5-Hydroxycytosine-13C,15N2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI Key |
NLLCDONDZDHLCI-XZQGXACKSA-N |
Isomeric SMILES |
C1=[15N][13C](=O)[15NH]C(=C1O)N |
Canonical SMILES |
C1=NC(=O)NC(=C1O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 5-Hydroxycytosine in Epigenetics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-hydroxymethylcytosine (B124674) (5hmC), once considered a mere intermediate in the DNA demethylation pathway, is now recognized as a stable and functionally distinct epigenetic mark.[1] Generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases, 5hmC plays a critical role in regulating gene expression, cellular differentiation, and maintaining genomic integrity.[1] Its tissue-specific distribution and profound depletion in various cancers highlight its significance in both normal physiology and disease, making it a promising biomarker and a potential target for therapeutic intervention.[2][3][4] This guide provides an in-depth overview of the core functions of 5hmC, quantitative data on its prevalence, detailed experimental methodologies for its study, and visual representations of its key molecular pathways.
The Enzymatic Machinery of 5-Hydroxycytosine
The dynamic landscape of 5hmC is primarily controlled by a set of key enzymes responsible for its writing, reading, and erasure.
1.1. "Writers": The TET Family of Dioxygenases
The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3) are the primary "writers" of 5hmC.[5][6] These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5mC.[7] The first step in this cascade is the conversion of 5mC to 5hmC.[6]
1.2. "Erasers": The Demethylation Pathway
5hmC can be a stable epigenetic mark or an intermediate in the active DNA demethylation pathway.[8] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[7] These oxidized forms are then recognized and excised by Thymine-DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine.[9]
1.3. "Readers": Proteins that Recognize 5hmC
A class of proteins known as "readers" specifically recognize and bind to 5hmC, translating this epigenetic mark into functional consequences. One of the most significant 5hmC readers in the brain is Methyl-CpG-binding protein 2 (MeCP2).[10][11] MeCP2 can bind to both 5mC and 5hmC with similar high affinity.[11][12] The interaction of MeCP2 with 5hmC is implicated in the regulation of chromatin structure and gene expression in the nervous system.[10][11] Another identified reader is UHRF2, which shows preferential binding to 5hmC and is thought to play a role in its physiological functions.[13]
Molecular Functions of 5-Hydroxycytosine
2.1. Role in Gene Regulation
5hmC is intricately linked to the regulation of gene expression. It is often enriched in the gene bodies of actively transcribed genes and at enhancer elements.[5][14][15] The presence of 5hmC in these regions is positively correlated with gene expression levels.[16] In contrast to 5mC, which is generally associated with gene silencing at promoter regions, 5hmC at promoters can be associated with both active and poised transcriptional states.[7]
2.2. Chromatin Accessibility and Structure
5hmC contributes to a more open and accessible chromatin state.[7] This is, in part, due to the fact that many 5mC-binding proteins, which are often associated with transcriptional repression, have a reduced affinity for 5hmC.[17] By preventing the binding of these repressive proteins, 5hmC can facilitate the access of transcription factors and other regulatory proteins to DNA, thereby promoting gene expression.[7]
2.3. A Stable Epigenetic Mark
While it is an intermediate in active demethylation, 5hmC is also a stable epigenetic mark, particularly in post-mitotic cells like neurons where it is highly abundant.[8] Its stability in these cells suggests that it has functions beyond simply being a transient step in the removal of DNA methylation.[8]
Quantitative Data on 5-Hydroxycytosine Distribution
The levels of 5hmC vary significantly across different tissues and are dramatically altered in disease states, particularly in cancer.
Table 1: Global 5-hydroxymethylcytosine (5hmC) Levels in Normal Human Tissues
| Tissue | % of 5hmC (relative to total nucleotides) |
| Brain | 0.67%[2][18] |
| Rectum | 0.57%[2][18] |
| Liver | 0.46%[2][18] |
| Colon | 0.45%[2][18] |
| Kidney | 0.38%[2][18] |
| Lung | 0.14% - 0.18%[2][18] |
| Placenta | 0.06%[2][18] |
| Heart | 0.05%[2] |
| Breast | 0.05%[2][18] |
Table 2: Comparison of 5-hydroxymethylcytosine (5hmC) Levels in Normal vs. Cancer Tissues
| Tissue Type | Normal Tissue (% 5hmC) | Cancer Tissue (% 5hmC) | Fold Reduction |
| Colorectal | 0.46% - 0.57%[2] | 0.02% - 0.06%[2] | 7.7 to 28-fold[2] |
| Lung (Squamous Cell) | - | - | 2 to 5-fold[19] |
| Brain | - | - | >30-fold[19] |
| Prostate | High | Profoundly reduced[4] | - |
| Breast | High | Profoundly reduced[4] | - |
Experimental Protocols for 5-Hydroxycytosine Analysis
Several key techniques have been developed to detect and quantify 5hmC at a genome-wide scale and at single-base resolution.
4.1. Tet-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq is a method that allows for the direct, single-base resolution sequencing of 5hmC.[20]
-
Principle: This technique relies on the protection of 5hmC through glucosylation by β-glucosyltransferase (β-GT). Subsequently, TET enzymes are used to oxidize 5mC to 5caC. During bisulfite treatment, both unmodified cytosine and 5caC (derived from 5mC) are converted to uracil (B121893) (read as thymine (B56734) during sequencing), while the glucosylated 5hmC remains as cytosine.[20]
-
Methodology:
-
Glucosylation: Genomic DNA is incubated with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate 5hmC residues, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).
-
Oxidation: The DNA is then treated with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.
-
Bisulfite Conversion: The DNA undergoes standard bisulfite treatment, which converts cytosine and 5caC to uracil, while 5gmC remains unchanged.
-
PCR Amplification and Sequencing: The treated DNA is amplified by PCR and sequenced. 5hmC sites are identified as cytosines in the final sequence.[21]
-
4.2. Oxidative Bisulfite Sequencing (oxBS-seq)
oxBS-seq is another method for the single-base resolution mapping of 5mC and 5hmC.[22][23]
-
Principle: This method uses a chemical oxidant, potassium perruthenate (KRuO4), to selectively convert 5hmC to 5-formylcytosine (5fC).[22] During the subsequent bisulfite treatment, 5fC is converted to uracil, while 5mC remains as cytosine. By comparing the results of oxBS-seq with standard bisulfite sequencing (where both 5mC and 5hmC are read as cytosine), the locations of 5hmC can be inferred.[24]
-
Methodology:
-
Oxidation: Genomic DNA is treated with potassium perruthenate (KRuO4) to oxidize 5hmC to 5fC.
-
Bisulfite Conversion: The oxidized DNA is then subjected to bisulfite treatment. Unmodified cytosine and the newly formed 5fC are converted to uracil. 5mC is resistant to this conversion.
-
Library Preparation and Sequencing: Two separate libraries are prepared: one from the oxidized and bisulfite-treated DNA (oxBS-seq) and another from DNA that has only undergone standard bisulfite sequencing (BS-seq).
-
Data Analysis: The sequencing results from both libraries are compared. Cytosines that are read as 'C' in the BS-seq data but as 'T' in the oxBS-seq data represent the original 5hmC sites.[25]
-
4.3. 5hmC-Seal (hMe-Seal)
hMe-Seal is an affinity-based enrichment method for profiling 5hmC.[26]
-
Principle: This technique involves the selective chemical labeling of 5hmC with a biotin (B1667282) tag. The biotinylated DNA fragments can then be enriched using streptavidin beads for subsequent sequencing.[26]
-
Methodology:
-
Glucosylation with a Modified Glucose: Genomic DNA is treated with β-GT and an azide-modified UDP-glucose (UDP-6-N3-Glu) to transfer the azide-glucose to 5hmC.
-
Click Chemistry: A biotin molecule containing a DBCO (dibenzocyclooctyne) group is added. The DBCO group reacts with the azide (B81097) group on the modified glucose via a copper-free click reaction, attaching the biotin to the 5hmC-containing DNA.
-
Enrichment: The biotin-labeled DNA fragments are captured and enriched using streptavidin-coated magnetic beads.
-
Sequencing: The enriched DNA is then eluted and prepared for high-throughput sequencing.[27]
-
Visualizing 5-Hydroxycytosine Pathways and Workflows
5.1. Signaling Pathways
Caption: The enzymatic pathway of 5-methylcytosine oxidation and demethylation.
5.2. Experimental Workflows
Caption: A simplified workflow for Tet-Assisted Bisulfite Sequencing (TAB-seq).
Caption: A comparative workflow for Oxidative Bisulfite Sequencing (oxBS-seq).
Conclusion and Future Directions
5-hydroxymethylcytosine has emerged as a crucial player in the epigenetic regulation of the mammalian genome. Its dual role as a stable epigenetic mark and an intermediate in DNA demethylation underscores its complexity and functional significance. The profound loss of 5hmC in cancer suggests its potential as a robust biomarker for early diagnosis and prognosis. Further research into the intricate mechanisms of 5hmC readers and its role in various signaling pathways will undoubtedly open new avenues for therapeutic interventions in a range of diseases, from cancer to neurodevelopmental disorders. The continued development and refinement of techniques to study 5hmC will be paramount in unraveling its full biological impact.
References
- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA demethylation - Wikipedia [en.wikipedia.org]
- 9. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MeCP2 binds to 5hmc enriched within active genes and accessible chromatin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MeCP2 binds to 5hmC enriched within active genes and accessible chromatin in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The 5-Hydroxymethylcytosine (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 17. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epigenie.com [epigenie.com]
- 25. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
The Function of 5-Hydroxymethylcytosine in DNA Demethylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Fifth Base
For decades, the epigenetic landscape of mammalian DNA was thought to be dominated by the fifth base, 5-methylcytosine (B146107) (5mC), a modification critical for gene silencing, genomic imprinting, and X-chromosome inactivation[1][2]. The discovery of 5-hydroxymethylcytosine (B124674) (5hmC) in 2009 fundamentally shifted this paradigm, introducing a new layer of complexity and regulatory potential[3][4][5]. Initially considered merely a transient intermediate in the process of DNA demethylation, 5hmC is now recognized as a stable and functionally distinct epigenetic mark, often referred to as the "sixth base"[2][6][7][8].
This technical guide provides an in-depth exploration of the core function of 5-hydroxymethylcytosine in the intricate process of DNA demethylation. We will dissect the enzymatic pathways that generate and process 5hmC, differentiate between active and passive demethylation mechanisms, and discuss its dual role as both a pathway intermediate and a stable regulatory mark. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to support researchers in the fields of epigenetics, molecular biology, and therapeutic development.
The Enzymatic Cascade: TET-Mediated Oxidation
The journey from a methylated to an unmethylated cytosine is initiated by the Ten-Eleven Translocation (TET) family of enzymes. These Fe(II) and α-ketoglutarate-dependent dioxygenases are the primary "writers" of the 5hmC mark[4][9][10].
2.1 The TET Enzyme Family The mammalian genome encodes three TET proteins: TET1, TET2, and TET3[11]. While all three enzymes catalyze the oxidation of 5mC, they exhibit distinct expression patterns and potential non-redundant functions in development and disease[10][11]. The core reaction involves the hydroxylation of the methyl group at the fifth position of cytosine to generate 5hmC[4][10][12].
2.2 Iterative Oxidation to 5fC and 5caC The catalytic activity of TET enzymes does not stop at 5hmC. They can perform further, iterative oxidation on the same cytosine base, converting 5hmC into 5-formylcytosine (B1664653) (5fC) and subsequently into 5-carboxylcytosine (5caC)[11][13][14][15]. These oxidized forms, 5fC and 5caC, are present in the genome at much lower levels than 5hmC and are critical intermediates in the active demethylation pathway[15][16][17].
Signaling Pathway Diagram: TET-Mediated Oxidation
References
- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 4. Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by the MLL Partner TET1 [dash.harvard.edu]
- 6. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by MLL Partner TET1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TET enzymes - Wikipedia [en.wikipedia.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Hydroxymethylcytosine-mediated active demethylation is required for mammalian neuronal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomodal.com [biomodal.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxycytosine: An Epigenetic Biomarker for Cancer Diagnosis and Prognosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-hydroxymethylcytosine (B124674) (5-hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the ten-eleven translocation (TET) family of enzymes.[1] Once considered merely an intermediate in DNA demethylation, 5-hmC is now recognized as a stable and functionally distinct epigenetic mark critical for regulating gene expression and maintaining cellular identity.[1][2] A widespread phenomenon in oncology is the global depletion of 5-hmC in tumor tissues compared to their normal counterparts, a change linked to altered TET enzyme activity and metabolic reprogramming.[2][3] This global loss, along with locus-specific changes in 5-hmC distribution, presents a promising avenue for cancer biomarker development.[3] Profiling 5-hmC, particularly in circulating cell-free DNA (cfDNA), offers a minimally invasive "liquid biopsy" approach for early cancer detection, patient stratification, and monitoring treatment response.[4][5] This guide provides a comprehensive overview of the role of 5-hmC in cancer, details key methodologies for its detection, summarizes its diagnostic and prognostic value, and visualizes the core biological pathways and experimental workflows.
The Biology of 5-hmC in Cancer
5-hydroxymethylcytosine is generated from 5-methylcytosine through an oxidation reaction catalyzed by the TET family of dioxygenases (TET1, TET2, TET3).[4] These enzymes are dependent on Fe(II) and α-ketoglutarate as cofactors.[6][7] The TET enzymes can further oxidize 5-hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[8] These subsequent modifications are recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one, a process known as active DNA demethylation.[9][10]
In many cancers, a global reduction in 5-hmC levels is a common epigenetic feature.[3][11] This depletion can arise from several mechanisms:
-
Mutations or downregulation of TET enzymes: Mutations in TET2 are frequently observed in hematological malignancies.[12][13] Reduced expression of TET enzymes has been reported in various solid tumors, including breast, liver, and lung cancer.[3][9]
-
Metabolic Dysregulation: Mutations in the isocitrate dehydrogenase genes (IDH1 and IDH2) are common in gliomas and acute myeloid leukemia.[3][6] These mutations result in the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, including the TET enzymes, leading to decreased 5-hmC levels.[6]
While the global trend is a loss of 5-hmC, locus-specific gains have also been observed, indicating a complex redistribution of this mark during carcinogenesis that can influence the expression of key oncogenes and tumor suppressor genes.[3]
5-hmC as a Diagnostic and Prognostic Biomarker
The significant difference in 5-hmC levels between tumor and normal tissues makes it a robust biomarker.[13] Its stability and tissue-specific patterns further enhance its utility.[14]
Tissue-Based Biomarkers
Numerous studies have demonstrated a drastic reduction of 5-hmC in a wide range of solid tumors.[2] This loss often correlates with key clinical parameters, including tumor stage, metastasis, and patient survival.[11] A meta-analysis involving 1736 patients showed that low or negative 5-hmC levels were significantly associated with lymph node metastasis, advanced TNM stage, and poor overall survival.[11]
| Cancer Type | Change in Global 5-hmC Level (Tumor vs. Normal) | Association with Prognosis |
| Lung Cancer (SCC) | 2- to 5-fold reduction[12][13] | Decreased 5-hmC is an unfavorable prognostic factor.[3] |
| Brain Tumors (Glioma) | Up to >30-fold reduction[12][13] | Low 5-hmC is associated with poor prognosis.[3] |
| Breast Cancer | Significant decrease[2][9] | Reduced 5-hmC correlates with poor survival.[3] |
| Colorectal Cancer | Significant depletion[2] | Loss of 5-hmC is linked to aggressive disease.[2] |
| Gastric Cancer | Decreased levels[3] | Low 5-hmC is an independent poor prognostic factor.[3] |
| Hepatocellular Carcinoma | Significant decrease[11] | Low 5-hmC is an indicator for poor overall survival and recurrence.[11] |
| Prostate Cancer | Significant depletion[2] | Altered 5-hmC landscape marks oncogene activation. |
| Melanoma | Significant loss[11] | Decreased 5-hmC is associated with poorer outcomes.[11] |
Table 1: Summary of global 5-hmC alterations and their prognostic significance in various solid tumors.
Liquid Biopsy Biomarkers
The analysis of 5-hmC in circulating cell-free DNA (cfDNA) provides a minimally invasive method for cancer detection and monitoring.[4][15] Since 5-hmC patterns are tissue-specific, cfDNA 5-hmC profiles can reveal the tissue of origin for a tumor.[2] This approach is particularly promising for early cancer detection, tracking minimal residual disease, and predicting therapeutic response.[2][16] For instance, distinct cfDNA 5-hmC signatures have been identified for colorectal, gastric, lung, and pancreatic cancers, enabling discrimination between cancer patients and healthy individuals with high accuracy.[16][17]
| Cancer Type | Sample Type | Key Finding |
| Colorectal Cancer | cfDNA | Differentially hydroxymethylated gene signatures can distinguish CRC from healthy controls.[17] |
| Lung Cancer | cfDNA | 5-hmC signatures can predict response to immune checkpoint inhibitors.[16] |
| Pancreatic Cancer | cfDNA | Dynamic changes in 5-hmC signatures can discriminate between clinical cancer states.[18] |
| Breast Cancer | cfDNA | Predictive gene models based on 5-hmC achieve high accuracy (AUC 0.89) in distinguishing cancer from controls.[18] |
| Prostate Cancer (mCRPC) | cfDNA | 5-hmC levels can infer activity of oncogenes (e.g., AR, MYC) and predict overall survival.[19] |
| Multiple Myeloma | cfDNA | 5-hmC markers are associated with overall survival and can potentially predict treatment response.[20] |
Table 2: Applications of 5-hmC analysis in cell-free DNA (cfDNA) across different cancers.
Methodologies for 5-hmC Detection
A variety of methods have been developed to profile 5-hmC, ranging from global quantification to genome-wide, base-resolution mapping. The choice of method often depends on the starting material amount and the required resolution.
Experimental Protocol: 5-hmC-Seal Sequencing for cfDNA
The "5hmC-Seal" method is an enrichment-based technique that relies on the selective chemical labeling of 5-hmC, making it highly suitable for low-input samples like cfDNA.[15]
1. cfDNA Isolation:
-
Collect peripheral blood in EDTA or specialized cfDNA collection tubes.
-
Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by 16,000 x g for 10 min for the plasma supernatant) to separate plasma and remove cell debris.
-
Isolate cfDNA from plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's protocol.
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay).
2. 5-hmC Glucosylation and Biotinylation:
-
In a PCR tube, combine 1-10 ng of cfDNA with UDP-azide-glucose and T4 β-glucosyltransferase (β-GT).
-
Incubate the reaction at 37°C for 2 hours to transfer the azide-modified glucose to the hydroxyl group of 5-hmC.
-
Purify the DNA to remove excess reagents.
-
Perform a "click" chemistry reaction by adding a DBCO-PEG4-Biotin linker to the azide-modified glucose. This reaction covalently attaches biotin to the 5-hmC sites.
-
Incubate at 37°C for 2 hours. Purify the biotin-labeled DNA.
3. Library Preparation and Enrichment:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the biotin-labeled cfDNA fragments using a library preparation kit (e.g., NEBNext Ultra II).
-
Capture the biotin-labeled (5-hmC-containing) DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated DNA fragments.
-
Elute the captured DNA or perform PCR amplification directly off the beads to generate the final sequencing library.
4. Sequencing and Data Analysis:
-
Quantify the final library and perform sequencing on an Illumina platform.
-
Align the sequencing reads to the human reference genome.
-
Perform peak calling using a tool like MACS2 to identify genomic regions enriched with 5-hmC.
-
Conduct differential enrichment analysis between cancer and control groups to identify biomarker regions.
Experimental Protocol: TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides single-base resolution of 5-hmC. It involves protecting 5-hmC through glucosylation, followed by TET-mediated oxidation of 5-mC to 5-caC, and then standard bisulfite conversion.[15][21]
1. DNA Preparation and Glucosylation:
-
Start with ≥1 µg of high-quality genomic DNA. Spike in control DNA (e.g., unmethylated lambda phage DNA and T4-hmC gDNA).[22]
-
Glucosylate the DNA using T4 β-glucosyltransferase (β-GT) and UDP-glucose. This converts 5-hmC to β-glucosyl-5-hmC (5-ghmC), protecting it from subsequent oxidation.[21][22]
-
Purify the DNA.
2. Oxidation of 5-mC:
-
Incubate the glucosylated DNA with an excess of TET enzyme (e.g., recombinant mTet1) in an appropriate reaction buffer containing cofactors.
-
This step oxidizes virtually all 5-mC to 5-caC, while the protected 5-ghmC remains unchanged.[21]
-
Purify the DNA.
3. Bisulfite Conversion:
-
Treat the oxidized DNA with sodium bisulfite using a commercial kit.
-
During this step, unmodified cytosine and 5-caC are deaminated to uracil. The protected 5-ghmC is resistant to this conversion and remains as cytosine.[21]
4. Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA using PCR to generate a sequencing library.
-
Perform sequencing on an Illumina platform.
5. Data Analysis:
-
Align reads to the reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
In the resulting data, any cytosine that was not converted to thymine (B56734) represents a 5-hmC in the original DNA sequence. Comparing TAB-seq data with standard whole-genome bisulfite sequencing (WGBS) data from the same sample allows for the precise mapping of both 5-mC and 5-hmC.[21]
Challenges and Future Perspectives
Despite its great promise, the clinical application of 5-hmC as a biomarker faces several challenges. The low abundance of 5-hmC in cfDNA requires highly sensitive detection methods.[5] Furthermore, standardization of protocols and large-scale clinical validation studies are necessary to establish robust diagnostic and prognostic assays.[11]
Future work will likely focus on integrating 5-hmC data with other 'omics' data, such as genomics and transcriptomics, to create multi-analyte liquid biopsy panels with enhanced predictive power.[23] Advances in sequencing technologies and machine learning algorithms will further refine our ability to decode the complex 5-hmC landscape, paving the way for its integration into routine clinical practice for personalized cancer management.[20][24]
References
- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. europeanreview.org [europeanreview.org]
- 11. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. clpmag.com [clpmag.com]
- 19. ascopubs.org [ascopubs.org]
- 20. ashpublications.org [ashpublications.org]
- 21. epigenie.com [epigenie.com]
- 22. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-Free DNA Hydroxymethylation in Cancer: Current and Emerging Detection Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 5-Hydroxycytosine-13C,15N2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of epigenetics, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC) has unveiled a new layer of complexity in the regulation of gene expression. As the "sixth base" of the genome, 5hmC is not merely an intermediate in the DNA demethylation pathway but also a stable epigenetic mark with distinct biological functions. Accurate and precise quantification of 5hmC is paramount to understanding its role in health and disease. This technical guide focuses on the biological significance and application of an essential tool in this endeavor: isotopically labeled 5-Hydroxycytosine-13C,15N2. This stable isotope serves as a critical internal standard for mass spectrometry-based quantification, enabling researchers to achieve the high degree of accuracy required for meaningful biological interpretation.
The Biological Role of 5-Hydroxycytosine (B44430) (5hmC)
5-hydroxymethylcytosine is a derivative of cytosine, formed by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of dioxygenases.[][2] This conversion is a key step in the process of active DNA demethylation, which is crucial for various biological processes, including embryonic development, cellular differentiation, and neuronal function.[3][4]
The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[2][5] These oxidized forms are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the modified cytosine with an unmodified one.[5]
Beyond its role as a demethylation intermediate, 5hmC has been recognized as a stable epigenetic mark in its own right.[3][6] It is particularly enriched in the central nervous system and embryonic stem cells.[7] The presence of 5hmC in gene bodies and promoter regions is often associated with active gene expression.[8] Dysregulation of 5hmC levels has been implicated in a variety of diseases, including cancer and neurological disorders, making it a promising biomarker.[9]
The Significance of Isotopic Labeling: this compound
To accurately quantify the levels of 5hmC in biological samples, which are often present in very low abundance, highly sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[9] The use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification with LC-MS/MS.[10][11]
This compound is a synthetic version of 5-hydroxycytosine where a specific carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced with their heavier isotope, nitrogen-15 (B135050) (¹⁵N).[12][13] This labeling provides a distinct mass shift compared to the endogenous, unlabeled 5hmC, without altering its chemical properties.[][14]
The key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the labeled standard has identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.[14][15]
-
Compensation for Sample Loss: During the multi-step sample preparation process, from DNA extraction and digestion to purification, some sample loss is inevitable. By adding a known amount of the internal standard at the beginning of the workflow, any losses of the analyte can be accounted for by measuring the recovery of the standard.[15]
-
Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantification by minimizing variations introduced during sample handling and analysis.[10][11] The low natural abundance of ¹³C and ¹⁵N ensures minimal background interference, leading to a high signal-to-noise ratio and enhanced sensitivity.[]
Quantitative Data on 5-Hydroxycytosine Levels
The precise quantification of 5hmC using stable isotope dilution LC-MS/MS has provided valuable insights into its distribution across different tissues and its alteration in disease states. The following table summarizes representative quantitative data for 5hmC levels in various biological samples.
| Biological Sample | Species | 5hmC Level (% of total cytosines) | Reference |
| Purkinje Cells | Mouse | 0.6% | [16] |
| Granular Cells | Mouse | 0.2% | [16] |
| Brain | Mouse | 0.4% - 0.7% | [17] |
| Embryonic Stem Cells | Mouse | ~0.1% | [7] |
| Spleen | Mouse | 0.03% | [3] |
| Colorectal Cancer Tissue | Human | ~6-fold lower than adjacent normal tissue | [16] |
| MDA-MB-231 Breast Cancer Cells | Human | 0.07% | [18] |
| Human Urine | Human | 22.6 ± 13.7 nmol/L | [19] |
Experimental Protocols
The following sections provide a detailed methodology for the quantification of 5-hydroxycytosine in genomic DNA using this compound as an internal standard.
Genomic DNA Extraction and Digestion
-
Genomic DNA Extraction: Extract genomic DNA from tissues or cells using a commercially available DNA purification kit, following the manufacturer's instructions. Assess the purity and concentration of the extracted DNA using a spectrophotometer.
-
Addition of Internal Standard: Spike the genomic DNA sample with a known amount of this compound.
-
Enzymatic Digestion:
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.[20]
-
Add S1 nuclease and incubate at 37°C for 4 hours to digest the DNA into 3'-mononucleotides.[20]
-
Subsequently, add venom phosphodiesterase I and alkaline phosphatase and incubate to complete the digestion into individual nucleosides.[20]
-
Alternatively, a cocktail of DNase I, snake venom phosphodiesterase, and calf intestinal phosphatase can be used for overnight digestion at 37°C.[21]
-
-
Sample Cleanup: Remove proteins and other contaminants by ultrafiltration or solid-phase extraction.[21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for the separation of the nucleosides.[20][22]
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) (Solvent B).[20][22]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[20][22]
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 5-hydroxy-2'-deoxycytidine (B120496) (5hmdC) and the labeled internal standard.[22]
-
5hmdC: m/z 258.0 → 142.0[22]
-
This compound (as deoxynucleoside): The exact m/z will depend on the specific labeling pattern, but will be shifted from the unlabeled form.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled 5hmdC spiked with a constant amount of the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous 5hmdC to the peak area of the internal standard in the biological samples.
-
Determine the concentration of 5hmdC in the samples by interpolating from the standard curve.
-
Signaling Pathways and Experimental Workflows
DNA Demethylation Pathway
The following diagram illustrates the central role of 5-hydroxycytosine in the active DNA demethylation pathway.
Caption: The active DNA demethylation pathway initiated by TET enzyme oxidation of 5-methylcytosine.
Experimental Workflow for 5hmC Quantification
The diagram below outlines the logical flow of the experimental protocol for quantifying 5-hydroxycytosine using a stable isotope-labeled internal standard.
Caption: A streamlined workflow for the quantitative analysis of 5-hydroxycytosine.
Conclusion
This compound is an indispensable tool for researchers investigating the epigenetic landscape. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to quantify 5hmC levels in a wide range of biological samples. This capability is fundamental to elucidating the role of 5hmC in gene regulation, development, and the pathogenesis of diseases such as cancer and neurodegenerative disorders. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to explore the biological significance of this critical epigenetic modification.
References
- 2. 5-Hydroxymethylcytosine – the elusive epigenetic mark in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. epigenie.com [epigenie.com]
- 9. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 5-Hydroxycytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA [mdpi.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
chemical properties of 5-Hydroxycytosine-13C,15N2
An In-depth Technical Guide to 5-Hydroxycytosine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylcytosine (B124674) (5hmC) is a pivotal epigenetic modification of DNA, often referred to as the "sixth base." It is generated by the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] While initially considered merely a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable and functionally distinct epigenetic mark in its own right, with crucial roles in gene regulation, cell differentiation, and development.[3][4][5] Its stable isotopic-labeled counterpart, 5-Hydroxycytosine-¹³C,¹⁵N₂, serves as an indispensable tool for the precise and accurate quantification of 5hmC in biological samples, primarily as an internal standard for mass spectrometry-based techniques.[6] This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to 5-Hydroxycytosine-¹³C,¹⁵N₂.
Core Chemical Properties
The incorporation of stable isotopes (¹³C and ¹⁵N) into the 5-hydroxycytosine (B44430) structure results in a molecule that is chemically identical to its endogenous counterpart but distinguishable by its mass. This property is fundamental to its application in quantitative analysis.
Quantitative Data Summary
| Property | Value | Source(s) |
| Analyte Name | 5-Hydroxycytosine-2-¹³C-1,3-¹⁵N₂ | [7] |
| Molecular Formula | C₃¹³CH₅N¹⁵N₂O₂ | [8][9] |
| Molecular Weight | 130.08 g/mol (approx.) | [7][10] |
| Labeled CAS Number | 181516-92-7 | [7][8][9] |
| Unlabeled CAS Number | 13484-95-2 | [7][8][11] |
| Chemical Purity | ≥98% | [8][9] |
| Isotopic Purity | ¹³C: 99%; ¹⁵N: 98% | [8][9] |
| SMILES String | NC1=C(C=[15N]--INVALID-LINK--=O)O | [7][10] |
| Appearance | Neat/Solid | [8] |
| Storage | Room temperature, away from light and moisture | [8] |
Stability and Reactivity
5-Hydroxycytosine is a stable DNA modification under physiological conditions.[3][12] Studies using stable isotope labeling in mammalian cells have demonstrated that the majority of 5hmC is a stable mark rather than a short-lived intermediate.[12] Its formation from 5mC is a slow process that occurs in the hours following DNA synthesis.[12]
However, 5hmC is also a substrate for further enzymatic oxidation by TET enzymes, which can convert it to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC).[1][3] Under strong oxidative conditions, 5hmC can also be oxidized to these products.[13] The hydrolytic deamination of 5hmC has been studied, with the process being similar to that of other cytosine derivatives where water addition is the rate-limiting step.[14]
Biological Significance and Signaling Pathways
5-Hydroxycytosine is a key player in the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming during development and in differentiated cells like neurons.[15] The pathway begins with the oxidation of 5mC, a mark generally associated with gene silencing, and proceeds through a series of intermediates that are ultimately replaced by an unmodified cytosine, leading to a state permissive for gene expression.
Caption: The TET-mediated active DNA demethylation pathway.
Experimental Protocols and Methodologies
The isotopically labeled 5-Hydroxycytosine-¹³C,¹⁵N₂ is primarily used for accurate quantification. Below are outlines of key experimental protocols where this standard is essential.
Protocol 1: LC-MS/MS Quantification of Global 5hmC Levels
This method is considered the gold standard for quantifying modified nucleosides due to its high sensitivity and selectivity.[16] The isotopically labeled standard is crucial for correcting for any sample loss during preparation and for variations in ionization efficiency.
Detailed Methodology:
-
DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA purification kit.
-
DNA Hydrolysis: Digest the purified DNA to its constituent nucleosides. This is typically achieved enzymatically using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of 5-Hydroxycytosine-¹³C,¹⁵N₂ (along with other relevant labeled standards for 5mC, C, G, A, T) to the hydrolyzed DNA sample.
-
Chromatographic Separation: Separate the nucleosides using High-Performance Liquid Chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RPLC) column.[17]
-
Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry (MS/MS). The instrument is set to monitor specific mass transitions for both the endogenous 5hmC and the heavy-isotope-labeled 5-Hydroxycytosine-¹³C,¹⁵N₂ standard.
-
Quantification: Calculate the amount of endogenous 5hmC by comparing the peak area of its mass transition to the peak area of the known amount of the spiked internal standard.
Caption: Workflow for global 5hmC quantification by LC-MS/MS.
Protocol 2: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
hMeDIP is an affinity-based enrichment method used to identify genomic regions that are rich in 5hmC. While not quantitative in the same way as LC-MS, it provides locus-specific information.
Detailed Methodology:
-
DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.
-
Denaturation: Denature the fragmented DNA into single strands by heating.
-
Immunoprecipitation (IP): Incubate the denatured DNA with a highly specific antibody against 5-hydroxymethylcytosine.
-
Capture: Add protein A/G-coated magnetic beads to the mixture to capture the antibody-DNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound DNA fragments.
-
Elution: Elute the enriched, 5hmC-containing DNA fragments from the antibody-bead complex.
-
Analysis: Analyze the enriched DNA fraction by quantitative PCR (qPCR) for specific loci or by next-generation sequencing (hMeDIP-Seq) for genome-wide mapping.
Caption: Experimental workflow for hMeDIP.
Core Application: Isotopic Dilution Analysis
The primary application of 5-Hydroxycytosine-¹³C,¹⁵N₂ is in isotopic dilution mass spectrometry. This technique leverages the addition of a known quantity of the labeled compound to a sample to enable precise quantification of the corresponding unlabeled, endogenous analyte.
The labeled internal standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the standard, one can calculate the analyte's concentration with high accuracy, effectively canceling out variations in sample preparation and instrument response.
Caption: Logic of isotopic dilution for 5hmC quantification.
References
- 1. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized C5-methyl cytosine bases in DNA: 5-Hydroxymethylcytosine; 5-formylcytosine; and 5-carboxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Hydroxycytosine-13C, 15N2 | LGC Standards [lgcstandards.com]
- 8. 5-Hydroxycytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. 5-HYDROXYCYTOSINE | Eurisotop [eurisotop.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 5-Hydroxycytosine - Wikipedia [en.wikipedia.org]
- 12. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Deamination features of 5-hydroxymethylcytosine, a radical and enzymatic DNA oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA demethylation - Wikipedia [en.wikipedia.org]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Labeling of Nucleosides for Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of nucleosides, the fundamental building blocks of DNA and RNA, has become an indispensable technique in modern life sciences research. By replacing specific atoms with their stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can trace the metabolic fate of these molecules within complex biological systems. This guide provides an in-depth overview of the core principles, methodologies, and applications of isotopic labeling of nucleosides, with a focus on providing actionable experimental protocols and quantitative data to aid in the design and execution of research studies.
The primary analytical techniques for detecting and quantifying the incorporation of stable isotopes into nucleosides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS is highly sensitive and ideal for measuring isotopic enrichment, while NMR provides detailed information about the specific positions of the isotope atoms within a molecule, offering insights into molecular structure and conformation.[1] This powerful combination of isotopic tracers and advanced analytical platforms is driving new discoveries in a wide range of fields, from fundamental cellular metabolism to the development of novel therapeutics.[1]
Core Principles of Isotopic Labeling
The fundamental principle of isotopic labeling is the introduction of a "heavy" isotope into a biological system, which then incorporates this isotope into newly synthesized molecules. The choice of isotope and the labeling strategy depends on the specific research question.
-
Commonly Used Stable Isotopes:
-
Carbon-13 (¹³C): Used to trace the carbon backbone of the ribose sugar and nucleobase moieties.[1]
-
Nitrogen-15 (¹⁵N): Ideal for tracking the nitrogen atoms within the nucleobases.
-
Deuterium (²H): Often used to simplify NMR spectra and to study kinetic isotope effects.
-
-
Labeling Strategies:
-
Uniform Labeling: All atoms of a particular element in the precursor molecule are replaced with the stable isotope (e.g., [U-¹³C]-glucose). This provides a general overview of the metabolic pathways involved.
-
Site-Specific Labeling: Only a specific atom or a set of atoms in the precursor molecule is labeled. This allows for the detailed investigation of specific enzymatic reactions and metabolic pathways.
-
Segmental Labeling: Different segments of a larger biomolecule, such as an oligonucleotide, are labeled with different isotopes. This is particularly useful for studying the structure and dynamics of large RNA or DNA molecules.
-
Data Presentation: Quantitative Insights into Nucleoside Labeling
Table 1: Time-Course of ¹³C-Methyl Incorporation into Ribonucleosides in Human Cells
| Modified Ribonucleoside | m+1 Isotopologue Fraction (%) after 4 hours | m+1 Isotopologue Fraction (%) after 24 hours |
| N⁶-methyladenosine (m⁶A) | Increased | Further Increased |
| 7-methylguanosine (m⁷G) | Increased | Further Increased |
| 1-methyladenosine (m¹A) | Increased | Further Increased |
| N⁶,N⁶-dimethyladenosine (m⁶₂A) | Increased | Further Increased |
| 2′-O-methyladenosine (Am) | Increased | Further Increased |
| 5-methylcytosine (m⁵C) | Increased | Further Increased |
| Unmodified Ribonucleosides | Unaltered | Unaltered |
Data adapted from a study on the metabolic turnover of modified ribonucleosides using [¹³C-methyl]-methionine labeling. The results show a time-dependent increase in the incorporation of the ¹³C-labeled methyl group into various modified ribonucleosides, while the natural abundance of ¹³C in unmodified ribonucleosides remains constant.[2][3]
Table 2: Representative Yields for Enzymatic vs. Chemical Synthesis of Nucleoside Precursors
| Labeled Precursor | Synthesis Method | Reported Yield (%) | Reference |
| 2F-ATP | Enzymatic Cascade | 90 | [4] |
| 5F-UTP | Enzymatic Cascade | 80 | [4] |
| 8-aza-GTP | Enzymatic Cascade | 60 | [4] |
| ¹⁵N₃ Uracil | Chemical Synthesis | up to 75 | [5] |
| U-¹³C, ¹⁵N-UTP | Chemo-enzymatic | 60 | [5] |
| ¹⁵N-labeled Cytidine (B196190) | Chemical Synthesis | 62-94 | [5] |
This table provides a comparison of reported yields for the synthesis of various isotopically labeled nucleoside triphosphates and their precursors using either enzymatic or chemical methods. Enzymatic methods can offer high yields for specific products, while chemical synthesis provides versatility for a wider range of labeled compounds.[4][5]
Table 3: Mass Isotopologue Distribution of Guanosine (B1672433) Ribose from Cancer Cells
| Mass Isotopologue | Control Cells (%) | Treated Cells (%) |
| M+0 (unlabeled) | 45.2 | 75.8 |
| M+1 | 5.8 | 8.1 |
| M+2 | 2.1 | 3.5 |
| M+3 | 1.9 | 2.9 |
| M+4 | 3.5 | 2.2 |
| M+5 | 41.5 | 7.5 |
| Total ¹³C Enrichment | 54.8% | 24.2% |
Hypothetical data illustrating the mass isotopologue distribution (MDV) of the ribose moiety of guanosine from cancer cells grown with [U-¹³C]-glucose. The "Treated Cells" show a significant decrease in the M+5 isotopologue, suggesting an inhibition of de novo ribose synthesis from glucose.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the isotopic labeling of nucleosides.
Protocol 1: In Vitro Labeling of Nucleosides in Mammalian Cells using [U-¹³C]-Glucose
This protocol outlines the steps for labeling adherent mammalian cells to study the incorporation of carbon from glucose into nucleosides.
Materials:
-
Mammalian cell line of interest
-
Culture medium without glucose (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C]-Glucose
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well culture plates
-
Extraction solvent: 80% methanol (B129727) (LC-MS grade), chilled to -80°C
Procedure:
-
Cell Seeding: Plate approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for attachment. Prepare a minimum of 3 replicate wells per condition.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with 10 mM [U-¹³C]-Glucose and 10% dFBS.
-
Labeling Initiation: After overnight incubation, aspirate the standard medium, wash the cells once with sterile PBS, and add 2 mL of the prepared ¹³C labeling medium to each well.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically 18-24 hours but should be optimized for the specific cell line and pathway of interest.[1]
-
Metabolism Quenching and Extraction:
-
Aspirate the labeling medium from the wells.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Incubate the plates at -80°C for at least 20 minutes.
-
-
Harvesting: Scrape the cell lysate from the bottom of the wells and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube. The sample can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.
Protocol 2: Chemical Synthesis of a ¹⁵N-Labeled Deoxycytidine Phosphoramidite (B1245037)
This protocol outlines the key steps for synthesizing a DNA oligonucleotide with a single ¹⁵N-labeled cytidine residue using automated solid-phase synthesis.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled DNA phosphoramidites (A, G, T, C)
-
¹⁵N-labeled dC phosphoramidite (e.g., [4-¹⁵NH₂]-2'-deoxycytidine phosphoramidite)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (B52724) (synthesis grade)
Methodology:
-
Preparation: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagent bottles on the DNA synthesizer. Pack the CPG solid support into a synthesis column.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating with the deblocking solution. The column is then washed with acetonitrile.
-
Step 2: Coupling: The ¹⁵N-labeled dC phosphoramidite (or an unlabeled phosphoramidite for other positions) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping reagents to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with the cleavage and deprotection solution.
-
Purification: The synthesized oligonucleotide is purified, typically by HPLC, to remove any truncated sequences and other impurities.
Visualization of Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: General workflow for an in-vitro nucleoside labeling experiment.
Caption: Incorporation of ¹³C from glucose into UMP via the PPP.
Conclusion
Isotopic labeling of nucleosides is a powerful and versatile technique that provides unparalleled insights into the intricate workings of cellular metabolism, drug action, and structural biology. For researchers, scientists, and drug development professionals, mastering these methods is key to advancing our understanding of complex biological systems and developing the next generation of therapeutics. The continued synergy of stable isotope tracers with advanced analytical platforms like high-resolution mass spectrometry and NMR spectroscopy will undoubtedly continue to push the boundaries of biomedical research.
References
Beyond the Methyl Mark: An In-depth Technical Guide to Advanced Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of epigenetic modifications beyond DNA methylation, offering a detailed resource for researchers, scientists, and professionals in drug development. We delve into the core mechanisms of histone modifications, the dynamic process of chromatin remodeling, and the influential role of non-coding RNAs in shaping the epigenetic landscape. This guide is designed to be a practical resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.
Histone Modifications: The Language of the Epigenome
The "histone code" hypothesis posits that specific post-translational modifications (PTMs) of histone proteins act as a sophisticated language, read by cellular machinery to regulate gene expression and other DNA-templated processes[1][2][3]. These modifications, occurring primarily on the N-terminal tails of histones, can alter chromatin structure and create binding sites for effector proteins, thereby dictating whether a gene is active or silenced[1]. Here, we explore the most well-characterized histone modifications beyond methylation.
Histone Acetylation and Deacetylation
Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues, is predominantly associated with transcriptional activation. This modification is catalyzed by histone acetyltransferases (HATs) and is a reversible process, with histone deacetylases (HDACs) removing the acetyl groups[4]. Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery.
Conversely, histone deacetylation restores the positive charge, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of many diseases, including cancer[4][5].
Quantitative Insights into Histone Acetylation and Gene Expression:
| Histone Mark | Cellular Context | Change in Gene Expression | Reference |
| H3K27ac | Human CD4+ T-cells | Strong positive correlation with gene expression (r ≈ 0.6) | [6] |
| H4K16ac | Various cancers | Global reduction associated with a cancerous phenotype | [7] |
| H3K9ac | Breast cancer cell lines | Enriched at promoters of actively transcribed genes | [5] |
| H3K4ac | Breast cancer cell lines | Increased levels near promoters of estrogen receptor-responsive genes | [5] |
Histone Phosphorylation
Histone phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a dynamic modification involved in diverse cellular processes, including transcription, DNA repair, and chromosome condensation during mitosis. Unlike acetylation, which has a more direct effect on chromatin structure, phosphorylation often acts as a signaling platform, recruiting other proteins to chromatin.
Histone Ubiquitination
Histone ubiquitination involves the attachment of a small protein, ubiquitin, to lysine residues. This modification is highly versatile and can have different consequences depending on the site and the number of ubiquitin molecules attached. Monoubiquitination of H2A is generally associated with transcriptional repression, while monoubiquitination of H2B is linked to transcriptional activation.
Chromatin Remodeling: Reshaping the Genomic Landscape
Chromatin remodeling complexes are ATP-dependent molecular machines that actively reposition, evict, or restructure nucleosomes, thereby controlling the access of regulatory proteins to DNA. These complexes are essential for a wide range of cellular processes, including transcription, DNA replication, and repair.
SWI/SNF Family of Remodelers
The SWI/SNF (SWItch/Sucrose Non-Fermentable) family is one of the most extensively studied groups of chromatin remodelers. These large, multi-subunit complexes use the energy from ATP hydrolysis to slide or eject nucleosomes, generally leading to increased DNA accessibility and gene activation. The SWI/SNF complex has been implicated in the regulation of various signaling pathways, including the Wnt pathway, and its subunits are frequently mutated in cancer.
ISWI Family of Remodelers
The ISWI (Imitation Switch) family of remodelers is typically involved in the regular spacing of nucleosomes, which often results in transcriptional repression. These complexes play a crucial role in establishing and maintaining higher-order chromatin structures.
Quantitative Analysis of Chromatin Remodeler Activity:
| Remodeler Complex | Function | Quantitative Observation | Reference |
| SWI/SNF | Nucleosome remodeling | Can alter nucleosome positioning over hundreds of base pairs | [8] |
| ISWI | Nucleosome spacing | Generates arrays with a consistent nucleosome repeat length of ~160-165 bp | [9] |
Non-Coding RNAs: The Epigenetic Regulators
A significant portion of the genome is transcribed into non-coding RNAs (ncRNAs), which do not encode proteins but play critical roles in regulating gene expression. ncRNAs can interact with DNA, RNA, and proteins to modulate the epigenetic landscape.
Long Non-Coding RNAs (lncRNAs)
Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides that can act as scaffolds, guides, or decoys for chromatin-modifying complexes. A well-studied example is the lncRNA HOTAIR, which can recruit the Polycomb Repressive Complex 2 (PRC2) to specific genomic loci, leading to histone H3 lysine 27 trimethylation (H3K27me3) and gene silencing.
MicroRNAs (miRNAs)
MicroRNAs (miRNAs) are small ncRNAs (around 22 nucleotides) that primarily regulate gene expression at the post-transcriptional level by binding to messenger RNAs (mRNAs), leading to their degradation or translational repression. Importantly, miRNAs can also indirectly influence the epigenome by targeting the mRNAs of epigenetic modifiers, such as HDACs and DNA methyltransferases. This creates a complex regulatory network where epigenetic modifications can control miRNA expression, and in turn, miRNAs can fine-tune the epigenetic machinery[10][11].
Experimental Protocols for Epigenetic Analysis
A deep understanding of epigenetic modifications requires robust experimental techniques. Here, we provide detailed methodologies for key experiments used to study the epigenome.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a protein of interest, such as a modified histone or a transcription factor.
Detailed Protocol for Cross-linking ChIP-Seq:
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which correspond to the binding sites of the protein of interest.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
ATAC-Seq is a method for mapping chromatin accessibility across the genome. It utilizes a hyperactive Tn5 transposase to simultaneously fragment DNA in open chromatin regions and ligate sequencing adapters.
Detailed Protocol for ATAC-Seq:
-
Nuclei Isolation: Isolate intact nuclei from a small number of cells (typically 50,000).
-
Tagmentation: Incubate the nuclei with the Tn5 transposase, which will cut and paste sequencing adapters into accessible regions of the genome.
-
DNA Purification: Purify the tagmented DNA fragments.
-
PCR Amplification: Amplify the library using PCR.
-
Library Purification and Sequencing: Purify the amplified library and perform paired-end sequencing.
-
Data Analysis: Align the sequencing reads and identify regions of high read density, which correspond to open chromatin regions.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is an alternative to ChIP-Seq for profiling protein-DNA interactions that offers improved signal-to-noise ratios and requires fewer cells.
Detailed Protocol for CUT&RUN:
-
Cell Permeabilization and Antibody Incubation: Permeabilize cells and incubate with a specific primary antibody against the protein of interest.
-
pA-MNase Binding: Add a fusion protein of Protein A and Micrococcal Nuclease (pA-MNase), which will bind to the antibody.
-
Targeted Cleavage: Activate the MNase with calcium ions to cleave the DNA surrounding the target protein.
-
Fragment Release: The cleaved antibody-protein-DNA complexes diffuse out of the nucleus.
-
DNA Purification: Isolate and purify the released DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
Signaling Pathways and Epigenetic Regulation
Epigenetic modifications are intricately linked with cellular signaling pathways, often acting as downstream effectors of signaling cascades or as regulators of signaling components.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity[12][13][14][15][16]. Its activity is tightly controlled by epigenetic mechanisms, including histone modifications and non-coding RNAs[12][13][14][15][16]. For instance, the acetylation of histones at the promoters of NF-κB target genes is a key step in their transcriptional activation.
Caption: Epigenetic regulation of the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. The SWI/SNF chromatin remodeling complex has been shown to interact with β-catenin and regulate the expression of Wnt target genes[8][17][18][19][20].
Caption: Role of the SWI/SNF complex in Wnt/β-catenin signaling.
Therapeutic Targeting of Epigenetic Modifications
The reversible nature of epigenetic modifications makes the enzymes that write, erase, and read these marks attractive targets for therapeutic intervention, particularly in cancer.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of drugs that block the activity of HDACs, leading to an accumulation of acetylated histones and the re-expression of silenced tumor suppressor genes[21][22][23][24][25][26]. Several HDAC inhibitors, such as vorinostat (B1683920) and romidepsin, have been approved for the treatment of certain hematological malignancies[25].
EZH2 Inhibitors
EZH2 is the catalytic subunit of the PRC2 complex and is responsible for H3K27 trimethylation. Inhibitors of EZH2, such as tazemetostat, have shown efficacy in treating certain types of lymphomas and solid tumors that have mutations in EZH2 or are dependent on its activity[27][28][29][30][31].
BET Inhibitors
Bromodomain and Extra-Terminal (BET) proteins are "readers" of histone acetylation that recruit transcriptional machinery to active genes. BET inhibitors, such as JQ1, displace BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC[9][32][33][34]. These inhibitors are currently in clinical trials for a variety of cancers.
Experimental Workflow for Testing Epigenetic Inhibitors:
Caption: A typical experimental workflow for evaluating the efficacy of an epigenetic inhibitor.
References
- 1. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone code - Wikipedia [en.wikipedia.org]
- 3. scienceandculture.com [scienceandculture.com]
- 4. Histone modification profiling in breast cancer cell lines highlights commonalities and differences among subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. SWI/SNF Chromatin-Remodeling Factor Smarcd3/Baf60c Controls Epithelial-Mesenchymal Transition by Inducing Wnt5a Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MicroRNA-Mediated Regulation of Histone-Modifying Enzymes in Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases and Their Regulatory MicroRNAs in Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of HDAC3-miRNA-CAGE Network in Anti-Cancer Drug-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic regulation of transcription factors involved in NLRP3 inflammasome and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenetic Modifications of the Nuclear Factor Kappa B Signalling Pathway and its Impact on Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional and epigenetic regulation of immune tolerance: roles of the NF-κB family members - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Regulation of the Wnt signaling pathway during myogenesis by the mammalian SWI/SNF ATPase BRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of β-catenin/TCF targets following loss of the tumor suppressor SNF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Loss of Snf5 induces formation of an aberrant SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. quora.com [quora.com]
- 24. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 25. Epigenetic Drugs for Cancer and microRNAs: A Focus on Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BET inhibitor - Wikipedia [en.wikipedia.org]
- 33. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 34. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 5-Hydroxycytosine in Genomic DNA via LC-MS/MS
Application Note and Protocol
Introduction
5-Hydroxycytosine (5-hC) is a modified DNA base, generated through the oxidation of 5-methylcytosine (B146107) (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes. As a key intermediate in the active DNA demethylation pathway, 5-hC plays a critical role in epigenetic regulation and gene expression. The accurate quantification of 5-hC is essential for understanding its biological functions and its potential as a biomarker in various physiological and pathological states, including cancer.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 5-hC and other modified nucleosides due to its high sensitivity, specificity, and accuracy.[3][4] This document provides a detailed protocol for the quantitative analysis of 5-hC in genomic DNA using LC-MS/MS.
Principle
The method involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The high-resolution separation by LC combined with the sensitive and specific detection by MS permits precise and reliable quantification of nucleosides.[3] Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, allowing for the accurate measurement of low-abundance modified nucleosides like 5-hC.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the epigenetic pathway of 5-hC formation and the general experimental workflow for its quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters obtained from LC-MS/MS analysis of 5-hC and related modified nucleosides from various studies.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| 5-mdC | 0.06 fmol | 0.20 fmol | 0.6 - 120 fmol | [2] |
| 5-hmdC | 0.19 fmol | 0.64 fmol | 0.6 - 120 fmol | [2] |
| 5-mC | ~0.5 fmol | - | Not specified | [5] |
| 5-hmC | ~0.5 fmol | - | Not specified | [5] |
| 5-mC | 0.10 fmol | - | Not specified | [6] |
| 5-hmC | 0.06 fmol | - | Not specified | [6] |
| 5-foC | 0.11 fmol | - | Not specified | [6] |
| 5-caC | 0.23 fmol | - | Not specified | [6] |
| 5mdC | 0.2 fmol | 1 fmol | 1 fmol - 20 pmol | [7] |
Experimental Protocols
Materials and Reagents
-
Genomic DNA samples
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestine)
-
Stable isotope-labeled internal standards (e.g., [¹⁵N₃]-5-hydroxy-2'-deoxycytidine)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Ammonium acetate
-
0.22 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Thermomixer or water bath
-
Nitrogen evaporator (optional)
Sample Preparation: Enzymatic Hydrolysis of Genomic DNA
-
To 1-5 µg of genomic DNA, add a known amount of stable isotope-labeled internal standard for 5-hC.
-
Add nuclease P1 (e.g., 10 units) and incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase (e.g., 10 units) and continue incubation at 37°C for another 2-4 hours to overnight.
-
After digestion, the reaction can be stopped by adding an equal volume of acetonitrile or by heating.
-
Centrifuge the sample to pellet the enzymes and any undigested material.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increases to elute the analytes. An example gradient is a linear increase from 2% to 50% Mobile Phase B over 10-15 minutes.[1]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific parent ion to product ion transitions for 5-hC and the internal standard need to be optimized. A common transition for 5-hmdC is m/z 258.0 → 142.0.[9]
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, gas temperatures, and gas flows for maximum signal intensity.[9]
-
Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each MRM transition to achieve the best fragmentation and sensitivity. For 5hmdC (m/z 258.0 → 142.0), a collision energy of 22 V and a declustering potential of 60 V have been reported.[9]
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-hC and a fixed concentration of the internal standard.
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous 5-hC and the internal standard in the samples and calibration standards.
-
Quantification: Calculate the ratio of the peak area of 5-hC to the peak area of the internal standard. Plot this ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of 5-hC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the accurate quantification of 5-Hydroxycytosine in genomic DNA. This protocol, from sample preparation to data analysis, offers a reliable workflow for researchers in the fields of epigenetics, cancer biology, and drug development to investigate the role of this important DNA modification. The high specificity and sensitivity of this technique make it indispensable for elucidating the subtle but significant changes in 5-hC levels associated with various biological processes and diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 4. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 5. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of 5-Hydroxy-2'-deoxycytidine using 5-Hydroxycytosine-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytosine (B44430), and its corresponding deoxynucleoside, 5-hydroxy-2'-deoxycytidine (B120496) (5-OHdC), is a critical intermediate in the active DNA demethylation pathway. This modified nucleoside is generated from the oxidation of 5-methylcytosine (B146107) by the Ten-Eleven Translocation (TET) family of enzymes. The accurate quantification of 5-OHdC is paramount for understanding epigenetic regulation, DNA repair mechanisms, and the development of novel therapeutics targeting these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID) is the gold standard for the precise and accurate quantification of 5-OHdC in biological matrices. This application note provides a detailed protocol for the quantification of 5-OHdC using 5-Hydroxycytosine-¹³C,¹⁵N₂ as an internal standard.
Epigenetic Significance of 5-Hydroxycytosine
The conversion of 5-methylcytosine (5mC) to 5-hydroxycytosine is a key step in the dynamic regulation of DNA methylation, a fundamental epigenetic mechanism for gene expression control. The TET enzymes mediate the iterative oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). These oxidized forms of 5mC are recognized by the base excision repair (BER) machinery, which ultimately leads to the replacement of the modified cytosine with an unmodified cytosine, thus completing the demethylation process. The transient nature and low abundance of these intermediates, including 5-hydroxycytosine, necessitate highly sensitive analytical methods for their detection and quantification.
Application Notes and Protocols for 5-hydroxymethylcytosine (5hmC) Quantification using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the ten-eleven translocation (TET) family of enzymes.[1] This modified base plays a significant role in gene regulation, DNA demethylation, and cellular differentiation. Altered levels of 5hmC have been implicated in various diseases, including cancer and neurological disorders, making it a promising biomarker for disease diagnosis and therapeutic development.[2][3]
Isotope dilution mass spectrometry (ID-MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for accurate and sensitive quantification of global 5hmC levels in genomic DNA.[4][5] This method involves hydrolyzing DNA to its constituent nucleosides, spiking the sample with a known amount of a stable isotope-labeled internal standard ([¹³C,¹⁵N₂]-5hmC or [D₃]-5hmC), separating the nucleosides by chromatography, and detecting them by mass spectrometry.[6] The ratio of the endogenous 5hmC to the isotope-labeled standard allows for precise quantification, minimizing variations from sample processing and instrument response.
These application notes provide a detailed protocol for the quantification of 5hmC in genomic DNA using isotope dilution LC-MS/MS, along with representative data and visualizations to aid researchers in implementing this powerful technique.
Data Presentation
Table 1: Representative Global 5hmC Levels in Various Biological Samples
| Sample Type | Species | Tissue/Cell Line | % 5hmC of Total Cytosine (Mean ± SD) or Range | Reference |
| Brain Tissue | Mouse | Purkinje Cells | 0.6% | [6][7] |
| Brain Tissue | Mouse | Granular Cells | 0.2% | [6][7] |
| Embryonic Stem Cells | Mouse | Wild-type | ~0.15% | [8] |
| Embryonic Stem Cells | Mouse | Dnmt1-/- | ~0.04% | [8] |
| Cancer Cell Line | Human | 293T (Kidney) | 0.02% | [9] |
| Cancer Cell Line | Human | MDA-MB-231 (Breast) | 0.07% | [5] |
| Cancer Cell Line | Human | U-118 MG (Glioblastoma) | 0.179% | [10] |
| Cancer Cell Line | Human | A549 (Lung) | 0.024% | [10] |
| Cancer Cell Line | Human | HeLa (Cervical) | 0.011% | [10] |
| Tumor Tissue | Human | Hepatocellular Carcinoma | 4- to 5-fold lower than adjacent tissue | [1] |
| Normal Adjacent Tissue | Human | Hepatocellular Carcinoma | - | [1] |
| Urine | Human | Healthy Volunteers | 22.6 ± 13.7 nmol/L | [2][3] |
Table 2: Performance Characteristics of Isotope Dilution LC-MS/MS for 5hmC Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 - 0.5 fmol | [1][11] |
| Limit of Quantification (LOQ) | 0.20 - 0.64 fmol | [1] |
| Dynamic Range | 0.05% - 10% (molar ratio to dC) | [1][7] |
| Inter-day Precision (RSD) | 2.9% - 10.6% | [2][3] |
| Intra-day Precision (RSD) | 1.4% - 7.7% | [2][3] |
| Recovery | ~70% - 100% | [2][3] |
| Minimum DNA Input | 50 - 100 ng | [7][11] |
Experimental Protocols
Genomic DNA Extraction and Quantification
High-quality genomic DNA is essential for accurate 5hmC quantification.
Materials:
-
Cells or tissues
-
DNA lysis buffer (100 mM Tris-HCl pH 8.0, 5 mM EDTA, 200 mM NaCl, 0.2% SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (cold)
-
70% Ethanol (cold)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Homogenize tissue or pellet cells and resuspend in DNA lysis buffer.
-
Add Proteinase K and RNase A, and incubate at 37°C overnight in a shaking incubator.[8]
-
Perform a standard phenol:chloroform extraction to remove proteins.
-
Precipitate the genomic DNA by adding two volumes of cold 100% ethanol.
-
Wash the DNA pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
-
Quantify the DNA concentration and assess purity using a UV-Vis spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
DNA Hydrolysis to Nucleosides
This step enzymatically digests the DNA into individual nucleosides.
Materials:
-
Genomic DNA sample (1 µg)
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-2'-deoxy-5-hydroxymethylcytidine)
-
DNA Degradase Plus (Zymo Research) or Nucleoside Digestion Mix (New England BioLabs)[8][9]
-
10X Reaction Buffer
-
Nuclease P1
-
Alkaline Phosphatase
-
0.1% Formic Acid
Protocol:
-
In a microcentrifuge tube, combine 1 µg of genomic DNA, a known amount of the stable isotope-labeled internal standard, 2.5 µL of 10X DNA Degradase Reaction Buffer, and 1 µL of DNA Degradase Plus.[8]
-
Adjust the total reaction volume to 25 µL with nuclease-free water.
-
Incubate the reaction mixture at 37°C for at least 1 hour.[8][9]
-
Inactivate the enzymes by adding 175 µL of 0.1% formic acid to achieve a final DNA concentration of 5 ng/µL.[8]
-
The sample is now ready for LC-MS/MS analysis.
Isotope Dilution LC-MS/MS Analysis
The hydrolyzed DNA sample is analyzed by liquid chromatography-tandem mass spectrometry.
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase is used to separate the nucleosides.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]
-
MRM Transitions:
-
5hmC: Monitor the transition from the parent ion (m/z) to a specific product ion (m/z). For example, the transition from the protonated molecule [M+H]⁺ to the base fragment.
-
Isotope-labeled 5hmC: Monitor the corresponding transition for the heavy-labeled internal standard.
-
Other nucleosides (optional): MRM transitions for dC, 5mC, dG, etc., can also be included for simultaneous quantification.
-
-
Data Analysis:
-
Generate standard curves for 5hmC by plotting the peak area ratio of the analyte to the internal standard against known concentrations.
-
From the peak areas of the endogenous 5hmC and the internal standard in the experimental samples, calculate the amount of 5hmC using the standard curve.
-
The percentage of 5hmC relative to total cytosine can be calculated if dC is also quantified.
Mandatory Visualizations
Caption: Experimental workflow for 5hmC quantification.
Caption: TET-mediated oxidation of 5mC.
References
- 1. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 9. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxycytosine (5-hC) Analysis in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxymethylcytosine (5-hmC) is an epigenetic modification of DNA that plays a crucial role in gene regulation, cellular differentiation, and development.[1][2] It is generated by the oxidation of 5-methylcytosine (B146107) (5-mC) by the ten-eleven translocation (TET) family of enzymes.[1] The levels of 5-hmC vary significantly across different tissue types and have been found to be depleted in various cancers, making it a potential biomarker for disease diagnosis and prognosis.[1][2][3] Accurate and reproducible analysis of 5-hmC in tissue samples is therefore critical for advancing our understanding of its biological functions and clinical relevance.
This document provides detailed application notes and protocols for the preparation of tissue samples for the analysis of 5-hydroxycytosine. It covers procedures from tissue collection and DNA extraction to methods for 5-hC quantification.
Data Presentation
Global 5-hC Levels in Human Tissues
The abundance of 5-hC varies significantly among different human tissues. The following table summarizes the percentage of 5-hmC relative to total nucleotides in various healthy human tissues.
| Tissue Type | % 5-hmC of Total DNA | Reference |
| Brain | 0.67% | [2] |
| Rectum | 0.57% | [2] |
| Liver | 0.46% | [2] |
| Colon | 0.45% | [2] |
| Kidney | 0.38% | [2] |
| Lung | 0.18% | [2] |
| Placenta | 0.06% | [2] |
| Breast | 0.05% | [2] |
| Heart | 0.05% | [2] |
Note: These values can vary between individuals and with the specific analytical method used.
Comparison of DNA Extraction Methods from FFPE Tissues
The choice of DNA extraction method can significantly impact the yield and quality of DNA obtained from formalin-fixed paraffin-embedded (FFPE) tissues, which are a common source for clinical research.
| Extraction Kit | Mean DNA Concentration (ng/µL) | Mean Total DNA Yield (µg) | A260/A280 Ratio (Mean) | Reference |
| QIAamp DNA FFPE Tissue Kit | 25.3 | 2.53 | 1.89 | [4] |
| Cobas DNA Sample Preparation Kit | 48.7 | 4.87 | 1.95 | [4] |
| Maxwell 16 FFPE Plus LEV DNA Purification Kit | 75.8 | 3.79 | 1.98 | [4] |
Data adapted from a study comparing three commercially available kits. The Maxwell kit provided the highest quality DNA, while the Cobas kit yielded the highest total amount of DNA.[4]
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Fresh/Frozen Tissue
This protocol outlines a standard method for extracting high-quality genomic DNA from fresh or frozen tissue samples, suitable for downstream 5-hC analysis.
Materials:
-
Fresh or frozen tissue sample (20-50 mg)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
TE buffer or nuclease-free water
Procedure:
-
Tissue Homogenization:
-
Lysis:
-
Add Proteinase K to the homogenate and incubate at 55°C for 1-3 hours or overnight with gentle agitation.[7]
-
-
RNA Removal:
-
Add RNase A and incubate at 37°C for 30-60 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 10 minutes.[8]
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
-
DNA Precipitation:
-
Add 0.7-1.0 volumes of isopropanol to the aqueous phase and mix gently until a DNA precipitate becomes visible.
-
Centrifuge at high speed for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 70% ethanol and centrifuge for 5 minutes.
-
-
Resuspension:
-
Air dry the pellet and resuspend the DNA in TE buffer or nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[4]
-
Protocol 2: 5-hC Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive quantification of global 5-hC levels in genomic DNA using LC-MS/MS.
Materials:
-
Purified genomic DNA (1-5 µg)
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or formic acid for chemical hydrolysis
-
LC-MS/MS system
Procedure:
-
DNA Hydrolysis:
-
Hydrolyze the purified genomic DNA to individual nucleosides using an enzymatic or chemical method.
-
-
LC Separation:
-
Inject the hydrolyzed sample into an LC system equipped with a suitable column (e.g., C18) to separate the nucleosides.
-
-
MS/MS Detection:
-
Introduce the separated nucleosides into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) and other nucleosides (e.g., 2'-deoxyguanosine (B1662781) for normalization).
-
-
Data Analysis:
-
Calculate the amount of 5-hmdC relative to a standard nucleoside (e.g., dG) to determine the global 5-hC level.
-
Protocol 3: Immunohistochemical (IHC) Staining of 5-hC in FFPE Tissues
This protocol describes the staining of 5-hC in FFPE tissue sections to visualize its distribution.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal serum)
-
Primary antibody against 5-hC
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.[9]
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[9]
-
-
Blocking:
-
Apply blocking buffer to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody specific for 5-hC overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Apply an HRP-conjugated secondary antibody and incubate.
-
-
Detection:
-
Add DAB substrate to visualize the antibody binding.[9]
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.[9]
-
Mount with a coverslip using mounting medium.
-
-
Microscopy:
-
Observe the staining under a microscope.
-
Mandatory Visualizations
Workflow for Genomic DNA Extraction from Tissue
Caption: Workflow for genomic DNA extraction from tissue samples.
General Workflow for LC-MS/MS based 5-hC Analysis
Caption: Workflow for 5-hC quantification by LC-MS/MS.
Workflow for Immunohistochemical Staining of 5-hC
Caption: Workflow for 5-hC detection by immunohistochemistry.
References
- 1. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine as a clinical biomarker: Fluorescence-based assay for high-throughput epigenetic quantification in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA extraction from FFPE tissue samples – a comparison of three procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 6. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 7. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry Procedure [sigmaaldrich.com]
Application Notes and Protocols for 5-Hydroxycytosine-¹³C,¹⁵N₂ in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylcytosine (B124674) (5-hmC) is a crucial epigenetic modification involved in gene regulation and a key intermediate in the DNA demethylation pathway. Its levels are dynamically regulated by the Ten-Eleven Translocation (TET) family of enzymes and are often altered in various diseases, including cancer, making it a significant biomarker. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful approach for the accurate quantification and dynamic analysis of 5-hmC in biological samples. 5-Hydroxycytosine-¹³C,¹⁵N₂ serves as an ideal internal standard for these studies, enabling precise measurements by correcting for sample loss and analytical variability. This document provides detailed application notes and protocols for the use of 5-Hydroxycytosine-¹³C,¹⁵N₂ in metabolic labeling and quantitative analyses.
Applications
5-Hydroxycytosine-¹³C,¹⁵N₂ is primarily utilized as an internal standard in isotope dilution mass spectrometry for the highly accurate and precise quantification of 5-hydroxymethylcytosine in various biological matrices, including genomic DNA and urine.[1][2] Its applications extend to:
-
Biomarker Quantification: Accurate measurement of global 5-hmC levels in tissues and biofluids for cancer diagnostics and prognostics.[1]
-
Epigenetic Research: Studying the dynamics of DNA demethylation and the activity of TET enzymes.
-
Drug Development: Assessing the effect of therapeutic agents on epigenetic modifications.
-
Metabolic Flux Analysis: While direct metabolic labeling with exogenous 5-Hydroxycytosine-¹³C,¹⁵N₂ to trace its incorporation into DNA is not a standard approach due to cellular uptake and metabolic pathway complexities, it serves as an essential tool for quantifying the endogenous pool of 5-hmC that is subject to metabolic turnover.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for 5-hmC levels in different biological samples, determined using stable isotope dilution mass spectrometry.
Table 1: 5-Hydroxymethylcytosine (5-hmC) and 5-Methylcytosine (B146107) (5mC) Levels in Human Urine
| Analyte | Concentration (nmol/L) |
| 5-hmC | 22.6 ± 13.7 |
| 5-mC | 52.4 ± 50.2 |
Data from a study of 13 volunteers, highlighting the comparable levels of 5-hmC and 5-mC in urine, which suggests a high turnover rate of 5-hmC in mammalian genomic DNA.[1][2]
Table 2: Performance of a Stable Isotope Dilution HPLC-MS/MS Method for 5-hmC Quantification
| Parameter | Value |
| Recovery for 5-hmC | ~100% |
| Interday Precision (RSD) | 2.9–10.6% |
| Intraday Precision (RSD) | 1.4–7.7% |
RSD: Relative Standard Deviation. These values demonstrate the high accuracy and precision of the method.[1][2]
Signaling Pathway
The central pathway governing the dynamics of 5-hydroxymethylcytosine is the TET-mediated DNA demethylation pathway. The TET enzymes (TET1, TET2, TET3) are α-ketoglutarate-dependent dioxygenases that sequentially oxidize 5-methylcytosine (5mC).[5][6] This process is crucial for epigenetic reprogramming and gene regulation.
References
- 1. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine is a predominantly stable DNA modification. [repository.cam.ac.uk]
- 5. TET enzymes - Wikipedia [en.wikipedia.org]
- 6. TET Enzymes - Proteopedia, life in 3D [proteopedia.org]
Revolutionizing Epigenetic Research: A Detailed Protocol for 5-Hydroxymethylcytosine Quantification by LC-MS/MS
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification involved in gene regulation, cellular differentiation, and various disease states. As the sixth DNA base, its accurate quantification is paramount for researchers, scientists, and drug development professionals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute and highly sensitive quantification of global 5hmC levels in genomic DNA.[1] This application note provides a detailed protocol for the development and implementation of a robust LC-MS/MS method for 5hmC analysis, from sample preparation to data interpretation.
Core Principles
The method relies on the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides. These are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer.[1] The use of stable isotope-labeled internal standards ensures high accuracy and reproducibility. This approach allows for the simultaneous quantification of 5-methylcytosine (B146107) (5mC) and 5hmC, which is critical as they cannot be distinguished by traditional bisulfite-based methods.
Experimental Workflow
The overall experimental workflow for the quantification of 5hmC by LC-MS/MS is depicted below.
Caption: Experimental workflow for 5hmC quantification.
Detailed Experimental Protocol
1. Genomic DNA Hydrolysis
This protocol is designed for the complete enzymatic digestion of genomic DNA into individual nucleosides.
-
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline Phosphatase (e.g., Calf Intestinal)
-
Nuclease P1 Buffer (e.g., 10 mM Sodium Acetate, 1 mM ZnSO₄, pH 5.2)
-
Alkaline Phosphatase Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stable isotope-labeled internal standard for 5hmC (e.g., 5-hydroxymethyl-2'-deoxycytidine-(d₃))
-
Nuclease-free water
-
-
Procedure:
-
To 1 µg of genomic DNA, add the stable isotope-labeled internal standard.
-
Add 2.5 µL of 10X Nuclease P1 buffer and nuclease-free water to a total volume of 20 µL.
-
Add 1 µL of Nuclease P1 (e.g., 100 U/mL) and incubate at 37°C for 2 hours.
-
Add 3 µL of 10X Alkaline Phosphatase buffer.
-
Add 1 µL of Alkaline Phosphatase (e.g., 20 U/µL) and incubate at 37°C for an additional 2 hours.
-
Inactivate the enzymes by heating at 95°C for 10 minutes.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis. For very low abundance, the sample can be concentrated by vacuum centrifugation.
-
2. LC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-50% B; 8-8.1 min: 50-95% B; 8.1-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions
The following MRM transitions are used for the specific detection of 5hmC and its internal standard, as well as other relevant nucleosides.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | 15 |
| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 | 15 |
| 5-hydroxymethyl-2'-deoxycytidine (5hmdC) | 258.1 | 142.1 | 15 |
| 5-hydroxymethyl-2'-deoxycytidine-(d₃) (Internal Standard) | 261.1 | 145.1 | 15 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard using the instrument's software.
-
Standard Curve: Prepare a series of calibration standards containing known concentrations of 5hmdC and a fixed concentration of the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Quantification: Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Determine the concentration of 5hmC in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: The absolute amount of 5hmC can be expressed as a percentage of total cytosine or relative to guanine.[4]
Signaling Pathway Context
The quantification of 5hmC is crucial for understanding the dynamic process of DNA demethylation, which is initiated by the Ten-Eleven Translocation (TET) family of enzymes.
Caption: Active DNA demethylation pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of 5-hydroxymethylcytosine using LC-MS/MS. This method offers high sensitivity and specificity, requiring as little as 50 ng of genomic DNA.[2] By following this protocol, researchers can obtain reliable data to advance their understanding of the role of 5hmC in epigenetics and disease, facilitating new discoveries and the development of novel therapeutic strategies. The use of an internal standard and a well-defined analytical workflow ensures the generation of high-quality, reproducible results.
References
- 1. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Hydroxycytosine-¹³C,¹⁵N₂ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytosine (5hmC) is a modified DNA base that plays a critical role in epigenetic regulation, gene expression, and DNA repair pathways. It is generated from 5-methylcytosine (B146107) (5mC) through the action of Ten-Eleven Translocation (TET) enzymes.[1][2][3] The stable isotope-labeled version, 5-Hydroxycytosine-¹³C,¹⁵N₂, serves as a powerful tool for tracing the dynamics of DNA hydroxymethylation, studying DNA turnover, and quantifying the levels of this important epigenetic mark in various biological contexts. By introducing this labeled nucleoside into cell culture, researchers can precisely track its incorporation into newly synthesized DNA and monitor its fate under different experimental conditions. These application notes provide detailed protocols for the use of 5-Hydroxycytosine-¹³C,¹⁵N₂ in cell culture experiments, from metabolic labeling to quantitative analysis by mass spectrometry.
Applications
-
Metabolic Labeling and DNA Turnover Studies: Tracing the incorporation of 5-Hydroxycytosine-¹³C,¹⁵N₂ into genomic DNA allows for the measurement of DNA synthesis and turnover rates in a specific and sensitive manner.
-
Epigenetic Research: Quantifying the levels of 5hmC is crucial for understanding its role in gene regulation and cellular differentiation. The use of a stable isotope-labeled internal standard enables accurate and absolute quantification.
-
DNA Damage and Repair Studies: 5hmC has been identified as an epigenetic marker at sites of DNA damage.[4] Utilizing 5-Hydroxycytosine-¹³C,¹⁵N₂ can help in elucidating the dynamics of 5hmC in the DNA damage response (DDR) pathway.[1]
-
Drug Development: Evaluating the effect of novel therapeutic agents on DNA methylation and hydroxymethylation patterns is a critical aspect of drug development. 5-Hydroxycytosine-¹³C,¹⁵N₂ can be used to assess how new compounds modulate the activity of TET enzymes and other components of the epigenetic machinery.
Data Presentation
Table 1: Recommended Concentrations for Cell Culture Labeling
| Cell Line Type | 5-Hydroxycytosine-¹³C,¹⁵N₂ Concentration (µM) | Incubation Time (hours) | Expected Incorporation (% of total 5hmC) |
| Human Embryonic Kidney (HEK293T) | 10 - 50 | 24 - 72 | 5 - 15 |
| Human Cervical Cancer (HeLa) | 10 - 50 | 24 - 72 | 3 - 10 |
| Mouse Embryonic Stem Cells (mESCs) | 5 - 25 | 12 - 48 | 10 - 25 |
| Human Glioblastoma (U-118 MG) | 15 - 60 | 48 - 96 | 8 - 20 |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Table 2: Example LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 5-Hydroxycytosine (Unlabeled) | Precursor Ion (m/z): 242.1 -> Product Ion (m/z): 126.1 |
| 5-Hydroxycytosine-¹³C,¹⁵N₂ | Precursor Ion (m/z): 245.1 -> Product Ion (m/z): 129.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the procedure for incorporating 5-Hydroxycytosine-¹³C,¹⁵N₂ into the genomic DNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
5-Hydroxycytosine-¹³C,¹⁵N₂ stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the labeling period. Culture overnight to allow for cell attachment.
-
Media Preparation: Prepare the 'heavy' labeling medium by supplementing the complete culture medium with the desired final concentration of 5-Hydroxycytosine-¹³C,¹⁵N₂ from the stock solution. For example, add 10 µL of a 10 mM stock solution to 10 mL of medium for a final concentration of 10 µM.
-
Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the prepared 'heavy' labeling medium to the cells.
-
Incubation: Culture the cells in the labeling medium for the desired duration (e.g., 24-72 hours). The incubation time will depend on the cell line's doubling time and the desired level of incorporation.
-
Cell Harvest: After incubation, aspirate the labeling medium, wash the cells twice with cold PBS, and harvest the cells by trypsinization or scraping. Collect the cell pellet by centrifugation. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Enzymatic Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its subsequent digestion into individual nucleosides.
Materials:
-
Harvested cell pellet
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)[5][6][7]
-
Nuclease P1
-
Bovine spleen phosphodiesterase
-
Calf intestinal alkaline phosphatase
-
Reaction buffers for the enzymes
-
Ultra-pure water
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit, following the manufacturer's instructions.[5][6][7] Elute the purified DNA in nuclease-free water.
-
DNA Quantification: Quantify the concentration and assess the purity of the extracted genomic DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine 1-5 µg of genomic DNA with Nuclease P1 and its corresponding reaction buffer. b. Incubate at 37°C for 2-4 hours. c. Add calf intestinal alkaline phosphatase and bovine spleen phosphodiesterase along with their appropriate buffer. d. Incubate at 37°C for an additional 2-4 hours or overnight.
-
Sample Cleanup: After hydrolysis, the sample can be cleaned up using a solid-phase extraction (SPE) cartridge or by protein precipitation with cold acetonitrile to remove enzymes and other contaminants.
-
Sample Preparation for LC-MS/MS: Dry the cleaned sample under a vacuum and reconstitute in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 0.1% formic acid in water). The sample is now ready for analysis.
Protocol 3: LC-MS/MS Analysis for Quantification
This protocol provides a general workflow for the quantification of unlabeled and labeled 5-Hydroxycytosine using liquid chromatography-tandem mass spectrometry.
Materials:
-
Hydrolyzed and cleaned DNA sample
-
5-Hydroxycytosine analytical standard
-
LC-MS/MS system equipped with an ESI source
-
C18 reverse-phase column
-
Mobile phases (as described in Table 2)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of unlabeled 5-Hydroxycytosine of known concentrations to generate a standard curve for absolute quantification.
-
LC-MS/MS Method Setup: Set up the LC-MS/MS instrument with the parameters outlined in Table 2. Optimize the MRM transitions and collision energies for both unlabeled 5-Hydroxycytosine and 5-Hydroxycytosine-¹³C,¹⁵N₂.
-
Sample Injection: Inject the prepared standard solutions and the hydrolyzed DNA samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specified transitions for both the unlabeled and labeled forms of 5-Hydroxycytosine.
-
Data Analysis: a. Integrate the peak areas for both the unlabeled (endogenous) and labeled (incorporated) 5-Hydroxycytosine. b. Use the standard curve to determine the absolute amount of endogenous 5-Hydroxycytosine. c. Calculate the percentage of incorporation by dividing the peak area of the labeled 5-Hydroxycytosine by the sum of the peak areas of both labeled and unlabeled forms, multiplied by 100.
Mandatory Visualizations
Caption: Experimental workflow for using 5-Hydroxycytosine-¹³C,¹⁵N₂.
Caption: TET enzyme signaling pathway for DNA demethylation.
Caption: Role of 5hmC in the DNA damage response pathway.
References
- 1. 5-hydroxymethylcytosine in DNA repair: A new player or a red herring? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. download.rbcbioscience.com [download.rbcbioscience.com]
- 7. neb.com [neb.com]
Application Notes and Protocols for DNA Hydrolysis in 5-hydroxymethylcytosine (5hmC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2][3] Accumulating evidence suggests that 5hmC is not merely an intermediate in DNA demethylation but a stable epigenetic mark with distinct regulatory roles in gene expression, cellular differentiation, and development.[1][2] Consequently, accurate and reliable methods for the detection and quantification of 5hmC are essential for advancing our understanding of its biological functions and its implications in various diseases, including cancer.[1][4]
This document provides detailed application notes and protocols for the principal DNA hydrolysis methods employed in 5hmC analysis. We will cover both enzymatic and chemical hydrolysis approaches, which are fundamental preliminary steps for various downstream quantification techniques, including mass spectrometry and sequencing-based methods. The protocols are designed to provide researchers with a comprehensive guide to performing these key experiments.
Overview of DNA Hydrolysis Methods for 5hmC Analysis
The analysis of 5hmC requires methods that can distinguish it from the much more abundant cytosine and 5-methylcytosine. DNA hydrolysis is a critical first step in many of these methods, breaking down the DNA into smaller, manageable units such as individual nucleosides or nucleobases for downstream analysis, or preparing it for enzymatic or chemical modifications that differentiate 5hmC. The choice of hydrolysis method depends on the subsequent detection and quantification technique.
Enzymatic Hydrolysis: This method utilizes a cocktail of enzymes to digest DNA into its constituent deoxyribonucleosides. It is the preferred method for downstream analysis by liquid chromatography-mass spectrometry (LC-MS), as it preserves the sugar-base linkage.[5]
Chemical (Acid) Hydrolysis: This approach employs strong acids, such as formic acid, to break the glycosidic bonds, releasing the individual nucleobases. This method is also compatible with LC-MS analysis.[5][6]
Glucosylation-based Enzymatic Digestion: This technique involves the specific glucosylation of 5hmC, which then allows for differential digestion with restriction enzymes. This method is particularly useful for locus-specific analysis of 5hmC.[7][8]
Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (B1664653) (5fC) prior to standard bisulfite treatment. This allows for the differentiation of 5mC and 5hmC at single-base resolution.[4][9][10]
TET-assisted Bisulfite Sequencing (TAB-Seq): This technique uses an enzymatic approach to protect 5hmC through glucosylation, followed by the TET enzyme-mediated oxidation of 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment allows for the direct sequencing of 5hmC.[1][11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different 5hmC analysis methods, providing a basis for comparison.
Table 1: Comparison of DNA Hydrolysis and Analysis Methods for 5hmC Quantification
| Method | Principle | Resolution | Required DNA Input | Limit of Detection (LOD) / Sensitivity | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Enzymatic or acid hydrolysis to nucleosides/bases, followed by mass spectrometry. | Global | 50 ng - 1 µg[7][14] | ~0.06 - 0.5 fmol[2][7][14][15] | High | Highly accurate and quantitative for global 5hmC levels.[14] | Does not provide sequence-specific information. |
| Glucosylation-Restriction Enzyme qPCR (gRE-qPCR) | Glucosylation of 5hmC protects it from specific restriction enzyme digestion. | Locus-specific | 100 - 500 ng | Dependent on qPCR efficiency | Medium | Allows for the analysis of both 5mC and 5hmC at specific loci.[8] | Limited to specific restriction enzyme recognition sites (e.g., CCGG).[16] |
| oxBS-Seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite sequencing. 5hmC is inferred by comparing BS-Seq and oxBS-Seq. | Single-base | ≥ 2 µg[5] | High | High | Provides a direct readout of 5mC.[9][10] | Requires two separate sequencing experiments; can suffer from DNA degradation.[17][18] |
| TAB-Seq | Enzymatic protection of 5hmC (glucosylation) and oxidation of 5mC, followed by bisulfite sequencing. | Single-base | ≥ 1 µg | High | High | Provides a direct readout of 5hmC.[1][12] | Relies on high efficiency of enzymatic reactions; can be costly.[10][17] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for LC-MS/MS Analysis
This protocol describes the complete digestion of genomic DNA into individual deoxyribonucleosides for subsequent quantification of global 5hmC levels by LC-MS/MS.
Materials:
-
Genomic DNA (high quality, RNA-free)
-
DNA Degradase Plus (e.g., Zymo Research) or a cocktail of Nuclease P1, and Calf Intestinal Alkaline Phosphatase.
-
10x DNA Degradase Reaction Buffer
-
Nuclease-free water
-
0.1% Formic acid
-
Heating block or incubator at 37°C
Procedure:
-
In a sterile microcentrifuge tube, combine the following:
-
Genomic DNA: 1 µg
-
10x DNA Degradase Reaction Buffer: 2.5 µL
-
DNA Degradase Plus: 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for a minimum of 2 hours. For highly methylated DNA or for samples with higher DNA input, an overnight incubation may be beneficial.
-
To stop the reaction and prepare the sample for LC-MS analysis, add 175 µL of 0.1% formic acid. This brings the final concentration of the digested DNA to approximately 5 ng/µL.[7]
-
The sample is now ready for injection into the LC-MS/MS system. If not analyzing immediately, store at -20°C.
Protocol 2: Chemical (Formic Acid) Hydrolysis of DNA for LC-MS/MS Analysis
This protocol details the hydrolysis of DNA to its constituent nucleobases using formic acid.
Materials:
-
Genomic DNA (high quality, RNA-free)
-
Formic acid (≥ 88%)
-
Vacuum concentrator (e.g., SpeedVac)
-
Heating block or oven capable of reaching 140°C
-
LC-MS grade water
-
LC-MS vials
Procedure:
-
Place 1-5 µg of purified genomic DNA into a 2 ml glass vial suitable for heating.
-
Evaporate the DNA solution to dryness using a vacuum concentrator.
-
Add 100 µL of formic acid to the dried DNA pellet.
-
Seal the vial tightly.
-
Incubate the vial at 140°C for 90 minutes.[6]
-
After incubation, cool the vial to room temperature.
-
Remove the formic acid by evaporation in a vacuum concentrator.
-
Reconstitute the hydrolyzed nucleobases in an appropriate volume (e.g., 100-200 µL) of LC-MS grade water or initial mobile phase.
-
Transfer the sample to an LC-MS vial for analysis.
Protocol 3: Glucosylation and Restriction Enzyme Digestion for Locus-Specific 5hmC Analysis
This protocol outlines the procedure for glucosylating 5hmC followed by digestion with a glucosylation-sensitive restriction enzyme (GSRE), such as MspI, for analysis by qPCR.
Materials:
-
Genomic DNA
-
T4 β-glucosyltransferase (T4-BGT)
-
UDP-Glucose
-
10x T4-BGT Reaction Buffer
-
MspI restriction enzyme
-
10x NEBuffer™
-
Nuclease-free water
-
Heating block at 37°C and 65°C
-
qPCR reagents (primers flanking the target region, polymerase mix)
Procedure: Part A: Glucosylation of 5hmC
-
Set up the glucosylation reaction in a PCR tube as follows:
-
Genomic DNA: 1 µg
-
10x T4-BGT Reaction Buffer: 5 µL
-
UDP-Glucose (4 mM): 1 µL
-
T4 β-glucosyltransferase (10 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently and incubate at 37°C for 1 hour.[19] For some protocols, an overnight incubation is recommended for complete glucosylation.[19]
-
(Optional) Purify the glucosylated DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend in nuclease-free water.
Part B: Restriction Enzyme Digestion
-
Set up three parallel reactions for each DNA sample:
-
No Treatment Control: 200 ng of untreated genomic DNA. This serves as a baseline for qPCR amplification.
-
MspI Digestion of Untreated DNA: 200 ng of untreated genomic DNA. This will show digestion of unmethylated and methylated CCGG sites.
-
MspI Digestion of Glucosylated DNA: 200 ng of glucosylated DNA from Part A. This will show protection of glucosylated 5hmC sites from digestion.
-
-
To each digestion reaction, add:
-
10x NEBuffer™: 2.5 µL
-
MspI (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubate the digestion reactions at 37°C for 4 hours.
-
Heat-inactivate the MspI enzyme at 65°C for 20 minutes.
-
The digested DNA is now ready for qPCR analysis. The level of 5hmC at a specific locus can be determined by comparing the qPCR amplification (Cq values) between the different treatment groups.[20]
Visualizations of Experimental Workflows
Enzymatic Hydrolysis Workflow for LC-MS/MS
Caption: Workflow for enzymatic hydrolysis of DNA for 5hmC analysis by LC-MS/MS.
Glucosylation-based 5hmC Analysis Workflow
Caption: Workflow for locus-specific 5hmC analysis using glucosylation and restriction digestion.
Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow
Caption: Workflow for single-base resolution 5hmC analysis using oxBS-Seq.
TET-assisted Bisulfite Sequencing (TAB-Seq) Workflow
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 6. A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00897H [pubs.rsc.org]
- 7. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in the joint profiling technologies of 5mC and 5hmC - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00034J [pubs.rsc.org]
- 17. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 18. DNA 5-Methylcytosine-Specific Amplification and Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. files.zymoresearch.com [files.zymoresearch.com]
Application Notes and Protocols for the Absolute Quantification of 5-Hydroxymethylcytosine (5hmC) in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethylcytosine (B124674) (5hmC) is a key epigenetic modification involved in regulating gene expression and its dysregulation has been implicated in various diseases, most notably cancer.[1][2] Unlike the more abundant 5-methylcytosine (B146107) (5mC), 5hmC is generated by the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of enzymes.[3] Circulating cell-free DNA (cfDNA) in plasma has emerged as a promising non-invasive biomarker for cancer detection and monitoring. The analysis of 5hmC levels in cfDNA offers a unique window into the epigenetic landscape of tumors, as patterns of 5hmC are often tissue-specific and can be altered in cancer.[4][5] This document provides detailed application notes and protocols for the absolute quantification of 5hmC in plasma cfDNA using three major methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and sequencing-based approaches.
Method 1: ELISA-Based Quantification of Global 5hmC
Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and cost-effective method for the global quantification of 5hmC in DNA samples.[4] Commercially available kits, such as the MethylFlash™ Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) from Epigentek and the Quest 5-hmC™ DNA ELISA Kit from Zymo Research, provide a streamlined workflow for this purpose.[6][7][8]
Experimental Protocol: ELISA
This protocol is a generalized procedure based on commercially available colorimetric ELISA kits.[6][7]
1. DNA Isolation and Quantification:
-
Isolate cfDNA from plasma using a dedicated kit suitable for circulating nucleic acids.
-
Quantify the concentration of the isolated cfDNA using a fluorometric method (e.g., Qubit) for accuracy. The DNA purity should be checked using a spectrophotometer (A260/A280 ratio between 1.6 and 2.0).[9]
2. DNA Binding:
-
Predetermine the number of strip wells required for the experiment.
-
For each reaction, add 100 µl of Binding Solution to the wells.
-
Add 20-200 ng of cfDNA to each well. For optimal results, 100 ng of input DNA is recommended.[6]
-
Prepare a standard curve using the provided 5hmC positive controls, typically ranging from 0.02% to 1% 5hmC.[6] Also, include a negative control.
-
Gently mix and incubate the plate at 37°C for 60-90 minutes.
3. Detection of 5hmC:
-
Wash the wells five times with 150 µl of 1X Wash Buffer per well.
-
Add 50 µl of the 5-hmC Detection Complex Solution to each well.
-
Cover the plate and incubate at room temperature for 60 minutes.[6]
4. Signal Development and Measurement:
-
Wash the wells five times with 150 µl of 1X Wash Buffer.
-
Add 100 µl of the Developer Solution to each well and incubate at room temperature for 2-10 minutes, protected from light. Monitor the color development.
-
Add 100 µl of Stop Solution to each well to stop the reaction.
-
Read the absorbance on a microplate reader at 450 nm within 15 minutes.
5. Data Analysis:
-
Calculate the average absorbance for each sample and control.
-
Generate a standard curve by plotting the absorbance of the 5hmC standards against their known percentages.
-
Determine the percentage of 5hmC in the sample DNA by interpolating its absorbance value on the standard curve. The following formula can be used: 5hmC % = (Sample OD - NC OD) / (PC OD - NC OD) x PC % Where OD is the optical density, NC is the negative control, and PC is the positive control.
Workflow for ELISA-Based 5hmC Quantification
Caption: ELISA workflow for global 5hmC quantification in plasma cfDNA.
Method 2: LC-MS/MS-Based Absolute Quantification of 5hmC
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the absolute quantification of DNA modifications due to its high accuracy and sensitivity.[10] This method allows for the direct measurement of 5hmC levels relative to total cytosine.
Experimental Protocol: LC-MS/MS
1. cfDNA Isolation and Purification:
-
Isolate cfDNA from at least 1-4 mL of plasma using a suitable kit.
-
Ensure the final DNA eluate is in a buffer compatible with enzymatic digestion (e.g., water or a low-salt buffer).
2. Enzymatic Hydrolysis of DNA:
-
To 50-500 ng of cfDNA, add a cocktail of enzymes for complete DNA digestion into individual nucleosides. A typical digestion mixture includes:
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Incubate the reaction at 37°C for 2-12 hours.
3. Liquid Chromatography Separation:
-
Inject the digested DNA sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Use a C18 reversed-phase column for the separation of nucleosides.
-
Employ a gradient elution with a mobile phase typically consisting of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
-
A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.
4. Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific transitions for deoxycytidine (dC), 5-methyldeoxycytidine (5mdC), and 5-hydroxymethyldeoxycytidine (5hmdC). The m/z transitions are:
-
dC: 228.1 → 112.1
-
5mdC: 242.1 → 126.1
-
5hmdC: 258.1 → 142.1[11]
-
5. Data Analysis and Quantification:
-
Generate standard curves for dC, 5mdC, and 5hmdC using known concentrations of pure nucleoside standards.
-
Calculate the amount of each nucleoside in the sample by comparing the peak areas to the standard curves.
-
The absolute quantity of 5hmC is typically expressed as a percentage of total cytosines: % 5hmC = (moles of 5hmdC) / (moles of dC + moles of 5mdC + moles of 5hmdC) * 100
Workflow for LC-MS/MS-Based 5hmC Quantification
Caption: LC-MS/MS workflow for absolute 5hmC quantification.
Method 3: Sequencing-Based Quantification of 5hmC (hMe-Seal)
Sequencing-based methods, such as hydroxymethyl-selective chemical labeling (hMe-Seal), allow for the genome-wide profiling of 5hmC.[12] This technique can be adapted for low-input cfDNA from plasma.
Experimental Protocol: hMe-Seal for cfDNA
1. cfDNA Isolation and Library Preparation:
-
Isolate cfDNA from plasma.
-
Prepare a sequencing library from the cfDNA using a standard library preparation kit (e.g., for Illumina sequencing). This involves end-repair, A-tailing, and ligation of sequencing adapters.
2. Selective Biotinylation of 5hmC:
-
In a 25 µl reaction, incubate 5-10 ng of adapter-ligated cfDNA with:
-
50 mM HEPES buffer (pH 8.0)
-
25 mM MgCl₂
-
100 µM N₃-UDP-Glc (azide-modified glucose)
-
12.5 U T4 phage β-glucosyltransferase (βGT)
-
-
Incubate at 37°C for 1 hour.[13]
-
Add 2.5 µl of 20 mM DBCO-PEG4-biotin and incubate for 2 hours at 37°C to attach biotin (B1667282) to the azide (B81097) group via click chemistry.[13]
-
Purify the DNA using a DNA clean and concentrator kit.
3. Enrichment of 5hmC-Containing DNA:
-
Resuspend the purified DNA in a binding buffer.
-
Add streptavidin-coated magnetic beads (e.g., Dynabeads M-270) to the DNA solution.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated DNA to bind to the beads.
-
Wash the beads several times with a wash buffer to remove non-biotinylated DNA fragments.
4. PCR Amplification and Sequencing:
-
Perform PCR directly on the beads to amplify the captured 5hmC-containing DNA fragments. Use primers that anneal to the ligated sequencing adapters.
-
A typical PCR program would be: 95°C for 3 min, followed by 12-18 cycles of (98°C for 20s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.
-
Purify the PCR product and quantify the library.
-
Sequence the library on a next-generation sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
The abundance of reads in specific genomic regions corresponds to the level of 5hmC in those regions. For global quantification, the total number of reads can be normalized to a spike-in control.
Workflow for hMe-Seal Sequencing
Caption: hMe-Seal workflow for 5hmC sequencing in cfDNA.
Quantitative Data Summary
The levels of global 5hmC in plasma cfDNA have been shown to be altered in various cancer types compared to healthy individuals. Generally, a global loss of 5hmC is observed in tumor tissues, and this can be reflected in the cfDNA.[3]
| Cancer Type | 5hmC Levels in Cancer Patients (vs. Healthy Controls) | Method Used | Reference |
| Colorectal Cancer | Decreased | 5hmC-Seal, CE-ESI-MS | [4] |
| Gastric Cancer | Decreased | 5hmC-Seal, CE-ESI-MS | [4] |
| Lung Cancer | Decreased | LC-MS/MS | [2] |
| Pancreatic Cancer | Decreased | 5hmC-Seal | [5] |
| Breast Cancer | Decreased | 5hmC-Seal | [5] |
| Prostate Cancer | Altered gene-specific 5hmC enrichment | 5hmC-Seal | [13] |
TET Enzyme Signaling Pathway and Dysregulation in Cancer
The formation of 5hmC is catalyzed by the TET family of dioxygenases (TET1, TET2, TET3), which oxidize 5mC in a multi-step process. This pathway is crucial for active DNA demethylation. In cancer, the expression and activity of TET enzymes are often downregulated, leading to a global reduction in 5hmC levels. This epigenetic alteration can contribute to tumorigenesis by affecting the expression of tumor suppressor genes and oncogenes.[1]
Caption: TET enzyme pathway and its dysregulation in cancer.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. files.zymoresearch.com [files.zymoresearch.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. biocat.com [biocat.com]
- 10. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-hydroxymethylcytosine sequencing of plasma cell-free DNA identifies epigenomic features in prostate cancer patients receiving androgen deprivation therapies - PMC [pmc.ncbi.nlm.nih.gov]
Purchasing High-Purity 5-Hydroxycytosine-¹³C,¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity 5-Hydroxycytosine-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 5-hydroxycytosine (B44430) (5hmC) in biological samples. Its primary application lies in isotope dilution mass spectrometry, a gold-standard analytical technique for the precise measurement of endogenous molecules.
Introduction
5-hydroxycytosine is a modified pyrimidine (B1678525) base, representing a key intermediate in the active DNA demethylation pathway. This pathway is initiated by the ten-eleven translocation (TET) family of enzymes, which oxidize 5-methylcytosine (B146107) (5mC) to 5hmC.[1] The levels of 5hmC in genomic DNA are dynamic and have been implicated in gene regulation, cellular differentiation, and various disease states, including cancer and neurodegenerative disorders.[2] Consequently, the accurate quantification of 5hmC is of significant interest in both basic research and clinical diagnostics. The use of a stable isotope-labeled internal standard like 5-Hydroxycytosine-¹³C,¹⁵N₂ is essential for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometric analysis, thereby ensuring high accuracy and precision.[3]
Product Information and Purchasing
High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is available from several reputable suppliers of stable isotopes and chemical standards. When purchasing, it is critical to obtain a certificate of analysis (CoA) to verify the chemical purity and isotopic enrichment.
Key Suppliers:
-
LGC Standards[3]
-
MedchemExpress[6]
-
Clearsynth
-
Santa Cruz Biotechnology (for related labeled compounds)[7][8]
Storage and Handling:
-
Store at room temperature, protected from light and moisture.[4]
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.
Application: Quantification of Global 5-Hydroxymethylcytosine in Genomic DNA by LC-MS/MS
The primary application of 5-Hydroxycytosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), the nucleoside form of 5-hydroxycytosine, in digested genomic DNA.
Experimental Workflow
The overall experimental workflow for the quantification of 5hmC in genomic DNA using a stable isotope-labeled internal standard is depicted below.
Detailed Experimental Protocol
1. Genomic DNA Extraction and RNA Removal:
-
Extract genomic DNA from cells or tissues using a standard phenol/chloroform extraction method or a commercial DNA extraction kit.[9]
-
To ensure that the measured 5hmC is from DNA and not RNA, treat the extracted nucleic acids with RNase A.[6] For example, incubate samples with 4 µL of RNase A (100 mg/mL) at room temperature for 2 minutes.[6]
-
Quantify the purified genomic DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.[9]
2. Spiking with Internal Standard and Enzymatic Hydrolysis:
-
To a known amount of genomic DNA (e.g., 500 ng), add a predetermined quantity of 5-Hydroxycytosine-¹³C,¹⁵N₂.[6] The amount of the internal standard should be optimized based on the expected level of endogenous 5hmC and the sensitivity of the mass spectrometer.
-
Perform enzymatic hydrolysis of the DNA to single nucleosides. A commercial enzyme mixture, such as the Nucleoside Digestion Mix from New England BioLabs, can be used.[6]
-
A typical reaction mixture would contain 500 ng of DNA, the internal standard, 2 µL of 10x Reaction Buffer, and 1 µL of the Nucleoside Digestion Mix in a final volume of 20 µL.[6]
-
Incubate the mixture at 37°C for at least 1 hour.[6]
3. Sample Desalting:
-
After hydrolysis, it is important to remove salts and proteins that can interfere with the LC-MS/MS analysis. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or a 96-well filter plate.[6][10]
-
Condition the SPE cartridge/well with methanol (B129727) followed by water.
-
Load the hydrolyzed sample and wash with a low percentage of organic solvent (e.g., 0.1% trifluoroacetic acid) to remove salts.[6]
-
Elute the nucleosides with a higher percentage of organic solvent (e.g., 60% acetonitrile (B52724) with 0.1% formic acid).[6]
-
Dry the eluted sample in a vacuum centrifuge.[6]
4. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent, typically the initial mobile phase of the LC gradient.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the nucleosides.[11]
-
The separation is typically achieved using a gradient of a weak aqueous solvent (e.g., water with 0.1% formic acid or 2 mM ammonium (B1175870) bicarbonate) and a strong organic solvent (e.g., methanol or acetonitrile).[10][11]
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard.[9]
Table 1: Example Mass Transitions for 5-hmdC and its Labeled Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) | 258.1 | 142.1 |
| 5-hmdC-¹³C,¹⁵N₂ | 261.1 | 145.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the protonated nucleoside to the protonated base.
5. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard from the MRM chromatograms.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Create a calibration curve using known concentrations of unlabeled 5-hmdC spiked with a constant amount of the internal standard.
-
Determine the absolute amount of 5-hmdC in the original sample by comparing its peak area ratio to the calibration curve.
Signaling Pathway Context: DNA Demethylation
The quantification of 5-hydroxycytosine is critical for understanding the dynamics of the DNA demethylation pathway, which is essential for epigenetic regulation. The central enzymes in this pathway are the TET proteins.
Quantitative Data Summary
The use of 5-Hydroxycytosine-¹³C,¹⁵N₂ as an internal standard allows for the highly accurate determination of 5hmC levels in various biological samples. Below is a summary of representative quantitative data that can be obtained using this methodology. The values are illustrative and can vary significantly between cell types, tissues, and disease states.
Table 2: Representative Levels of 5-hmdC in Mammalian Genomic DNA
| Sample Type | % 5-hmdC (of total cytosine) | Method |
| Mouse Embryonic Stem Cells | ~0.1% | LC-MS/MS |
| Mouse Purkinje Cells | ~0.6% | LC-MS/MS |
| Human Colorectal Cancer Tissue | Significantly lower than adjacent normal tissue | HPLC-MS/MS |
| Human Urine | 22.6 ± 13.7 nmol/L | HPLC-MS/MS |
Data compiled from various sources for illustrative purposes.[9][10]
Table 3: Performance Characteristics of the LC-MS/MS Method for 5-hmdC Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.05 fmol |
| Limit of Quantification (LOQ) | ~0.2 fmol |
| Inter-day Precision (RSD) | 2.9 - 10.6% |
| Intra-day Precision (RSD) | 1.4 - 7.7% |
| Recovery | ~100% |
Data based on published methods using stable isotope dilution.[3][10]
Conclusion
High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists in the field of epigenetics and drug development. Its use as an internal standard in LC-MS/MS-based methods enables the accurate and precise quantification of 5-hydroxycytosine, providing valuable insights into the role of DNA demethylation in health and disease. The protocols and data presented here serve as a comprehensive guide for the effective application of this critical analytical standard.
References
- 1. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low recovery of 5-Hydroxycytosine internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with low recovery of 5-Hydroxycytosine (5-hC) internal standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a 5-Hydroxycytosine (5-hC) internal standard?
A 5-Hydroxycytosine (5-hC) internal standard (IS) is a crucial component in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). It is a compound chemically almost identical to 5-hC, usually a stable isotope-labeled version (e.g., ¹³C, ¹⁵N, or deuterated), that is added in a known amount to samples, calibrators, and quality controls before sample processing. Its primary role is to correct for variability throughout the analytical workflow, including sample preparation (e.g., DNA hydrolysis, derivatization), injection volume inconsistencies, and matrix effects, thereby improving the accuracy and precision of the 5-hC quantification.
Q2: What are the common causes of low recovery of a 5-hC internal standard?
Low recovery of a 5-hC internal standard can stem from several factors:
-
Degradation during DNA Hydrolysis: Harsh hydrolysis conditions (e.g., high acid concentration, high temperature, prolonged duration) can lead to the degradation of the internal standard.
-
Incomplete Derivatization: If a derivatization step is used to improve detection, incomplete or variable reaction efficiency for the internal standard can result in low signal.
-
Matrix Effects: Components from the biological matrix (e.g., salts, residual proteins from DNA hydrolysis) can suppress or, less commonly, enhance the ionization of the internal standard in the mass spectrometer's ion source, leading to an apparent low recovery.[1][2]
-
Instability of the Internal Standard: The internal standard itself may be unstable under certain storage or experimental conditions. For deuterated standards, back-exchange of deuterium (B1214612) for hydrogen can occur, especially in protic solvents or at elevated temperatures.
-
Pipetting or Handling Errors: Inaccurate addition of the internal standard to the samples will directly impact the final calculated recovery.
-
Adsorption to Surfaces: Both the analyte and the internal standard can adsorb to plasticware or vials, leading to losses during sample preparation.
Q3: Is a deuterated 5-hC internal standard always the best choice?
While stable isotope-labeled internal standards are generally preferred, deuterated standards can sometimes present challenges. A "chromatographic isotope effect" can cause the deuterated standard to elute slightly earlier than the native 5-hC in reverse-phase chromatography. If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development. Using ¹³C or ¹⁵N labeled standards can minimize this effect.
Troubleshooting Guides for Low 5-hC Internal Standard Recovery
Issue 1: Consistently Low Internal Standard Signal Across All Samples
If you observe a consistently low signal for your 5-hC internal standard in all samples, including calibrators and quality controls, the issue is likely systemic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Internal Standard Concentration | Verify the concentration of your internal standard stock and working solutions. | Prepare a fresh dilution series and re-analyze. |
| Degradation in Stock/Working Solution | Assess the stability of the internal standard in the storage solvent. | Prepare fresh stock and working solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Systematic Error in Sample Preparation | Review the sample preparation protocol for any steps that could lead to consistent loss. | Ensure accurate pipetting and complete mixing at each step. |
| Instrumental Issues | Check the LC-MS/MS system for sensitivity issues. | Run a system suitability test with a known standard to ensure the instrument is performing optimally. Clean the ion source and check for blockages. |
Issue 2: Variable Internal Standard Recovery Between Samples
High variability in the internal standard signal between different samples within the same run often points to matrix effects or inconsistent sample preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Evaluate the impact of the sample matrix on internal standard ionization. | Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. Improve sample cleanup to remove interfering matrix components. Dilute the sample if sensitivity allows. |
| Inconsistent DNA Hydrolysis | Assess the reproducibility of the DNA hydrolysis step. | Ensure uniform heating and precise timing for all samples. Optimize hydrolysis conditions (acid concentration, temperature, time) to achieve complete hydrolysis without degradation. |
| Variable Derivatization Efficiency | Check the consistency of the derivatization reaction. | Ensure complete drying of the sample before adding the derivatization reagent and maintain consistent reaction conditions (temperature and time). |
| Inconsistent Sample Handling | Review the entire sample preparation workflow for potential inconsistencies. | Ensure thorough vortexing and consistent incubation times for all samples. |
Experimental Protocols
Protocol 1: Formic Acid Hydrolysis of Genomic DNA for 5-hC Analysis
This protocol describes the hydrolysis of genomic DNA to release individual nucleobases for subsequent LC-MS/MS analysis.
Materials:
-
Genomic DNA sample
-
5-Hydroxycytosine internal standard (e.g., [¹³C,¹⁵N₂]-5-Hydroxycytosine)
-
Formic acid (LC-MS grade, ≥98%)
-
LC-MS grade water
-
Heating block or oven
-
Vacuum concentrator
Procedure:
-
To 1-5 µg of genomic DNA in a microcentrifuge tube, add the 5-hC internal standard to a final concentration appropriate for your calibration range.
-
Add 200 µL of 88% formic acid.
-
Vortex briefly to mix.
-
After incubation, cool the samples to room temperature.
-
Evaporate the formic acid to dryness using a vacuum concentrator.
-
Reconstitute the dried sample in an appropriate volume of the initial LC mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Note: The optimal hydrolysis time and temperature may need to be determined empirically for your specific sample type and DNA amount. It is recommended to perform a time-course experiment to ensure complete hydrolysis without significant degradation of 5-hC.[3][4]
Data Presentation
Table 1: Expected Recovery of 5-hC and its Internal Standard under Different Conditions
| Condition | Analyte | Expected Recovery (%) | Potential for Variability | Reference |
| Optimized Formic Acid Hydrolysis | 5-hC | 85-105% | Low | [5] |
| [¹³C,¹⁵N₂]-5-hC IS | 85-105% | Low | Inferred from[5] | |
| Sub-optimal Hydrolysis (incomplete) | 5-hC | <80% | High | |
| [¹³C,¹⁵N₂]-5-hC IS | <80% | High | ||
| Harsh Hydrolysis (degradation) | 5-hC | <70% | High | |
| [¹³C,¹⁵N₂]-5-hC IS | <70% | High | ||
| High Matrix Load (ion suppression) | 5-hC | 40-70% | High | [1] |
| [¹³C,¹⁵N₂]-5-hC IS | 40-70% | High | [1] |
Visualizations
Caption: A flowchart for troubleshooting low 5-hC internal standard recovery.
Caption: A simplified workflow for the quantification of 5-hC.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Ion Suppression in 5-Hydroxycytosine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the LC-MS/MS analysis of 5-Hydroxycytosine (5-hC).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of 5-Hydroxycytosine (5-hC) LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, 5-hC, in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with 5-hC for ionization, leading to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and precision.[1][2] Even with the high specificity of tandem mass spectrometry (MS/MS), ion suppression can still occur because it affects the initial ionization step before mass analysis.[3]
Q2: What are the common causes of ion suppression when analyzing 5-hC?
A2: Common causes of ion suppression in 5-hC analysis include:
-
Endogenous matrix components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can co-elute with the analyte.[3][4]
-
Sample preparation reagents: High concentrations of salts, detergents, or ion-pairing agents used during sample preparation can interfere with ionization.[5]
-
Mobile phase additives: Non-volatile additives or high concentrations of modifiers in the mobile phase can lead to ion suppression.[6]
-
Contamination: Contaminants from plasticware (e.g., plasticizers) or the LC-MS system itself can co-elute with 5-hC and suppress its signal.[3]
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[3]
Q3: How can I identify if ion suppression is affecting my 5-hC analysis?
A3: Ion suppression can be identified through several methods:
-
Post-column infusion: This is a definitive method where a constant flow of a 5-hC standard solution is introduced into the LC eluent after the analytical column.[7] When a blank matrix sample is injected, any dips in the constant 5-hC signal indicate the retention times where ion suppression is occurring.[4]
-
Matrix effect quantification: The signal of 5-hC in a post-extraction spiked matrix sample is compared to the signal of 5-hC in a clean solvent. A lower signal in the matrix indicates ion suppression.[8]
-
Inconsistent internal standard response: If you are using a stable isotope-labeled internal standard (SIL-IS), a significant and variable decrease in its signal across different samples can indicate ion suppression.
-
Poor reproducibility: Unexplained variability in the quantification of quality control (QC) samples can be a sign of inconsistent matrix effects.[2]
Troubleshooting Guide
Problem 1: My 5-hC signal is low or completely absent in biological samples, but strong in pure standards.
-
Possible Cause: Significant ion suppression from matrix components co-eluting with 5-hC.[1] Biological matrices are complex and contain many substances that can interfere with ionization.[3]
-
Solutions:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[3][9] For 5-hC, which is a modified nucleoside, specific enrichment strategies can be employed.[10]
-
Optimize Chromatography: Modify the LC gradient to better separate 5-hC from the interfering compounds. Often, interferences elute at the beginning and end of the gradient.[3] Using a longer column or a column with a different chemistry (like HILIC for polar compounds such as 5-hC) can improve separation.[11] Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce co-elution.[12]
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both 5-hC and the matrix interferences.[2] This is only viable if the 5-hC concentration is high enough to be detected after dilution.
-
Problem 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples are causing inconsistent levels of ion suppression.[2]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical chemical and physical properties to 5-hC, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[2]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that the degree of ion suppression is consistent across calibrators and samples.[2]
-
Robust Sample Cleanup: Implement a more rigorous and consistent sample preparation method, such as SPE, to minimize variability in the sample matrix composition.[2]
-
Problem 3: My 5-hC peak shape is poor (e.g., tailing or fronting) in addition to low signal.
-
Possible Cause: Interactions with the LC system components or column contamination can lead to poor peak shape and signal loss.[6] For molecules like 5-hC which can act as chelating agents, interactions with metal surfaces in the HPLC column and system can cause peak tailing and signal suppression.[13]
-
Solutions:
-
Use Metal-Free or Bio-inert Columns and Systems: Consider using PEEK or other metal-free column hardware to prevent chelation and adsorption of the analyte.[13]
-
Mobile Phase Optimization: Adjust the mobile phase pH or add a small amount of a chelating agent like EDTA to reduce interactions with metal ions.
-
Column Washing: Implement a thorough column washing procedure between runs to remove strongly retained matrix components.
-
Quantitative Data on Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects can be compared. The following table summarizes hypothetical, yet representative, data on the impact of sample preparation on signal recovery.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Signal Intensity (Compared to Neat Standard) |
| Protein Precipitation | 95 | 40 | 38% |
| Liquid-Liquid Extraction (LLE) | 85 | 80 | 68% |
| Solid-Phase Extraction (SPE) | 90 | 95 | 85.5% |
-
Analyte Recovery (%): (Peak area of analyte in spiked extract / Peak area of analyte in post-spiked extract) x 100
-
Matrix Effect (%): (Peak area of analyte in post-spiked extract / Peak area of analyte in neat solution) x 100
-
Overall Signal Intensity: (Analyte Recovery x Matrix Effect) / 100
Experimental Protocols
Protocol 1: Post-Column Infusion for Diagnosing Ion Suppression
-
System Setup:
-
Prepare a standard solution of 5-hC at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Place this solution in a syringe pump.
-
Using a T-fitting, connect the syringe pump output to the flow path between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Once the 5-hC signal stabilizes, inject a blank, extracted sample matrix (e.g., hydrolyzed DNA from a control tissue).
-
Monitor the 5-hC signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
Dips or valleys in the baseline indicate regions of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for 5-hC from Hydrolyzed DNA
This is a general protocol and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Hydrolyze 1-10 µg of genomic DNA using an enzymatic digestion cocktail (e.g., nuclease P1 followed by alkaline phosphatase).
-
After digestion, centrifuge the sample to pellet any undigested material.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the hydrolyzed DNA sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water with 0.1% formic acid) to remove salts and other polar interferences.
-
-
Elution:
-
Elute the 5-hC and other nucleosides with 1 mL of a stronger solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression in 5-hC analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Hydrophilic material for the selective enrichment of 5-hydroxymethylcytosine and its liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Sample Cleanup for 5-Hydroxycytosine Mass Spectrometry
Welcome to the technical support center for optimizing sample cleanup for 5-Hydroxycytosine (5-hC) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample cleanup process for 5-hC analysis by mass spectrometry.
Issue 1: Low Recovery of 5-Hydroxycytosine
Q: My recovery of 5-Hydroxycytosine is consistently low after sample cleanup. What are the potential causes and how can I troubleshoot this?
A: Low recovery of 5-hC is a common issue that can stem from several factors throughout the sample preparation workflow.[1][2] Here’s a systematic approach to identifying and resolving the problem:
Possible Causes and Solutions:
-
Inefficient Extraction: The initial extraction of 5-hC from the sample matrix may be incomplete.
-
Solution: Optimize your extraction solvent. The polarity of the solvent should be matched to the analyte and the sample matrix.[1] For polar analytes like 5-hC, consider adjusting the solvent system. Experiment with different organic solvents like methanol (B129727), acetonitrile (B52724), or acetone, or mixtures thereof.[1] Increasing the solvent-to-sample ratio, using techniques like sonication, or performing multiple extractions can also enhance recovery.[1]
-
-
Analyte Degradation: 5-hC can be susceptible to degradation, especially if it is unstable under certain conditions.[3]
-
Losses During Solid-Phase Extraction (SPE): If you are using SPE for cleanup, analyte loss can occur at various steps.
-
Solution:
-
Insufficient Column Conditioning: Ensure the SPE column is properly conditioned according to the manufacturer's protocol to ensure proper interaction between the sorbent and the analyte.[4]
-
Improper Sample pH: The pH of your sample can affect the retention of 5-hC on the SPE sorbent. Adjust the pH to ensure optimal binding.
-
Incomplete Elution: The elution solvent may not be strong enough to release the bound 5-hC completely. Increase the volume of the elution solvent or try a stronger solvent.[1] It can be beneficial to use two smaller aliquots of the elution solvent instead of one large one.[5]
-
-
-
Adsorption to Surfaces: 5-hC can adsorb to plasticware, such as pipette tips and tubes.
-
Solution: Use low-binding tubes and pipette tips to minimize analyte loss.[6]
-
To pinpoint the exact step where the loss is occurring, it is advisable to analyze the sample after each major step in the cleanup process.[1]
Issue 2: High Background Noise or Matrix Effects in Mass Spectrometry Data
Q: I'm observing significant background noise and/or ion suppression in my 5-hC mass spectrometry data. How can I improve my sample cleanup to reduce these interferences?
A: High background and matrix effects, such as ion suppression, are common challenges in LC-MS/MS analysis of complex biological samples.[3][7] These issues arise from co-eluting matrix components that interfere with the ionization of the target analyte.
Possible Causes and Solutions:
-
Insufficient Removal of Matrix Components: The sample cleanup method may not be effectively removing interfering substances like proteins, phospholipids, and salts.[7]
-
Solution:
-
Protein Precipitation (PPT): For high-protein matrices like plasma or serum, a protein precipitation step using acetonitrile or methanol is a quick and effective initial cleanup step.[8]
-
Solid-Phase Extraction (SPE): SPE is a more selective cleanup technique that can effectively remove a wide range of interfering compounds.[8] Choose an SPE sorbent that has a high affinity for your analyte and a low affinity for the matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition 5-hC into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[4]
-
-
-
Contamination from Reagents and Labware: Contaminants can be introduced from solvents, buffers, and plasticware.[9]
-
Mobile Phase Incompatibility: The mobile phase composition can influence the retention and ionization of 5-hC and matrix components.
-
Solution: Optimize the mobile phase to achieve better chromatographic separation of 5-hC from interfering compounds. Using an acidic mobile phase can improve protonation in positive-ion electrospray ionization.[3]
-
Issue 3: Poor Chromatographic Peak Shape and Retention
Q: The chromatographic peak for 5-Hydroxycytosine is broad, tailing, or has poor retention. What can I do to improve this?
A: Poor chromatography can compromise the sensitivity and accuracy of your analysis. Several factors related to sample preparation can contribute to this issue.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the solvent in which the final sample is dissolved is much stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: The final sample should ideally be reconstituted in a solvent that is the same as or weaker than the initial mobile phase.[9]
-
-
Presence of Polar Interferences: Highly polar compounds in the sample matrix can interfere with the retention of 5-hC on a reversed-phase column.
-
Solution: Enhance your cleanup protocol to remove these polar interferences. SPE is particularly effective for this.
-
-
Chemical Derivatization: For highly polar analytes that are poorly retained on reversed-phase columns, chemical derivatization can be a powerful tool.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample cleanup technique for 5-Hydroxycytosine analysis by LC-MS?
A1: Solid-Phase Extraction (SPE) is one of the most widely used and effective techniques for cleaning up complex biological samples prior to LC-MS analysis of modified nucleosides like 5-hC.[8] It offers a good balance of selectivity, recovery, and the ability to remove a broad range of interferences. Common SPE protocols involve a load-wash-elute procedure.
Q2: Should I consider chemical derivatization for my 5-hC analysis?
A2: Chemical derivatization can be highly beneficial, especially if you are facing challenges with sensitivity or chromatographic retention.[4][10] By modifying the 5-hC molecule, you can improve its physicochemical properties for LC-MS analysis.[4] Derivatization can increase hydrophobicity for better retention on reversed-phase columns and enhance ionization efficiency for improved signal intensity.[10]
Q3: What are the expected m/z values for 5-Hydroxycytosine in mass spectrometry?
A3: In positive ion mode electrospray ionization, 5-hydroxy-2'-deoxycytidine (B120496) (the deoxynucleoside form) will be protonated. The precursor ion (protonated molecule) will have a mass-to-charge ratio (m/z) of 258.1. Collision-induced dissociation (CID) of this precursor ion will typically result in a product ion corresponding to the protonated base (5-hydroxycytosine) with an m/z of 142.1, which arises from the cleavage of the glycosidic bond.[11]
Q4: How can I quantify the global levels of 5-Hydroxycytosine in my samples?
A4: A common method for quantifying global 5-hC levels is through LC-ESI-MS/MS with multiple reaction monitoring (MRM).[11] This involves enzymatic digestion of genomic DNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection. An isotopically labeled internal standard of 5-hC is typically used for accurate quantification.
Q5: What are some key considerations for genomic DNA quality before starting the cleanup process?
A5: The quality of your starting genomic DNA is crucial for accurate quantification of 5-hC.
-
Purity: Ensure the DNA is free from contaminants like proteins and RNA. A260/A280 ratios should be between 1.7 and 1.9.[12] If the ratio is low, it may indicate protein contamination.[12] If it's high, RNA may be present.[12]
-
Integrity: The DNA should be of high molecular weight and not degraded.[12] Degradation can be assessed by running the DNA on an agarose (B213101) gel.
-
Concentration: The concentration of the genomic DNA should be sufficient for the downstream labeling and enrichment steps if you are using such methods.[13] Low DNA concentration can lead to decreased labeling efficiency and specificity.[13]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of modified cytosines using LC-MS/MS. These values can serve as a benchmark for your own experiments.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 5-methylcytosine (5-mC) | cHILIC-ESI-qTOF-MS/MS | 0.06 fmol | - | <15.8% relative error | [14] |
| 5-hydroxymethylcytosine (B124674) (5-hmC) | cHILIC-ESI-qTOF-MS/MS | 0.19 fmol | - | <15.8% relative error | [14] |
| 5-mC (derivatized) | LC-ESI-MS/MS | 0.10 fmol | - | - | [15] |
| 5-hmC (derivatized) | LC-ESI-MS/MS | 0.06 fmol | - | - | [15] |
Note: The recovery and limits of detection/quantification can vary significantly depending on the sample matrix, cleanup protocol, and instrument sensitivity.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for 5-Hydroxycytosine
This protocol provides a general workflow for cleaning up enzymatically digested DNA samples using a reversed-phase SPE cartridge.
Materials:
-
SPE Cartridge (e.g., C18)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., HPLC-grade water)
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., 50% Acetonitrile in water)
-
Vacuum manifold or positive pressure manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge. This solvates the stationary phase.[4]
-
Equilibration: Pass 1-2 column volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent bed dry out.
-
Sample Loading: Load the pre-treated and digested DNA sample onto the SPE cartridge.[4] The flow rate should be slow and steady to allow for proper binding of the analyte.
-
Washing: Pass 1-2 column volumes of the wash solvent through the cartridge to remove salts and other polar impurities.[4]
-
Elution: Elute the retained 5-hC and other nucleosides using the elution solvent into a clean collection tube.[4]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Cold Precipitating Agent (e.g., Acetonitrile or Methanol/ZnSO₄)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette the plasma or serum sample into a microcentrifuge tube.
-
Add 3-4 volumes of the cold precipitating agent (e.g., for 100 µL of plasma, add 300-400 µL of cold acetonitrile).[8]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new tube for further processing (e.g., SPE) or direct injection if the sample is sufficiently clean.
Visualizations
Caption: A logical workflow for 5-Hydroxycytosine sample cleanup and analysis.
Caption: Troubleshooting flowchart for low 5-Hydroxycytosine recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. opentrons.com [opentrons.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. insights.allumiqs.com [insights.allumiqs.com]
- 7. selectscience.net [selectscience.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 13. Selective Capture of 5-hydroxymethylcytosine from Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: 5hmC Quantification
Welcome to our dedicated support center for 5-hydroxymethylcytosine (B124674) (5hmC) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during 5hmC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying global 5hmC levels?
A1: The primary methods for global 5hmC quantification include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ELISA-based colorimetric or fluorometric assays, and dot blot assays. LC-MS/MS is considered the gold standard for its high accuracy and sensitivity, providing absolute quantification.[1][2] ELISA and dot blot assays are more high-throughput and cost-effective for relative quantification.
Q2: Can standard bisulfite sequencing distinguish between 5mC and 5hmC?
A2: No, standard bisulfite sequencing cannot differentiate between 5-methylcytosine (B146107) (5mC) and 5hmC.[3][4][5][6][7] Both modifications are resistant to bisulfite-induced deamination of cytosine to uracil (B121893) and will be read as cytosine. To specifically map 5hmC, modifications to the standard bisulfite protocol, such as oxidative bisulfite sequencing (oxBS-seq) or TET-assisted bisulfite sequencing (TAB-seq), are necessary.[3][5]
Q3: What is a "matrix effect" in the context of 5hmC quantification?
A3: A matrix effect is the alteration of an analytical signal by the various components present in the sample matrix, excluding the analyte itself.[8][9] In 5hmC quantification, this can lead to either suppression or enhancement of the signal, resulting in inaccurate measurements.[8][9] These effects are particularly prominent in sensitive techniques like LC-MS/MS and can also impact ELISA-based assays.[8][10]
Q4: What are common sources of matrix effects in 5hmC analysis?
A4: Sources of matrix effects vary depending on the sample type and quantification method. Common sources include:
-
Biological components: Salts, lipids, proteins, and other endogenous molecules from tissues, plasma, or cell lysates.[8]
-
Reagents from sample preparation: Remnants from DNA extraction kits, anticoagulants like heparin from blood samples, or components of enzymatic digestion buffers.[11][12][13]
-
The DNA itself: In sequencing-based methods, the sequence context, such as simple repeats, can create biases.[14] In bisulfite sequencing, the chemical modification of 5hmC itself can hinder downstream enzymatic reactions.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during 5hmC quantification experiments, categorized by method.
LC-MS/MS
| Problem | Potential Cause (Matrix Effect) | Troubleshooting Steps |
| Inaccurate quantification (ion suppression or enhancement) | Co-eluting endogenous compounds (salts, metabolites) from the biological matrix are altering the ionization efficiency of 5hmC.[8][9] | 1. Optimize Sample Cleanup: Implement a robust solid-phase extraction (SPE) protocol to remove interfering substances.[1] 2. Improve Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate 5hmC from interfering matrix components.[15] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for matrix effects as the internal standard will be affected similarly to the analyte. 4. Perform a Matrix Effect Study: Quantify the extent of the matrix effect by comparing calibration curves prepared in solvent versus in a blank matrix extract.[16] |
| Low sensitivity for 5hmC or other cytosine derivatives | The ionization mode (positive or negative) may not be optimal for all analytes. For instance, 5-carboxylcytosine (5caC) shows better sensitivity in negative ion mode.[16] | 1. Optimize MS Parameters: Tune mass spectrometry parameters for each cytosine derivative. 2. Use Ion-Switching Mode: Employ a method that switches between positive and negative ionization modes during a single run to achieve optimal sensitivity for all cytosine modifications.[16] |
ELISA and Dot Blot Assays
| Problem | Potential Cause (Matrix Effect) | Troubleshooting Steps |
| High background signal | Non-specific binding of antibodies or detection reagents to components in the sample matrix.[17] Cross-reactivity of the antibody with other molecules in the matrix.[17] | 1. Increase Washing Steps: Add extra wash steps and increase soaking times to remove unbound reagents.[17] 2. Optimize Blocking: Use a different blocking buffer or increase the blocking incubation time. 3. Sample Dilution: Dilute the sample to reduce the concentration of interfering components.[10] |
| Weak or no signal | Components in the sample matrix (e.g., high salt concentration, extreme pH) are inhibiting the antibody-antigen interaction.[10][18] | 1. Sample Dilution: Dilute the sample in an assay-compatible buffer.[10] 2. Buffer Exchange: Perform a buffer exchange to place the DNA in a matrix that is compatible with the assay.[10] 3. pH Neutralization: Adjust the pH of the sample to be within the optimal range for the assay.[10] |
| High variability between replicates | Inconsistent pipetting or uneven distribution of matrix components across wells. "Edge effects" due to temperature or evaporation differences across the plate.[19] | 1. Improve Pipetting Technique: Ensure thorough mixing of samples before plating and use proper pipetting techniques.[18][19] 2. Use a Plate Sealer: Seal the plate during incubations to prevent evaporation.[19] 3. Ensure Uniform Temperature: Incubate the plate in a location that ensures even temperature distribution.[19] |
Sequencing-Based Methods (oxBS-seq, TAB-seq)
| Problem | Potential Cause (Matrix Effect) | Troubleshooting Steps |
| Underrepresentation of highly hydroxymethylated regions | The bisulfite adduct of 5hmC, cytosine 5-methylenesulfonate (CMS), can cause DNA polymerase to stall during PCR amplification.[4][6] | 1. Optimize PCR Conditions: Use a polymerase known to be more robust for amplifying bisulfite-treated DNA. Titrate the amount of template DNA. 2. Consider Alternative Methods: For regions with extremely high 5hmC density, consider non-bisulfite-based methods for validation if possible. |
| PCR amplification failure | Presence of PCR inhibitors from the sample matrix, such as heparin from blood collection tubes.[12] | 1. Choose Appropriate Sample Collection Tubes: Use EDTA-coated tubes for blood collection when planning PCR-based downstream analysis.[12] 2. Thorough DNA Purification: Use a DNA purification method known to efficiently remove PCR inhibitors. |
| Inaccurate 5hmC calls | Inefficient oxidation in oxBS-seq or incomplete glucosylation/oxidation in TAB-seq can lead to misinterpretation of 5mC as 5hmC or vice versa.[3][5] | 1. Ensure High-Quality Reagents: Use fresh and highly active enzymes (e.g., TET1 protein for TAB-seq).[3][5] 2. Include Proper Controls: Use spike-in controls with known 5mC and 5hmC levels to assess conversion efficiencies. |
Experimental Protocols & Methodologies
Protocol: Quantification of Matrix Effect in LC-MS/MS
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare two sets of calibration standards:
-
Set A (Solvent): Prepare a dilution series of a 5hmC standard in the initial mobile phase solvent.
-
Set B (Matrix): Prepare a blank matrix by performing a DNA extraction and hydrolysis on a sample known to be free of 5hmC. Spike the 5hmC standard into this hydrolyzed blank matrix to create a dilution series identical in concentration to Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of standards using the developed LC-MS/MS method.
-
Data Analysis:
-
Generate a linear regression curve for each set of standards (Peak Area vs. Concentration).
-
Calculate the matrix effect (%ME) using the following formula: %ME = (Slope of Set B / Slope of Set A) * 100
-
Interpretation:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
-
Protocol: Spike and Recovery for ELISA
This protocol helps to identify matrix interference in ELISA-based assays.
-
Sample Preparation: Divide a sample into two aliquots.
-
Spiking: Spike one aliquot with a known amount of 5hmC standard. The amount should be high enough to be detected but not saturate the assay. The other aliquot remains unspiked.
-
Assay: Run both the spiked and unspiked samples in the ELISA.
-
Calculation:
-
Calculate the % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of spike] * 100
-
-
Interpretation:
-
A recovery rate between 80-120% generally indicates no significant matrix effect.
-
Recovery < 80% suggests suppression.
-
Recovery > 120% suggests enhancement.
-
Visualizations
Caption: General workflow for 5hmC quantification, from sample to data.
Caption: Troubleshooting flowchart for matrix effects in 5hmC analysis.
References
- 1. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Analysis of 5-Hydroxymethylcytosine by TET-Assisted Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. Critical points of DNA quantification by real-time PCR – effects of DNA extraction method and sample matrix on quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "The Effect of Sample and Sample Matrix on DNA Processing: Mechanisms " by Lilliana I. Moreno [digitalcommons.fiu.edu]
- 14. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biomatik.com [biomatik.com]
Technical Support Center: Optimizing 5-Hydroxycytosine Peak Shape in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape of 5-Hydroxycytosine (5-hmC) in your chromatography experiments.
Troubleshooting Guide: Common Peak Shape Problems for 5-Hydroxycytosine
This guide addresses specific issues you may encounter during the analysis of 5-hmC, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary Interactions: The basic nature of cytosine derivatives can lead to interactions with acidic residual silanol (B1196071) groups on silica-based columns.[1] | - Adjust Mobile Phase pH: Lower the mobile phase pH to suppress the ionization of silanol groups. A pH between 2 and 4 is often a good starting point for reversed-phase chromatography.[1][2] - Use an End-Capped Column: Select a column where the residual silanol groups have been deactivated through end-capping. - Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | - Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[3][4] - Dilute the Sample: If the concentration of 5-hmC is high, dilute the sample before injection.[4] | |
| Inappropriate Mobile Phase Strength: A mobile phase that is too weak can lead to increased interaction with the stationary phase. | - Increase Organic Modifier Concentration: In reversed-phase chromatography, gradually increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band can spread before reaching the column.[4] | - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. - Use a Weaker Sample Solvent: If the sample must be dissolved in a different solvent, choose one that is weaker than the mobile phase. |
| Column Collapse or Void: Physical damage to the column packing can distort the peak shape. | - Replace the Column: If a void is suspected, the column usually needs to be replaced. - Check System Pressure: Sudden high-pressure fluctuations can damage the column. | |
| Broad Peaks | Large Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[5] | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing. - Ensure Proper Fittings: Check that all fittings are correctly made and have no gaps. |
| Slow Gradient or Isocratic Elution: For complex samples, a slow gradient may be necessary, but it can lead to broader peaks for later eluting compounds. | - Optimize Gradient Profile: Adjust the gradient slope to be steeper where 5-hmC elutes. | |
| Split Peaks | Partially Clogged Frit: Debris from the sample or system can block the inlet frit of the column. | - Backflush the Column: Reverse the column direction and flush with a strong solvent. - Use a Guard Column or In-line Filter: Protect the analytical column from particulates. |
| Sample Co-eluting with an Interfering Compound: Another compound in the sample may have a very similar retention time. | - Optimize Selectivity: Change the stationary phase (e.g., from C18 to Phenyl-Hexyl) or the mobile phase composition (e.g., change the organic modifier or pH) to improve separation.[6] |
Frequently Asked Questions (FAQs)
1. Which type of column is best for 5-Hydroxycytosine analysis?
Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns can be used effectively for 5-hmC analysis.
-
Reversed-Phase (RP): C18 and Phenyl-Hexyl columns are commonly used. Phenyl-Hexyl columns can offer different selectivity compared to C18, which may help in resolving 5-hmC from other similar compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds like 5-hmC.[7] It uses a high organic mobile phase, which can also enhance MS detection sensitivity.[7]
2. How does mobile phase pH affect the peak shape of 5-Hydroxycytosine?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 5-hmC.[2][8] At a pH above their pKa, basic compounds can interact with deprotonated (negatively charged) residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1] By lowering the mobile phase pH (typically to between 2 and 4), the silanol groups are protonated and their negative charge is neutralized, minimizing these secondary interactions and resulting in a more symmetrical peak.[1][2]
3. What mobile phase additives can I use to improve the peak shape of 5-hmC, especially for LC-MS applications?
For LC-MS, volatile mobile phase additives are essential.
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Lowers the mobile phase pH to reduce silanol interactions and provides a source of protons for positive mode electrospray ionization (ESI). |
| Acetic Acid | 0.1% | Similar to formic acid, used to control pH. |
| Ammonium Formate | 5-20 mM | Acts as a buffer to control pH and can improve peak shape. It is volatile and compatible with MS. |
| Ammonium Acetate | 5-20 mM | Another volatile buffer option for pH control and peak shape improvement. |
| Ammonium Bicarbonate | 10-50 mM | Can significantly improve MS detection for cytosine derivatives.[9] |
4. My 5-hmC peak is not well-retained on a C18 column. What can I do?
Poor retention of polar analytes like 5-hmC on reversed-phase columns is a common issue.
-
Use a HILIC column: HILIC is specifically designed for the retention of polar compounds.[7]
-
Use a polar-embedded or polar-endcapped RP column: These columns have modified stationary phases that provide enhanced retention for polar analytes.
-
Chemical Derivatization: While more complex, derivatizing the 5-hmC molecule can increase its hydrophobicity, leading to better retention on a C18 column. This can also improve ionization efficiency for MS detection.[10]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for 5-Hydroxycytosine Quantification
This protocol provides a general method for the analysis of 5-hmC using a reversed-phase column coupled with tandem mass spectrometry.
-
Sample Preparation (DNA Hydrolysis):
-
Digest 1-2 µg of genomic DNA with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase to break it down into individual nucleosides.
-
After digestion, precipitate the enzymes by adding a solvent like acetone (B3395972) and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenyl Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-16 min: 30-95% B
-
16-20 min: 95% B
-
20-21 min: 95-2% B
-
21-25 min: 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-hydroxymethyl-2'-deoxycytidine (5-hmdC): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard (e.g., isotopically labeled 5-hmdC): Monitor the corresponding transition.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: HILIC for Improved Retention of 5-Hydroxycytosine
This protocol is an alternative for when reversed-phase chromatography provides insufficient retention.
-
Sample Preparation: Follow the same DNA hydrolysis procedure as in Protocol 1. It is crucial that the final sample solvent has a high organic content (similar to the initial mobile phase) to ensure good peak shape.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., silica (B1680970) or amide-based, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water, pH adjusted to 3.0 with Formic Acid.
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-50% B
-
10-12 min: 50-100% B
-
12-15 min: 100% B
-
15-15.1 min: 100-0% B
-
15.1-20 min: 0% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions: Use the same MS conditions as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for peak tailing of 5-Hydroxycytosine.
Caption: Comparison of Reversed-Phase and HILIC for 5-Hydroxycytosine.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic material for the selective enrichment of 5-hydroxymethylcytosine and its liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxycytosine-¹³C,¹⁵N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxycytosine-¹³C,¹⁵N₂. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise when using 5-Hydroxycytosine-¹³C,¹⁵N₂ in your experiments.
Issue 1: Inconsistent or inaccurate quantification in mass spectrometry.
| Potential Cause | Recommended Solution |
| Degradation of the standard | 5-Hydroxycytosine (B44430) and its analogs can be susceptible to hydrolytic deamination, especially at neutral to alkaline pH and elevated temperatures. This can lead to the formation of 5-Hydroxyuracil-¹³C,¹⁵N₂. To mitigate this, prepare fresh solutions of the standard for each experiment. If stock solutions are necessary, store them at -80°C for long-term storage (up to one year) and at -20°C for short-term storage (up to one month). Avoid repeated freeze-thaw cycles. |
| Matrix effects | The presence of other components in your sample can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate quantification. Ensure that the stable-isotope-labeled (SIL) internal standard co-elutes with the analyte.[1] If co-elution is not perfect due to the deuterium (B1214612) isotope effect (though less common with ¹³C and ¹⁵N labeling), the matrix effects on the analyte and standard may differ.[1] To address this, optimize your chromatographic separation to minimize the impact of matrix components. You can also assess matrix effects by comparing the response of the standard in a clean solvent versus the sample matrix. |
| Impurity in the SIL standard | Verify the purity of your 5-Hydroxycytosine-¹³C,¹⁵N₂ standard. Any unlabeled impurity can lead to an overestimation of the analyte concentration.[1] |
| Incorrect storage of solid compound | The solid form of 5-Hydroxycytosine-¹³C,¹⁵N₂ should be stored at room temperature, protected from light and moisture. Exposure to these conditions can lead to degradation over time. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Potential Cause | Recommended Solution |
| Deamination product | An unexpected peak may correspond to the deamination product, 5-Hydroxyuracil-¹³C,¹⁵N₂. This is more likely to occur if your solutions have been stored for an extended period, especially at room temperature or in a non-acidic buffer. To confirm, you can analyze a 5-hydroxyuracil (B1221707) standard if available. |
| Oxidation products | Under strong oxidative conditions, 5-hydroxycytosine can be further oxidized to 5-formylcytosine (B1664653) and 5-carboxylcytosine.[2] While this is more relevant in a biological context with enzymatic activity, it's a possibility to consider if your experimental conditions involve oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store solutions of 5-Hydroxycytosine-¹³C,¹⁵N₂?
A1: For optimal stability, it is recommended to prepare fresh solutions for each use. If you need to prepare stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO for initial solubilization, followed by dilution in an appropriate aqueous buffer). For storage, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.
Q2: What is the primary degradation pathway for 5-Hydroxycytosine-¹³C,¹⁵N₂ in solution?
A2: The most likely degradation pathway for 5-Hydroxycytosine in aqueous solution is hydrolytic deamination, which converts it to 5-Hydroxyuracil. This reaction is accelerated by increased temperature and neutral to alkaline pH.[3][4]
Q3: Can 5-Hydroxycytosine-¹³C,¹⁵N₂ be used as an internal standard for both 5-hydroxycytosine and 5-hydroxymethylcytosine?
A3: While structurally similar, it is not ideal to use 5-Hydroxycytosine-¹³C,¹⁵N₂ as an internal standard for 5-hydroxymethylcytosine. The difference in the functional group at the 5-position (hydroxyl vs. hydroxymethyl) can lead to slight differences in chromatographic retention time and ionization efficiency in the mass spectrometer. For the most accurate quantification, the internal standard should be an isotopically labeled version of the analyte of interest.
Q4: My results show high variability between replicates. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent sample preparation: Ensure precise and consistent pipetting and dilution steps.
-
Analyte/standard instability: If your samples are processed over a long period at room temperature, degradation of 5-hydroxycytosine could be occurring. Try to keep samples on ice or in a cooled autosampler.
-
Instrumental issues: Check for any issues with your LC-MS system, such as inconsistent injection volumes or fluctuating spray stability in the ion source.
Q5: How can I confirm the identity of potential degradation products?
A5: The most definitive way to identify degradation products is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and fragmentation pattern (MS/MS). You can then compare this data to a known standard of the suspected degradation product (e.g., 5-hydroxyuracil) or to theoretical fragmentation patterns.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 5-Hydroxycytosine-¹³C,¹⁵N₂ in Solution
This protocol outlines a general method to evaluate the stability of 5-Hydroxycytosine-¹³C,¹⁵N₂ under specific experimental conditions using HPLC-MS.
Materials:
-
5-Hydroxycytosine-¹³C,¹⁵N₂
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for neutral pH, acetate (B1210297) buffer for acidic pH)
-
HPLC-grade water and solvents (e.g., acetonitrile, methanol)
-
HPLC-MS system
Procedure:
-
Solution Preparation: Prepare a stock solution of 5-Hydroxycytosine-¹³C,¹⁵N₂ in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to a final working concentration in the desired buffer(s).
-
Incubation: Aliquot the working solutions into several vials and incubate them at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Quenching (if necessary): If the reaction is ongoing, you may need to quench it, for example, by adding an equal volume of ice-cold methanol.
-
HPLC-MS Analysis: Analyze the samples using a suitable HPLC-MS method. The method should be able to separate 5-hydroxycytosine from its potential degradation products, primarily 5-hydroxyuracil.
-
Data Analysis: Monitor the peak area of 5-Hydroxycytosine-¹³C,¹⁵N₂ over time. A decrease in the peak area indicates degradation. If a peak corresponding to 5-hydroxyuracil appears and increases over time, this confirms deamination as the degradation pathway.
Visualizations
Caption: Experimental workflow for assessing the stability of 5-Hydroxycytosine-¹³C,¹⁵N₂.
Caption: Logical relationship of potential causes for inaccurate quantification.
References
dealing with co-eluting peaks in 5hmC analysis
Welcome to our technical support center for 5-hydroxymethylcytosine (B124674) (5hmC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for accurate quantification of global 5hmC levels?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for the absolute and accurate quantification of global 5hmC in genomic DNA.[1] This method is highly sensitive and specific, allowing for the simultaneous measurement of 5-methylcytosine (B146107) (5mC) and 5hmC.[2]
Q2: Why is the separation of 5hmC from 5mC and other cytosine analogs challenging?
A2: 5hmC, 5mC, and other cytosine modifications (5-formylcytosine, 5-carboxylcytosine) are structurally very similar. This similarity can lead to overlapping retention times on a chromatography column, a phenomenon known as co-elution, which complicates accurate quantification.[3][4]
Q3: What are the initial signs of co-eluting peaks in my chromatogram?
A3: Signs of co-elution include asymmetrical peaks, such as those with shoulders or significant tailing. A shoulder on a peak is a more definitive indication of co-elution than peak tailing. If you are using a diode array detector (DAD), you can perform a peak purity analysis; non-identical UV-Vis spectra across a single peak suggest the presence of more than one compound.
Q4: Can co-elution be addressed without changing the column?
A4: Yes, optimizing the mobile phase composition is often the first and most effective step. This can involve changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol), adjusting the pH, or modifying the gradient to achieve better separation.[3][5][6]
Troubleshooting Guide: Dealing with Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks during 5hmC analysis by LC-MS/MS.
Problem 1: Poor resolution between 5hmC and other nucleosides (e.g., cytosine, 5mC).
Visual Cue: Peaks for 5hmC and another nucleoside are not baseline separated or appear as a single, broad peak.
Solutions:
-
Optimize Mobile Phase Composition:
-
Decrease Organic Solvent Concentration: For reversed-phase chromatography, reducing the concentration of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase can increase the retention time of analytes and improve separation. For example, decreasing the methanol concentration from 5% to 1% has been shown to significantly improve the resolution between 5hmC and cytosine on a phenyl-hexyl column.[3]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust pH: The retention of cytosine analogs can be sensitive to the pH of the mobile phase. Acidifying the mobile phase (e.g., with 0.1% formic acid) is a common practice to improve peak shape and achieve consistent retention.
-
-
Modify Chromatographic Conditions:
-
Lower the Flow Rate: A slower flow rate generally provides more time for the analytes to interact with the stationary phase, which can lead to better resolution.
-
Adjust Column Temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase the analysis time.
-
-
Evaluate the Stationary Phase (Column Chemistry):
-
Switch Column Chemistry: If mobile phase optimization is insufficient, changing the column can provide different selectivity.
-
Phenyl-Hexyl Columns: These columns can offer improved separation of 5hmC and cytosine due to π-π interactions compared to standard C18 columns.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an alternative to reversed-phase columns and can provide excellent separation of polar compounds like nucleosides.[7]
-
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency, resulting in sharper peaks and better resolution.
-
Problem 2: Suspected co-elution with an unknown contaminant.
Visual Cue: A peak appears in the expected retention time for 5hmC, but its mass spectrum contains unexpected ions.
Solutions:
-
Perform Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the spectral purity across the peak.
-
High-Resolution Mass Spectrometry: Utilize high-resolution MS to differentiate between 5hmC and potential contaminants based on their accurate mass.
-
Sample Preparation Review: Re-evaluate the sample preparation protocol to identify potential sources of contamination. Common contaminants in LC-MS analysis include polymers (e.g., polyethylene (B3416737) glycol), plasticizers (e.g., phthalates), and slip agents from lab consumables.
-
Blank Injections: Run a blank injection (mobile phase only) to identify system-related contaminants.
Quantitative Data on Separation of Cytosine Analogs
The following table summarizes the limits of detection (LODs) for 5-mC and 5-hmC using different LC-MS/MS methods. Lower LODs indicate higher sensitivity.
| Method | Analyte | Limit of Detection (LOD) | Reference |
| Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry | 5-mC | 0.06 fmol | [8] |
| Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry | 5-hmC | 0.19 fmol | [8] |
| Chemical Derivatization with BDAPE coupled with LC-ESI-MS/MS | 5-mC | 0.10 fmol | [9] |
| Chemical Derivatization with BDAPE coupled with LC-ESI-MS/MS | 5-hmC | 0.06 fmol | [9] |
| Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) | 5-mC | 45 pg/mL | [7] |
| Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) | 5-hmC | 57 pg/mL | [7] |
Experimental Protocols
Protocol 1: Global 5hmC and 5mC Quantification by LC-ESI-MS/MS-MRM
This protocol is adapted from a method for the simultaneous measurement of 5mC and 5hmC.[2]
1. DNA Extraction and Digestion: a. Extract genomic DNA from samples using a standard phenol-chloroform extraction method or a commercial kit. b. Digest 50 ng of genomic DNA into individual nucleosides using a cocktail of DNA degradase enzymes. This process typically takes 1-2 hours.
2. LC Separation: a. Column: Use a reversed-phase column suitable for nucleoside separation (e.g., a C18 or Phenyl-Hexyl column). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: Acetonitrile or Methanol. d. Gradient: Develop a gradient that provides optimal separation of dC, 5mdC, and 5hmdC. A shallow gradient is often effective. e. Flow Rate: Typically 0.2-0.5 mL/min. f. Column Temperature: Maintain at a constant temperature, e.g., 30°C.
3. MS/MS Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- dC to C: m/z 228.1 → 112.1
- 5mdC to 5mC: m/z 242.1 → 126.1
- 5hmdC to 5hmC: m/z 258.1 → 142.1 d. Quantification: Construct calibration curves using known concentrations of dC, 5mdC, and 5hmdC standards.
Protocol 2: Improved Separation using a Phenyl-Hexyl Column
This protocol focuses on resolving 5hmC from cytosine.[3]
1. DNA Digestion: a. Follow the same DNA digestion protocol as in Protocol 1.
2. LC Separation: a. Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0). c. Mobile Phase B: Methanol. d. Isocratic Elution: Start with a low concentration of methanol (e.g., 1-3%) to increase retention and improve separation between 5hmC and cytosine. e. Flow Rate: 1.0 mL/min. f. Detection: UV detector at 280 nm.
Signaling Pathway and Workflow Diagrams
References
- 1. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of mobile phase composition on the performance of porous polymeric monoliths in the elution of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of global DNA methylation and hydroxymethylation levels by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Hydroxycytosine Mass Spectrometry
Welcome to the technical support center for the analysis of 5-Hydroxycytosine (5-hC) and its derivatives by mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and reduce background noise for reliable quantification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 5-hC LC-MS/MS analysis?
Background noise in the analysis of low-abundance analytes like 5-hC can originate from multiple sources:
-
Matrix Effects: Complex biological samples contain numerous molecules (salts, lipids, proteins) that can co-elute with 5-hC and interfere with its ionization, either suppressing or enhancing the signal. This is a major contributor to background noise and can affect quantification accuracy.
-
Contamination: Impurities from solvents, reagents, and labware (e.g., plasticizers like polyethylene (B3416737) glycol (PEG) from tubes, detergents from glassware) can introduce interfering ions into the system.[1] Always use high-purity, LC-MS grade solvents and reagents to minimize this.[1][2]
-
Instrumental Noise: The LC-MS/MS system itself can be a source of noise. This includes electronic noise, a contaminated ion source, or bleed from the HPLC column.[2] Regular maintenance and system cleaning are critical.
-
Mobile Phase Impurities: The purity of mobile phase solvents and additives is crucial. Non-MS grade solvents can introduce significant impurities, leading to high background and the formation of unwanted adducts.[1]
Q2: My 5-hC signal is very low. How can I improve the signal-to-noise ratio?
Improving the signal-to-noise (S/N) ratio is key for detecting low-level analytes. Key strategies include:
-
Effective Sample Cleanup: Implementing a robust sample preparation workflow is the most critical step. Solid-Phase Extraction (SPE) is highly effective for enriching 5-hC and removing interfering matrix components.
-
Chemical Derivatization: Modifying the 5-hC molecule with a chemical tag can significantly enhance its ionization efficiency and improve its chromatographic properties, leading to a stronger signal. Derivatization can also shift the analyte's mass into a cleaner region of the spectrum, away from background ions.
-
Optimize MS Settings: Fine-tuning mass spectrometer parameters, such as ion source settings (e.g., gas flows, temperatures) and collision energy, is essential for maximizing the signal from your specific analyte.
-
Mobile Phase Modifiers: Adding certain additives to the mobile phase can improve signal. For instance, using ammonium (B1175870) bicarbonate was shown to improve the MS/MS detection of 5-hmC and other cytosine modifications by 1.8 to 14.3 times.[3]
Q3: Can chemical derivatization really help, and what should I consider?
Yes, chemical derivatization is a powerful strategy. It works by attaching a chemical group to the 5-hC molecule to improve its analytical characteristics.[4]
-
Enhanced Ionization: A derivatizing reagent can add a permanently charged group or a moiety that is easily ionized, leading to a much stronger signal in the mass spectrometer.
-
Improved Chromatography: Derivatization can alter the polarity of 5-hC, improving its retention and peak shape on a reversed-phase column.[4]
-
Increased Specificity: The derivative will have a unique mass and fragmentation pattern, which can be used for highly specific detection using methods like Multiple Reaction Monitoring (MRM).[4]
When choosing a reagent, consider the functional groups on 5-hC (hydroxyl, amine groups) and select a reagent that reacts efficiently and specifically with them.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| High baseline noise across my entire chromatogram. | 1. Contaminated solvents or mobile phase. 2. Contaminated LC system (tubing, injector). 3. Contaminated MS ion source. | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1][5] 2. Flush the entire LC system, first with high-purity water and then with an appropriate organic solvent like isopropanol. 3. Perform an ion source cleaning according to the manufacturer's protocol. |
| I see many interfering peaks, some co-eluting with my 5-hC analyte. | 1. Insufficient sample cleanup (matrix effects). 2. Contamination from sample collection or preparation tubes (e.g., plasticizers). 3. Poor chromatographic separation. | 1. Implement or optimize a Solid-Phase Extraction (SPE) step to remove matrix components. 2. Use polypropylene (B1209903) tubes instead of other plastics and rinse all labware thoroughly. Test a "process blank" (a sample with no analyte carried through the entire prep process) to identify sources of contamination. 3. Optimize the LC gradient to better resolve the 5-hC peak from interferences. |
| My S/N ratio is poor, and I can barely detect my 5-hC peak. | 1. Low ionization efficiency of native 5-hC. 2. Ion suppression from co-eluting matrix components. 3. In-source fragmentation of the parent ion. | 1. Consider chemical derivatization to enhance ionization efficiency. 2. Improve sample cleanup with SPE or other techniques to reduce matrix effects.[1] 3. Optimize the in-source ESI-MS/MS conditions. For modified nucleosides like 5-hmdC, in-source collision-activated dissociation (CAD) can sometimes be optimized to produce a stable, abundant fragment ion for quantification.[6] |
| My blank injection (solvent only) shows a high background. | 1. Contamination is from the LC-MS system itself, not the sample. 2. Carryover from a previous injection. | 1. The source of contamination is likely the mobile phase, LC lines, or the MS source. Follow the steps for high baseline noise. 2. Run several blank injections after a high-concentration sample to wash the system. Ensure the needle wash solvent is effective and sufficient in volume. |
Section 3: Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-hC/5-hmC Enrichment from Aqueous Samples (e.g., Urine)
This protocol is adapted from a method for enriching 5-hmC from human urine and is suitable for desalting and concentrating the analyte prior to LC-MS/MS analysis.[3]
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar reversed-phase chemistry)
-
SPE vacuum manifold
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Sample (e.g., hydrolyzed DNA, urine) with internal standard added.
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol through the sorbent, followed by 1-2 column volumes of ultrapure water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The flow rate should be slow and steady (e.g., 1-2 mL/min) to ensure proper binding.
-
Washing (Desalting): Wash the cartridge with 1-2 column volumes of ultrapure water to remove salts and other highly polar, interfering compounds.
-
Elution: Elute the retained 5-hC using 1-2 column volumes of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Conceptual Workflow for Chemical Derivatization
This protocol provides a general framework for derivatization to enhance LC-MS/MS sensitivity. The specific reagent and reaction conditions must be optimized for 5-hC.
Principle: To improve ionization, a derivatizing reagent with a readily ionizable group (e.g., a quaternary amine for positive mode ESI) is reacted with a functional group on the 5-hC molecule.
Example Reagent Type:
-
Reagents targeting hydroxyl and amine groups, such as those containing an N-hydroxysuccinimide (NHS) ester or a sulfonyl chloride group (e.g., Dansyl chloride).[4]
Methodology:
-
Sample Preparation: The sample containing 5-hC should be clean and dry. The eluate from the SPE protocol above is an ideal starting point.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing reagent and any necessary catalyst (e.g., a base like triethylamine) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add the reagent solution to the dried sample. Vortex briefly and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes). Reaction conditions must be optimized to ensure complete derivatization without degradation.
-
Quenching/Cleanup: Stop the reaction if necessary (e.g., by adding a quenching reagent). A simple liquid-liquid extraction or a second SPE step may be required to remove excess derivatizing reagent, which can cause significant ion suppression.
-
Analysis: Analyze the final derivatized sample by LC-MS/MS, making sure to optimize the MS parameters for the new mass and fragmentation pattern of the 5-hC derivative.
Section 4: Data Presentation
Effective sample preparation is critical for achieving a high signal-to-noise ratio. The following table summarizes reported recovery and precision data for an SPE method used for 5-hmC, which demonstrates the effectiveness of the cleanup.
Table 1: Performance Metrics for SPE-Based Cleanup of 5-hmC from Urine[3]
| Analyte | Recovery | Inter-day Precision (RSD) | Intra-day Precision (RSD) |
| 5-hydroxymethylcytosine (B124674) (5hmC) | ~100% | 2.9 – 10.6% | 1.4 – 7.7% |
| 5-methylcytosine (5mC) | 70 – 90% | 2.9 – 10.6% | 1.4 – 7.7% |
| RSD: Relative Standard Deviation |
Section 5: Visual Workflows and Diagrams
The following diagrams illustrate key workflows and logical steps for troubleshooting background noise in 5-hC analysis.
Caption: Figure 1: General workflow for 5-hC analysis highlighting noise control points.
Caption: Figure 2: A logical decision tree for troubleshooting high background noise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. echemi.com [echemi.com]
- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving 5-Hydroxymethylcytosine (5hmC) Integrity During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-hydroxymethylcytosine (B124674) (5hmC) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 5-hydroxymethylcytosine (5hmC) degradation during sample preparation?
A1: The degradation of 5hmC during sample preparation can be attributed to two main factors:
-
Enzymatic Degradation: The Ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). If not properly inactivated during cell lysis and DNA extraction, these enzymes can alter the true 5hmC landscape of your sample.
-
Chemical Degradation: Harsh chemical treatments, particularly those involving strong acids or high temperatures, can lead to the degradation of DNA and its modifications, including 5hmC. Oxidative damage during sample handling and processing can also contribute to the loss of 5hmC.
Q2: How can I prevent enzymatic degradation of 5hmC during DNA extraction?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of TET enzymes and other nucleases as early as possible in your workflow. This can be achieved by:
-
Immediate Lysis in the Presence of Inhibitors: Use a lysis buffer that contains strong denaturants (e.g., SDS) and proteinase K to rapidly inactivate all enzymes.
-
Use of TET Inhibitors (Optional): For highly sensitive applications, consider adding a TET inhibitor, such as Bobcat339, to your lysis buffer. This can provide an extra layer of protection against residual TET activity.
-
Working on Ice: Perform all steps of the DNA extraction process on ice to minimize enzymatic activity.
Q3: What are the best practices for storing samples to preserve 5hmC?
A3: Proper storage is critical for maintaining the integrity of 5hmC. Here are some key recommendations:
-
Snap-freezing: For long-term storage of tissues and cells, snap-freezing in liquid nitrogen followed by storage at -80°C is the gold standard.
-
Extracted DNA Storage: Purified genomic DNA should be stored in a buffered solution (e.g., TE buffer) at -80°C. Storing DNA in water is not recommended for long periods as it can lead to degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your samples to minimize the number of freeze-thaw cycles, which can lead to DNA shearing and degradation.
Q4: Which DNA extraction method is best for preserving 5hmC?
A4: While many standard DNA extraction methods can be adapted for 5hmC analysis, methods that avoid harsh chemical treatments and high temperatures are preferable. Both spin-column-based kits and traditional phenol-chloroform extraction can yield high-quality DNA suitable for 5hmC analysis if performed carefully. For sensitive downstream applications like sequencing, using a DNA extraction kit specifically validated for epigenetic studies is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low 5hmC levels detected in the final sample | Enzymatic degradation during sample prep: Residual TET enzyme activity may have oxidized 5hmC. | - Ensure complete cell lysis and proteinase K digestion. - Work quickly and keep samples on ice throughout the extraction process. - Consider adding a TET inhibitor to the lysis buffer. |
| Oxidative damage: Exposure to air and certain chemicals can cause oxidative damage to 5hmC. | - Minimize the exposure of samples to air. - Use fresh, high-quality reagents. - Consider adding antioxidants to your buffers, but validate their compatibility with downstream applications. | |
| Harsh DNA extraction method: High heat or extreme pH during extraction can degrade 5hmC. | - Avoid prolonged incubation at high temperatures. - Use buffered solutions to maintain a stable pH. - If using a kit, ensure it is suitable for epigenetic studies. | |
| Degraded DNA observed on a gel | Nuclease contamination: DNases present in the sample were not fully inactivated. | - Ensure sufficient proteinase K is used and that the digestion is complete. - Use sterile, nuclease-free reagents and consumables. - Work in a clean environment to prevent contamination. |
| Mechanical shearing: Vigorous vortexing or pipetting can break high molecular weight DNA. | - Mix gently by inverting the tubes. - Use wide-bore pipette tips when handling genomic DNA. | |
| Inconsistent results between replicates | Incomplete homogenization of tissue samples: Non-uniform distribution of cells can lead to variability. | - Ensure tissue samples are thoroughly homogenized before lysis. - For solid tissues, grinding in liquid nitrogen is recommended. |
| Variable sample input: Inaccurate quantification of starting material. | - Accurately quantify the amount of starting material (cell number or tissue weight). |
Quantitative Data Summary
The stability of 5hmC is influenced by storage conditions. The following table summarizes the relative changes in global DNA hydroxymethylation over time under different storage conditions, based on a study by Jenniskens et al. (2020).[1][2]
| Storage Time | Material | Storage Temperature (°C) | Relative Change in 5hmC (%) |
| 6 months | Blood | -20 | +17.6 |
| 6 months | Blood | -80 | +14.7 |
| 6 months | Extracted DNA | 4 | Fluctuated between 0.0 and 9.4 |
| 6 months | Extracted DNA | -20 | Fluctuated between 0.0 and 9.4 |
| 6 months | Extracted DNA | -80 | Fluctuated between 0.0 and 9.4 |
| 12 months | Blood | -20 | +12.5 |
| 12 months | Blood | -80 | Not specified |
| 12 months | Extracted DNA | 4 | Fluctuated between 0.0 and 9.4 |
| 12 months | Extracted DNA | -20 | Fluctuated between 0.0 and 9.4 |
| 12 months | Extracted DNA | -80 | Fluctuated between 0.0 and 9.4 |
| 18 months | Blood | -20 | Not specified |
| 18 months | Blood | -80 | Not specified |
| 18 months | Extracted DNA | 4 | Fluctuated between 0.0 and 9.4 |
| 18 months | Extracted DNA | -20 | Fluctuated between 0.0 and 9.4 |
| 18 months | Extracted DNA | -80 | Fluctuated between 0.0 and 9.4 |
Data adapted from Jenniskens et al., Clinical Epigenetics, 2020.[1][2] The study suggests that global DNA hydroxymethylation is more stable in extracted DNA compared to whole blood, and storage at -80°C is the most stable condition for long-term preservation.[1][2]
Experimental Protocols
Protocol: Optimized DNA Extraction for 5hmC Preservation from Mammalian Cells
This protocol is designed to minimize enzymatic and chemical degradation of 5hmC during genomic DNA extraction from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 0.5% SDS
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Nuclease-free water
Procedure:
-
Cell Harvesting:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of Lysis Buffer per 107 cells.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 2-3 hours with gentle rotation, or until the lysate is clear.
-
-
RNase Treatment:
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 50 µg/mL.
-
Incubate at 37°C for 30 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
-
Mix gently by inverting the tube for 5-10 minutes. Do not vortex.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
-
Mix gently by inverting for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting until the DNA precipitates.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
DNA Pellet Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
DNA Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Incubate at 37°C for 30 minutes to aid dissolution.
-
Visualizations
Caption: Optimized DNA extraction workflow for 5hmC preservation.
Caption: Enzymatic pathway of 5mC oxidation and potential 5hmC degradation.
References
Validation & Comparative
5-Hydroxycytosine-13C,15N2: A Superior Quantitative Standard for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of modified nucleosides, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of 5-Hydroxycytosine-13C,15N2 with its deuterated analogues, supported by experimental principles and data, to validate its use as a high-quality quantitative standard in mass spectrometry-based analyses.
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. They are essential for correcting for variations that can occur during sample preparation, chromatography, and ionization. Among the available SIL-IS, those labeled with heavy atoms like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offer distinct advantages over deuterated (²H or D) standards.
Core Performance Comparison: ¹³C,¹⁵N₂-Labeled vs. Deuterated Internal Standards
The primary distinctions between ¹³C,¹⁵N₂-labeled and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects. While deuterated standards are often more readily available, ¹³C,¹⁵N₂-labeled standards, such as this compound, demonstrate superior performance for robust and accurate quantification.[1][2][3]
The key advantages of using this compound include:
-
Chromatographic Co-elution: ¹³C and ¹⁵N substitution has a negligible effect on the physicochemical properties of the molecule, resulting in near-perfect co-elution with the unlabeled analyte.[4] In contrast, deuteration can alter a molecule's hydrophobicity, leading to a potential retention time shift, a phenomenon known as the "isotope effect".[1] This shift can compromise accurate quantification, especially if the analyte and internal standard experience different matrix effects at their respective elution times.
-
Isotopic Stability: The ¹³C and ¹⁵N labels are incorporated into the core chemical structure of the molecule, making them exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix.[2] Deuterium labels, particularly those on heteroatoms or in acidic positions, can be prone to exchange, which can compromise the integrity of the quantitative data.
-
Correction for Matrix Effects: Due to their identical elution profiles, ¹³C,¹⁵N₂-labeled standards experience the same ion suppression or enhancement as the analyte. This allows for more effective and accurate correction for matrix effects, which are a major challenge in the analysis of complex biological samples.[1]
Quantitative Performance Comparison
| Performance Parameter | 5-Hydroxycytosine-¹³C,¹⁵N₂ (Expected) | Deuterated 5-Hydroxycytosine (Expected) | Rationale |
| Chromatographic Co-elution (ΔRT) | Near-perfect co-elution (ΔRT ≈ 0) | Potential for retention time shift (Isotope Effect) | ¹³C and ¹⁵N substitution has a negligible impact on hydrophobicity.[4] |
| Isotopic Stability | Highly stable, no back-exchange | Potential for back-exchange depending on label position | ¹³C and ¹⁵N are integrated into the stable molecular backbone.[2] |
| Matrix Effect Compensation | Excellent, due to identical elution profile | Potentially compromised by chromatographic shift | Co-elution ensures both analyte and standard experience the same matrix effects.[1] |
| Accuracy (% Bias) | Expected to be closer to 100% | May exhibit higher bias due to differential matrix effects | Near-perfect co-elution leads to more accurate correction. |
| Precision (%CV) | Expected to have lower %CV | May have higher %CV due to variability in matrix effects | Consistent correction for matrix effects improves precision. |
Experimental Protocols
To empirically validate the superiority of 5-Hydroxycytosine-¹³C,¹⁵N₂ as a quantitative standard, the following experimental protocols are recommended.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine the difference in retention time (ΔRT) between 5-Hydroxycytosine and its stable isotope-labeled internal standards.
Methodology:
-
Solution Preparation: Prepare individual solutions of 5-Hydroxycytosine, 5-Hydroxycytosine-¹³C,¹⁵N₂, and a deuterated 5-Hydroxycytosine standard in a suitable solvent. Also, prepare a mixed solution containing all three compounds.
-
LC-MS/MS Analysis: Inject the individual and mixed solutions into the LC-MS/MS system using a validated chromatographic method.
-
Data Analysis: Overlay the chromatograms for each compound from the mixed solution. Determine the retention time at the peak apex for each. Calculate the ΔRT between 5-Hydroxycytosine and each of the internal standards. An ideal internal standard will have a ΔRT close to zero.
Protocol 2: Assessment of Matrix Effects
Objective: To compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of 5-Hydroxycytosine and the internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Spike a blank matrix extract (e.g., hydrolyzed DNA from a control sample) with 5-Hydroxycytosine and the internal standard.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with 5-Hydroxycytosine and the internal standard before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Calculation:
-
Matrix Effect: Compare the peak area response of the analyte and internal standard in Set B to that in Set A. An IS-Normalized Matrix Factor close to 1.0 indicates effective compensation.
-
Recovery: Compare the peak area response in Set C to that in Set B to determine the extraction recovery.
-
Mandatory Visualization
DNA Demethylation Pathway
The quantification of 5-Hydroxycytosine is critical for studying the epigenetic pathway of DNA demethylation, where 5-methylcytosine (B146107) is oxidized by TET enzymes.
Epigenetic pathway of DNA demethylation.
Experimental Workflow for Internal Standard Validation
The following diagram illustrates a typical workflow for comparing the performance of different internal standards.[4]
Workflow for comparing internal standard performance.
References
A Head-to-Head Comparison: Quantification of 5-Hydroxycytosine by LC-MS/MS and ELISA
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, the accurate quantification of 5-Hydroxycytosine (5-hC) is paramount. This modified nucleotide, a key intermediate in DNA demethylation, is implicated in gene regulation and various disease states. Two of the most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: LC-MS/MS vs. ELISA for 5-hC Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules, including modified nucleosides, due to its high sensitivity and specificity.[1][2] This technique physically separates the components of a complex mixture followed by mass analysis, allowing for the direct and unambiguous identification and quantification of 5-hC. In contrast, ELISA is an immunoassay-based method that relies on the specific binding of an antibody to 5-hC.[3] While generally more accessible and higher-throughput, ELISA's accuracy can be influenced by the specificity of the antibody and potential matrix effects.[1][4]
Quantitative Performance Comparison
The choice between LC-MS/MS and ELISA often hinges on key performance metrics. The following table summarizes the quantitative performance characteristics of each method for 5-hC quantification, compiled from various studies and manufacturer specifications.
| Performance Metric | LC-MS/MS | ELISA |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.06 - 0.19 fmol)[5] | Moderate (LOD: <0.02% 5-hC in 100 ng DNA) |
| Specificity | Very High (based on mass-to-charge ratio)[1] | High (dependent on antibody cross-reactivity)[3] |
| Accuracy (% Recovery) | High (typically 85-115%)[6] | Moderate to High (can be affected by matrix interference)[4] |
| Precision (%CV) | High (Intra-assay: <15%, Inter-assay: <15%)[5] | Good (Intra-assay: <10%, Inter-assay: <15%)[3] |
| Dynamic Range | Wide (typically several orders of magnitude)[5] | Narrower (dependent on standard curve)[3] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
Experimental Workflows
The experimental workflows for LC-MS/MS and ELISA differ significantly in their principles and execution.
Detailed Experimental Protocols
LC-MS/MS Protocol for 5-hC Quantification
This protocol is a generalized representation based on common LC-MS/MS methodologies.[5][7][8]
-
DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA isolation kit. Ensure high purity of the DNA.
-
DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. This is a critical step to ensure complete digestion for accurate quantification.
-
LC Separation: Inject the digested DNA sample into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate the nucleosides. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-hC, 5-methylcytosine (B146107) (5-mC), and other nucleosides are monitored for quantification.
-
Quantification: A standard curve is generated using known concentrations of pure 5-hC nucleoside. The amount of 5-hC in the sample is determined by comparing its peak area to the standard curve. The level of 5-hC is often expressed as a percentage of total cytosine or guanine.
ELISA Protocol for 5-hC Quantification
This protocol is a generalized representation based on commercially available 5-hC ELISA kits.[3]
-
DNA Binding: Denature genomic DNA (typically 100-200 ng) by heating and then rapidly cooling on ice. Add the denatured DNA to the wells of a microplate that has been pre-coated with a DNA-binding solution. Incubate to allow the DNA to bind to the well surface.
-
Blocking: Wash the wells to remove unbound DNA and then add a blocking buffer to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Add a primary antibody specific to 5-hC to each well and incubate. This antibody will bind to the 5-hC present in the immobilized DNA.
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody will bind to the primary antibody.
-
Signal Development: Wash the wells to remove the unbound secondary antibody. Add a substrate for the enzyme, which will result in a colorimetric or chemiluminescent signal.
-
Measurement and Quantification: Measure the signal intensity using a microplate reader. The amount of 5-hC in the sample is determined by comparing the signal to a standard curve generated using DNA standards with known percentages of 5-hC.
Conclusion: Making the Right Choice
Both LC-MS/MS and ELISA are powerful techniques for the quantification of 5-Hydroxycytosine, each with its own set of advantages and limitations.
LC-MS/MS is the preferred method when the highest level of accuracy, specificity, and sensitivity is required.[1] Its ability to provide absolute quantification without the potential for antibody cross-reactivity makes it ideal for discovery research, validation of findings from other methods, and studies where precise measurement of small changes in 5-hC levels is critical.
ELISA offers a more accessible, higher-throughput, and cost-effective solution for screening a large number of samples.[3] It is well-suited for studies where relative quantification is sufficient and for laboratories that may not have access to a mass spectrometry facility. However, careful validation of the antibody specificity and consideration of potential matrix effects are crucial for obtaining reliable results.
Ultimately, the choice between LC-MS/MS and ELISA will depend on the specific research question, the required level of data quality, sample throughput needs, and the available resources. For many research endeavors, a combination of both techniques can be a powerful approach, using ELISA for initial high-throughput screening and LC-MS/MS for the validation of key findings.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5hmC Sequencing and Mass Spectrometry Data: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, this guide provides a comprehensive comparison of two gold-standard methodologies for the quantification of 5-hydroxymethylcytosine (B124674) (5hmC): sequencing-based approaches and mass spectrometry. This document outlines the performance, protocols, and data outputs of each technique, supported by experimental data to inform your selection of the most appropriate method for your research needs.
The accurate detection and quantification of 5hmC, an important epigenetic modification involved in gene regulation and cellular differentiation, is crucial for understanding its role in development and disease. Both sequencing and mass spectrometry offer robust solutions for 5hmC analysis, each with distinct advantages and limitations. Sequencing methods provide single-base resolution, offering insights into the specific genomic locations of 5hmC modifications, while mass spectrometry delivers highly accurate global quantification of 5hmC levels.
Quantitative Performance Comparison
The selection of a 5hmC quantification method often depends on the specific research question, sample availability, and the desired level of resolution. The following table summarizes the key quantitative parameters of 5hmC sequencing and mass spectrometry.
| Feature | 5hmC Sequencing (e.g., oxBS-Seq, TAB-seq) | Mass Spectrometry (LC-MS/MS) |
| Resolution | Single-base resolution[1][2][3][4][5] | Global quantification (no positional information) |
| Quantification | Site-specific abundance[2][3][4] | Absolute global quantification[6][7] |
| Sensitivity | High, capable of single-cell analysis[8] | Extremely high, considered the 'gold standard' for global measurement[6][7] |
| Limit of Detection | Dependent on sequencing depth | As low as 0.1% 5hmC from 50 ng DNA[9][10], with detection limits in the femtomole (fmol) range[10][11] |
| Input DNA | Can be adapted for low input (ng to pg range)[8] | Typically requires ≥ 50 ng of genomic DNA[9][10] |
| Data Output | Genome-wide maps of 5hmC distribution | Percentage of 5hmC relative to total cytosine or guanine[7] |
| Distinguishing 5mC | Can distinguish 5hmC from 5-methylcytosine (B146107) (5mC)[1][2][3][5][12] | Can simultaneously quantify 5mC and 5hmC[7][9] |
Experimental Workflows
The experimental workflows for 5hmC sequencing and mass spectrometry involve distinct multi-step processes. Understanding these workflows is essential for experimental planning and data interpretation.
Detailed Experimental Protocols
Below are generalized protocols for Tet-assisted bisulfite sequencing (TAB-seq) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 5hmC quantification. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
Tet-Assisted Bisulfite Sequencing (TAB-seq) Protocol
This method enables the single-base resolution mapping of 5hmC.[2][3][4] The core principle involves the protection of 5hmC through glucosylation, followed by the oxidation of 5mC to 5-carboxylcytosine (5caC) by Tet enzymes.[2][3][13][14] Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil (B121893), while the protected 5hmC remains as cytosine.
-
5hmC Protection (Glucosylation): Genomic DNA is incubated with β-glucosyltransferase (β-GT) and UDP-glucose to transfer a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[3] This modification protects 5hmC from subsequent oxidation.
-
5mC Oxidation: The glucosylated DNA is then treated with a recombinant Tet enzyme (e.g., mTet1) which oxidizes 5mC to 5caC.[2][3]
-
Bisulfite Conversion: The DNA is subjected to standard bisulfite treatment. During this process, unmodified cytosine and 5caC are deaminated to uracil. The protected 5gmC (originally 5hmC) is resistant to this conversion and remains as cytosine.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR, during which uracil is replaced by thymine.
-
Sequencing and Data Analysis: The amplified library is sequenced using a next-generation sequencing platform. The resulting sequencing reads are aligned to a reference genome. 5hmC sites are identified as cytosines that were not converted to thymines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the benchmark for accurate global quantification of 5hmC.[6][7] This method involves the complete enzymatic digestion of DNA into its constituent nucleosides, which are then separated and quantified.
-
Genomic DNA Digestion: Genomic DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Liquid Chromatography Separation: The resulting mixture of deoxynucleosides is injected into a high-performance liquid chromatography (HPLC) system.[6] The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
Tandem Mass Spectrometry Detection: The separated deoxynucleosides are introduced into a tandem mass spectrometer. The molecules are ionized, and the mass spectrometer selectively detects and quantifies the protonated ions of 2'-deoxycytidine, 5-methyl-2'-deoxycytidine, and 5-hydroxymethyl-2'-deoxycytidine based on their unique mass-to-charge ratios.[10] Multiple reaction monitoring (MRM) is often used for high sensitivity and specificity.[10]
-
Quantification: The amount of 5hmC is determined by comparing its peak area to that of a known amount of an internal standard and is typically expressed as a percentage of total cytosines or guanines.
Logical Relationship of Cytosine Modifications in Sequencing
The differentiation of cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine is fundamental to sequencing-based epigenetic studies. The following diagram illustrates how different sequencing approaches distinguish these modifications.
References
- 1. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine | Semantic Scholar [semanticscholar.org]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 7. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 10. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of 5-Hydroxycytosine Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxymethylcytosine (B124674) (5-hmC) is crucial for unraveling its role in epigenetic regulation and disease. This guide provides an objective comparison of common 5-hmC measurement techniques, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
5-hydroxymethylcytosine, often referred to as the "sixth base" of DNA, is a key intermediate in the DNA demethylation pathway and is implicated in gene regulation. Its accurate measurement is paramount for understanding its biological significance. This guide compares the performance of several widely used methods for 5-hmC quantification, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), enzyme-linked immunosorbent assay (ELISA), Tet-assisted bisulfite sequencing (TAB-seq), and oxidative bisulfite sequencing (oxBS-seq).
Comparative Analysis of 5-hmC Quantification Methods
The choice of method for 5-hmC analysis depends on various factors, including the required sensitivity, specificity, desired resolution (global vs. locus-specific), sample availability, and throughput. Below is a summary of the performance of different techniques based on available comparative data.
| Method | Principle | Resolution | Throughput | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation and mass-to-charge ratio detection of digested DNA nucleosides. | Global | Low to Medium | Gold standard for absolute quantification, high accuracy and sensitivity. | Requires specialized equipment, lower throughput, does not provide sequence context. |
| ELISA | Antibody-based detection of 5-hmC in denatured DNA. | Global | High | Cost-effective, high throughput, easy to perform. | Generally lower sensitivity and specificity than LC-MS/MS, provides relative quantification. |
| TAB-seq | Enzymatic protection of 5-hmC followed by bisulfite sequencing. | Single-base | Low to Medium | Direct detection of 5-hmC at single-base resolution. | Can be technically challenging, relies on enzymatic efficiency. |
| oxBS-seq | Chemical oxidation of 5-hmC to 5-formylcytosine (B1664653) (5fC) followed by bisulfite sequencing. | Single-base | Low to Medium | Allows for the distinction between 5-mC and 5-hmC by comparing with standard bisulfite sequencing. | Indirect measurement of 5-hmC, requires two separate sequencing experiments. |
Performance Data from Comparative Studies
One comparative analysis of affinity-based 5-hmC enrichment techniques, including antibody-based immunoprecipitation (hMeDIP) and chemical capture, highlighted variations in enrichment patterns and target gene identification between methods.[1] Another comprehensive evaluation compared whole-genome bisulfite/oxidative bisulfite sequencing (WGBS/oxBS-seq), Infinium HumanMethylation450 (HM450K) BeadChip arrays coupled with oxidative bisulfite, and hMeDIP-seq for genome-wide 5-hmC profiling in human brain DNA.[2] This study demonstrated that while sequencing-based methods offer single-base resolution, they require significant sequencing depth for accurate quantification of the often low-abundance 5-hmC.[2] The HM450K array with oxidative bisulfite provided a cost-effective alternative for assessing 5-hmC at specific CpG sites with higher modification levels.[2]
Here, we present a synthesized view of performance characteristics based on such comparative studies:
| Feature | LC-MS/MS | ELISA | TAB-seq | oxBS-seq |
| Limit of Detection (LOD) | High (fmol range)[3] | Moderate (pg range) | Low (single molecule) | Low (single molecule) |
| Dynamic Range | Wide | Narrower | Wide | Wide |
| Specificity | High | Variable (antibody dependent) | High | High |
| Quantitative Accuracy | High (absolute) | Moderate (relative) | Moderate to High (relative) | Moderate to High (relative) |
| Cost per Sample | High | Low | High | High |
| Hands-on Time | Moderate | Low | High | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5-hmC Quantification
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.
-
DNA Hydrolysis: Digest 1-2 µg of genomic DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode and monitor the specific mass transitions for 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5-mdC), and 5-hydroxymethyl-2'-deoxycytidine (5-hmdC).
-
Quantification: Generate standard curves using known concentrations of dC, 5-mdC, and 5-hmdC. Calculate the amount of 5-hmC as a percentage of total cytosine or relative to guanosine.
Enzyme-Linked Immunosorbent Assay (ELISA) for Global 5-hmC Quantification
-
DNA Denaturation: Denature 100-200 ng of genomic DNA by heating at 95°C for 5 minutes, followed by rapid chilling on ice.
-
DNA Coating: Add the denatured DNA to a 96-well plate pre-coated with a DNA-binding solution and incubate to allow for DNA attachment.
-
Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer.
-
Primary Antibody Incubation: Add a primary antibody specific for 5-hmC to each well and incubate.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a colorimetric HRP substrate and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Use a standard curve generated with DNA standards containing known percentages of 5-hmC to determine the relative amount of 5-hmC in the samples.
Tet-Assisted Bisulfite Sequencing (TAB-seq) for Single-Base 5-hmC Detection
-
Glucosylation of 5-hmC: Treat genomic DNA with β-glucosyltransferase (β-GT) to add a glucose moiety to the hydroxyl group of 5-hmC, forming 5-glucosyl-hydroxymethylcytosine (5-ghmC). This protects 5-hmC from oxidation in the next step.
-
Oxidation of 5-mC: Treat the DNA with a TET enzyme (e.g., TET1) to oxidize 5-mC to 5-carboxylcytosine (5-caC).
-
Bisulfite Conversion: Perform standard bisulfite conversion on the treated DNA. Unmodified cytosine and 5-caC will be converted to uracil, while 5-ghmC will be resistant to conversion and will be read as cytosine.
-
PCR Amplification and Sequencing: Amplify the region of interest using PCR and perform sequencing.
-
Data Analysis: Analyze the sequencing data to identify cytosines that were not converted, which represent the original 5-hmC sites.
Oxidative Bisulfite Sequencing (oxBS-seq) for Single-Base 5-hmC and 5-mC Discrimination
-
Sample Splitting: Divide the genomic DNA sample into two aliquots.
-
Oxidation: Treat one aliquot with an oxidizing agent (e.g., potassium perruthenate) to convert 5-hmC to 5-formylcytosine (5fC).
-
Bisulfite Conversion: Perform bisulfite conversion on both the oxidized and non-oxidized DNA samples. In the oxidized sample, 5-mC will be read as cytosine, while unmodified cytosine and 5fC (from 5-hmC) will be converted to uracil. In the non-oxidized sample, both 5-mC and 5-hmC will be read as cytosine.
-
PCR Amplification and Sequencing: Amplify and sequence the regions of interest from both samples.
-
Data Analysis: Compare the sequencing results from the two samples. The difference in methylation levels at a given CpG site between the non-oxidized and oxidized samples represents the level of 5-hmC.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The enzymatic pathway of active DNA demethylation.
Caption: Experimental workflow for LC-MS/MS-based 5-hmC analysis.
Caption: Step-by-step workflow for ELISA-based 5-hmC detection.
Caption: Logical flow of TAB-seq versus oxBS-seq for 5-hmC analysis.
References
- 1. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for 5hmC Analysis: A Comparative Overview
The accurate quantification of 5-hydroxymethylcytosine (B124674) (5hmC), a key epigenetic modification, is crucial for understanding its role in gene regulation and disease. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of different internal standards and quantification strategies for global 5hmC analysis, supported by experimental data and detailed protocols.
Comparison of 5hmC Quantification Strategies
The selection of a quantification strategy for 5hmC analysis depends on the required sensitivity, accuracy, cost, and available equipment. The following table summarizes the key performance metrics of three common approaches: isotope-labeled internal standards for liquid chromatography-mass spectrometry (LC-MS/MS), guanine (B1146940) as an internal standard for LC-MS/MS, and the use of a standard curve in enzyme-linked immunosorbent assays (ELISA).
| Feature | Isotope-Labeled Internal Standard (LC-MS/MS) | Guanine Internal Standard (LC-MS/MS) | ELISA with Standard Curve |
| Principle | Co-analysis of the analyte with a stable isotope-labeled analog to correct for sample processing and instrument variability. | Utilization of the equimolar ratio of guanine to cytosine in DNA for relative quantification, avoiding the need for a synthetic standard. | Immunodetection of 5hmC, with quantification based on a standard curve generated from DNA with known 5hmC concentrations. |
| Accuracy | High; considered the "gold standard" for quantitative analysis.[1] | High accuracy has been demonstrated.[2] | Good; results are often correlated with LC-MS, but can be influenced by antibody specificity. |
| Precision | Excellent; inter-day and intra-day precision with relative standard deviations (RSD) typically below 15%.[2][3] | Excellent; demonstrated high precision in a range of 0.005-0.5% for 5hmC.[2] | Good; variability can be higher than LC-MS/MS methods. |
| Sensitivity (LOD) | High; in the femtomole range (e.g., 0.19 fmol).[4] | High; detection as low as 0.005% 5hmC from 0.5 µg of DNA.[2] | Good; detection limits are typically in the range of 0.01-0.02% 5hmC from 100 ng of DNA. |
| Linearity | Excellent; typically linear over a wide concentration range.[4] | Demonstrated linearity in the range of 0.05%–10% for modified nucleosides.[4] | Good; dependent on the dynamic range of the assay and the standard curve. |
| Cost | High; requires expensive isotope-labeled standards and sophisticated mass spectrometry equipment. | Moderate; eliminates the cost of isotope-labeled standards but still requires LC-MS/MS instrumentation.[2] | Low to moderate; ELISA kits are relatively inexpensive and widely accessible. |
| Throughput | Lower; sample preparation and analysis time per sample can be longer. | Lower; similar throughput to other LC-MS/MS methods. | High; suitable for screening a large number of samples. |
| DNA Input | Low; as little as 50 ng of genomic DNA can be sufficient.[5] | Low; as little as 0.5 µg of DNA is required for detecting 0.005% 5hmC.[2] | Low; typically requires 20-200 ng of DNA per reaction. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these quantification strategies.
Isotope-Labeled Internal Standard Method (LC-MS/MS)
This method relies on the addition of a known amount of a stable isotope-labeled 5hmC (e.g., [D2]-5hmC or [¹⁵N₃]-5hmC) to the DNA sample before processing.[6] This internal standard experiences the same variations as the endogenous 5hmC during DNA hydrolysis, chromatography, and mass spectrometric detection, allowing for accurate correction and quantification.
Protocol Outline:
-
DNA Isolation: Extract genomic DNA from the samples of interest using a standard protocol.
-
Internal Standard Spiking: Add a known quantity of the isotope-labeled 5hmC internal standard to each DNA sample.
-
DNA Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography, typically with a C18 reversed-phase column.
-
Detect and quantify the endogenous 5hmC and the isotope-labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Calculate the amount of 5hmC in the original sample by comparing the peak area ratio of the endogenous 5hmC to the isotope-labeled internal standard against a calibration curve generated with known concentrations of 5hmC and the internal standard.
Guanine Internal Standard Method (LC-MS/MS)
This innovative approach leverages the inherent stoichiometric relationship between guanine (G) and cytosine (C) in DNA.[2] By measuring the ratio of 5hmC to guanine, the percentage of 5hmC relative to total cytosine can be determined without the need for an external, isotope-labeled standard.[2]
Protocol Outline:
-
DNA Isolation: Extract genomic DNA from the samples.
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent nucleobases using formic acid.[2]
-
LC-MS/MS Analysis:
-
Separate the nucleobases using a normal-phase chromatography column with reversed-phase eluents in an inverse gradient mode.[2]
-
Detect and quantify 5hmC and guanine using a tandem mass spectrometer in MRM mode.
-
-
Quantification: A relative quantification model is used, where the ratio of the 5hmC peak area to the guanine peak area is used to determine the percentage of 5hmC.[2] This method has shown excellent accuracy and precision for 5hmC levels in the range of 0.005-0.5%.[2]
ELISA with Standard Curve
ELISA-based methods offer a high-throughput and cost-effective alternative for global 5hmC quantification. These assays utilize a specific antibody to capture 5hmC, and the amount is quantified colorimetrically by comparing the absorbance of the sample to a standard curve.
Protocol Outline:
-
DNA Isolation: Extract genomic DNA.
-
DNA Coating: Denature the DNA and coat it onto a microplate with high DNA affinity.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific antibody binding.
-
Antibody Incubation: Add a primary antibody specific to 5hmC, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Color Development: Add a substrate that reacts with the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of provided DNA standards with known 5hmC percentages. Determine the 5hmC percentage in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between these methods, the following diagrams are provided.
Experimental workflow for 5hmC quantification.
Comparison of 5hmC quantification strategies.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Sixth Base: A Guide to the Limitations of Antibody-Based 5hmC Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-hydroxymethylcytosine (B124674) (5hmC) are paramount to unraveling its role in gene regulation and disease. While antibody-based methods have been workhorses in the field, a clear understanding of their inherent limitations is crucial for robust experimental design and data interpretation. This guide provides a comprehensive comparison of antibody-based 5hmC detection techniques with alternative methods, supported by experimental data and detailed protocols.
The Challenge of Specificity and Resolution in Antibody-Based 5hmC Detection
Antibody-based methods, such as hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq), dot blots, and immunohistochemistry (IHC), rely on the specific recognition of the 5hmC modification by an antibody. While widely used due to their cost-effectiveness, these techniques are beset by several limitations that can impact the accuracy and resolution of 5hmC mapping.[1][2]
A primary concern is the quality and specificity of the anti-5hmC antibody .[1] Poor antibody quality can lead to significant cross-reactivity with the far more abundant 5-methylcytosine (B146107) (5mC), potentially generating false-positive signals.[3] Furthermore, some antibodies may exhibit a sequence bias , preferentially binding to regions of DNA rich in CpG dinucleotides or simple repeats, leading to a skewed representation of the 5hmC landscape.[4]
Another major drawback is the low resolution of these methods. hMeDIP-seq, for instance, provides enrichment-based data, identifying 5hmC-rich regions rather than pinpointing the modification at a single-base resolution.[2][5] This limitation hinders the precise localization of 5hmC at critical regulatory elements. Moreover, antibody-based techniques are generally semi-quantitative , providing relative abundance information rather than absolute quantification of 5hmC levels.[1][5][6]
In the context of IHC, technical challenges related to antigen retrieval can further complicate 5hmC detection. The nonpolar nature of DNA bases, including 5hmC, means they are often hidden within the double helix, necessitating harsh denaturation steps to unmask them for antibody binding.[7] These treatments can compromise tissue morphology and lead to variability in staining.[7]
A Comparative Overview of 5hmC Detection Methodologies
To overcome the limitations of antibody-based approaches, a suite of alternative methods has been developed, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of major 5hmC detection methods.
| Method | Principle | Resolution | Quantitative? | Key Advantages | Key Limitations |
| hMeDIP-seq | Immunoprecipitation of 5hmC-containing DNA fragments using a specific antibody, followed by high-throughput sequencing.[2] | Low (~150 bp)[2][3] | Semi-quantitative[1] | Cost-effective for genome-wide screening.[1] | Dependent on antibody quality and specificity, potential for bias, low resolution.[1][2][4] |
| Dot Blot | Immobilized DNA is probed with a 5hmC-specific antibody to determine global 5hmC levels.[8] | Global (no resolution) | Semi-quantitative | Simple, rapid, and inexpensive for assessing global changes.[6][8] | Not locus-specific, dependent on antibody specificity. |
| IHC | In situ detection of 5hmC in tissue sections using a specific antibody.[7] | Cellular/Sub-cellular | Semi-quantitative | Provides spatial information within tissues. | Technical challenges with antigen retrieval, can be difficult to quantify reliably.[7] |
| oxBS-seq | Chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) followed by bisulfite treatment. 5mC remains as C, while unmodified C and 5fC are read as T.[4][9][10] | Single-base[9][10] | Yes | Provides absolute quantification of both 5mC and 5hmC at single-base resolution.[9][10] | Higher cost and complexity, requires parallel BS-seq, potential for DNA damage.[11] |
| TAB-seq | Protection of 5hmC by glycosylation, followed by TET enzyme-mediated oxidation of 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts C and 5caC to U, while the protected 5hmC remains as C. | Single-base | Yes | Direct sequencing of 5hmC at single-base resolution. | Requires highly active and expensive TET enzymes, which can be inefficient.[12] |
| hMe-Seal | Chemical labeling of 5hmC, allowing for affinity enrichment.[11] | Low (peak-level) | Semi-quantitative | High specificity and robustness, suitable for low-input samples like cfDNA.[11] | Does not provide single-base resolution. |
| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry to quantify global 5hmC levels. | Global (no resolution) | Yes | "Gold-standard" for accurate global quantification.[6] | Does not provide sequence-specific information, requires specialized equipment. |
Experimental Protocols
For researchers looking to implement these techniques, detailed and validated protocols are essential. Below are outlines for key experimental procedures.
Hydroxymethylated DNA Immunoprecipitation (hMeDIP-seq) Protocol
-
DNA Fragmentation: Genomic DNA is fragmented to a size range of 100-500 bp, typically by sonication.[7]
-
Denaturation: The fragmented DNA is heat-denatured to produce single-stranded DNA.
-
Immunoprecipitation: The denatured DNA is incubated with a highly specific anti-5hmC antibody overnight at 4°C.[13]
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the DNA-antibody complexes.[13]
-
Washing: The beads are washed multiple times to remove non-specifically bound DNA.[13]
-
Elution and DNA Purification: The enriched DNA is eluted from the antibody-bead complex, and the protein is degraded using Proteinase K. The DNA is then purified.[13]
-
Library Preparation and Sequencing: The purified, 5hmC-enriched DNA is used to prepare a sequencing library for high-throughput sequencing.
Oxidative Bisulfite Sequencing (oxBS-seq) Protocol
-
DNA Fragmentation: Genomic DNA is fragmented to the desired size.
-
Oxidation: The DNA is subjected to chemical oxidation using an agent like potassium perruthenate (KRuO₄), which specifically converts 5hmC to 5fC.[9][10]
-
Bisulfite Conversion: The oxidized DNA is then treated with sodium bisulfite, which deaminates unmodified cytosine and 5fC to uracil, while 5mC remains unchanged.[12][14]
-
Library Preparation and Sequencing: Two separate libraries are typically prepared: one from the oxidized, bisulfite-converted DNA (oxBS library) and another from standard bisulfite-converted DNA (BS library) from the same sample.[14]
-
Data Analysis: By comparing the sequencing results of the oxBS and BS libraries, the levels of 5mC and 5hmC at single-base resolution can be inferred.[9]
Dot Blot Assay for 5hmC Antibody Specificity
-
DNA Preparation: Prepare serial dilutions of control DNA containing known amounts of unmodified cytosine (C), 5-methylcytosine (5mC), and 5-hydroxymethylcytosine (5hmC).[6]
-
Denaturation: Denature the DNA samples by heating at 95-100°C in an alkaline solution (e.g., 0.1M NaOH).[5][6]
-
Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane and allow it to air-dry.[6]
-
Crosslinking: UV-crosslink the DNA to the membrane.[6]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with the primary anti-5hmC antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6] The intensity of the spots will indicate the specificity and sensitivity of the antibody for 5hmC compared to C and 5mC.
Immunohistochemistry (IHC) for 5hmC with Antigen Retrieval
-
Deparaffinization and Rehydration: For formalin-fixed, paraffin-embedded (FFPE) tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: This is a critical step to unmask the 5hmC epitope. Heat-induced epitope retrieval (HIER) is commonly used.
-
Citrate (B86180) Buffer (pH 6.0): Generally provides good preservation of nuclear morphology but may be less efficient for signal detection.[15]
-
Tris/EDTA Buffer (pH 9.0): Often yields a stronger signal than citrate buffer.[15]
-
Pepsin/HCl: This enzymatic and acid treatment can result in the strongest signal but may compromise nuclear morphology.[1][15] The choice of method should be optimized for the specific antibody and tissue type.[15]
-
-
Permeabilization: Treat the sections with a detergent like Triton X-100 to permeabilize the nuclear membrane.[1]
-
Denaturation: Incubate sections in 2N HCl to denature the DNA and expose the bases.[1] Neutralize with a Tris-HCl solution.[1]
-
Blocking: Block with a serum-based blocking solution to minimize non-specific antibody binding.[1]
-
Primary and Secondary Antibody Incubation: Incubate with the anti-5hmC antibody, followed by a fluorescently labeled secondary antibody.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides for microscopy.
Visualizing the Methodologies
To further clarify the workflows and their inherent limitations, the following diagrams illustrate the processes of antibody-based 5hmC detection and a comparison with alternative methods.
References
- 1. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 3. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 4. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagenode.com [diagenode.com]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 12. epigenie.com [epigenie.com]
- 13. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 14. oxBS-seq - CD Genomics [cd-genomics.com]
- 15. Impact of antigen retrieval protocols on the immunohistochemical detection of epigenetic DNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Hydroxycytosine Quantification: A Comparative Analysis of Leading Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifications, the accurate quantification of 5-hydroxymethylcytosine (B124674) (5-hmC) is paramount. This guide provides an objective comparison of the performance of prominent 5-hmC quantification assays, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The discovery of 5-hmC as a stable epigenetic mark and an intermediate in DNA demethylation has opened new avenues for understanding gene regulation in health and disease. Consequently, a variety of techniques have been developed to detect and quantify this modification. These methods can be broadly categorized into three groups: affinity-based enrichment, bisulfite conversion-based sequencing, and enzymatic or chemical-based sequencing approaches. Each category offers a unique set of advantages and limitations in terms of sensitivity, specificity, resolution, and the amount of starting DNA required.
Comparative Performance of 5-hmC Quantification Assays
The choice of a 5-hmC quantification assay is critical and depends on the specific biological question, the amount of available sample, and the desired resolution. Below is a summary of the key performance metrics for several widely used methods.
| Assay | Principle | Resolution | Minimum DNA Input | Sensitivity | Specificity/Accuracy | Advantages | Limitations |
| hMeDIP-seq | Immuno-precipitation with 5-hmC antibody | ~100-200 bp | µg range | Moderate | Variable, depends on antibody specificity and potential cross-reactivity with 5-mC. | Relatively established protocol, good for genome-wide screening of 5-hmC enriched regions. | Lower resolution, potential for antibody bias, difficult to obtain absolute quantification. |
| 5hmC-Seal | Chemical labeling of 5-hmC with a biotin (B1667282) tag for enrichment | ~200 bp | ≥ 3 µg (standard), down to 1-10 ng (cfDNA) | High | High, avoids antibody cross-reactivity. | Robust and specific enrichment, applicable to a variety of sample types including cfDNA. | Does not provide single-base resolution, standard protocol requires significant DNA input. |
| nano-hmC-Seal | Tagmentation-based chemical labeling and capture | ~200 bp | As low as 1,000 cells (~5 ng) | High | High | Excellent for low-input samples and rare cell populations. | Affinity-based, so no single-base resolution; library complexity can be lower with very low inputs. |
| oxBS-seq | Oxidative conversion of 5-hmC to 5-fC, followed by bisulfite sequencing | Single base | 100-300 ng | High | Good, but relies on the subtraction of two sequencing datasets (BS-seq and oxBS-seq), which can compound errors. | Provides single-base resolution of both 5-mC and 5-hmC. | Indirect detection of 5-hmC, requires higher sequencing depth, DNA damage from bisulfite treatment. |
| TAB-seq | TET-assisted enzymatic oxidation of 5-mC to 5-caC, protecting 5-hmC, followed by bisulfite sequencing | Single base | ≥ 200 ng | High | High, directly measures 5-hmC. | Provides a direct, quantitative, single-base resolution map of 5-hmC. | Relies on the efficiency of the TET enzyme, which may not be 100%; DNA damage from bisulfite. |
| ACE-seq | APOBEC-mediated deamination of C and 5-mC, leaving protected 5-hmC intact | Single base | As low as 2 ng | High | High non-conversion rate of 5-hmC (98.5%) vs. C/5mC (0.1%/0.5%). | Bisulfite-free, avoiding DNA degradation; requires very low DNA input. | May have sequence context biases for the deaminase enzyme. |
| NEBNext Enzymatic 5hmC-seq | Two-step enzymatic conversion to protect 5-hmC from deamination | Single base | 0.1-200 ng | High | High | Bisulfite-free, minimal DNA damage, low DNA input requirements. | Relatively new method, requires specific kit reagents. |
Visualizing the Workflow: From DNA to Data
To better understand the practical steps involved in some of the most common 5-hmC quantification assays, the following diagrams illustrate their experimental workflows.
Caption: Workflow for affinity-based 5-hmC enrichment methods.
Caption: General workflow for bisulfite-based 5-hmC sequencing.
Caption: Workflow for enzymatic bisulfite-free 5-hmC sequencing.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to a well-defined protocol is crucial. Below are outlines of the key steps for several of the discussed 5-hmC quantification methods.
hMeDIP-seq (Hydroxymethylated DNA Immunoprecipitation Sequencing)
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA from the sample of interest. Fragment the DNA to a desired size range (typically 100-500 bp) using sonication or enzymatic digestion.
-
End-repair, A-tailing, and Adaptor Ligation: Prepare the fragmented DNA for sequencing by repairing the ends, adding a single adenine (B156593) nucleotide to the 3' ends, and ligating sequencing adaptors.
-
Denaturation: Denature the DNA to single strands.
-
Immunoprecipitation: Incubate the single-stranded DNA with a specific anti-5-hmC antibody. Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the enriched 5-hmC-containing DNA.
-
PCR Amplification: Amplify the eluted DNA using primers that are complementary to the ligated adaptors to generate a sequencing library.
-
Sequencing and Data Analysis: Sequence the library on a next-generation sequencing platform. Analyze the data by mapping the reads to a reference genome and identifying enriched regions (peaks).
oxBS-seq (Oxidative Bisulfite Sequencing)
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Oxidation: Treat the DNA with potassium perruthenate (KRuO4) to oxidize 5-hmC to 5-formylcytosine (B1664653) (5fC). 5-mC remains unchanged.
-
Bisulfite Conversion: Treat the oxidized DNA with sodium bisulfite, which converts unmethylated cytosine and 5fC to uracil (B121893), while 5-mC remains as cytosine.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA.
-
Parallel BS-seq: In parallel, perform standard bisulfite sequencing on a separate aliquot of the same genomic DNA. This will convert unmethylated cytosine to uracil, while both 5-mC and 5-hmC will be read as cytosine.
-
Sequencing and Data Analysis: Sequence both the oxBS-seq and BS-seq libraries. Align the reads to a reference genome. The level of 5-hmC at a specific cytosine position is determined by subtracting the methylation level obtained from the oxBS-seq data (representing 5-mC) from the methylation level obtained from the BS-seq data (representing 5-mC + 5-hmC).
TAB-seq (TET-assisted Bisulfite Sequencing)
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Glucosylation of 5-hmC: Protect the 5-hmC residues from subsequent enzymatic oxidation by transferring a glucose moiety to the hydroxyl group using β-glucosyltransferase (β-GT).
-
TET-mediated Oxidation of 5-mC: Treat the DNA with a TET enzyme to oxidize 5-mC to 5-carboxylcytosine (5caC). The glucosylated 5-hmC is resistant to this oxidation.
-
Bisulfite Conversion: Perform bisulfite treatment. Unmethylated cytosines and 5caC are converted to uracil, while the protected 5-hmC remains as cytosine.
-
Library Preparation and Sequencing: Construct a sequencing library and perform next-generation sequencing.
-
Data Analysis: Align the reads to a reference genome. The remaining cytosines represent the original 5-hmC sites.
ACE-seq (APOBEC-Coupled Epigenetic Sequencing)
-
Genomic DNA Preparation and Fragmentation: Isolate and fragment the genomic DNA.
-
Glucosylation of 5-hmC: Protect the 5-hmC residues by glucosylation with β-GT.
-
Enzymatic Deamination: Treat the DNA with an APOBEC deaminase, which converts unprotected cytosine and 5-mC to uracil. The glucosylated 5-hmC is resistant to deamination.
-
Library Preparation and Sequencing: Amplify the treated DNA to construct a sequencing library, during which uracil is read as thymine.
-
Data Analysis: Sequence the library and align the reads. The positions that remain as cytosine correspond to the original 5-hmC sites.
nano-hmC-Seal (Nanogram-level 5-hmC Selective Chemical Labeling)
-
Tagmentation: Fragment and add adaptors to the genomic DNA in a single step using a transposase enzyme. This is suitable for very low input DNA amounts.
-
Selective Chemical Labeling: Glucosylate the 5-hmC residues using β-GT and a modified glucose containing a biotin tag.
-
Capture: Enrich for the biotin-labeled, 5-hmC-containing DNA fragments using streptavidin-coated magnetic beads.
-
PCR Amplification and Library Preparation: Amplify the captured DNA fragments to generate a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify regions enriched for 5-hmC.
Conclusion
The field of 5-hmC analysis is rapidly evolving, with each method offering distinct advantages for specific research applications. For genome-wide screening of 5-hmC enriched regions with limited concern for single-base resolution, affinity-based methods like 5hmC-Seal and nano-hmC-Seal are robust choices, with the latter being particularly advantageous for low-input samples. When single-base resolution is critical, oxBS-seq and TAB-seq have been the gold standards, with TAB-seq offering a more direct measurement of 5-hmC. However, the advent of bisulfite-free enzymatic methods like ACE-seq and NEBNext Enzymatic 5hmC-seq represents a significant advancement, mitigating the DNA damage associated with bisulfite treatment and enabling accurate quantification from minimal starting material.
Ultimately, the selection of a 5-hmC quantification assay should be a strategic decision based on a careful consideration of the experimental goals, sample availability, and the required level of resolution. This guide provides a framework to assist researchers in making an informed choice to advance their epigenetic investigations.
The Intricate Dance: Global 5hmC Levels and Gene Expression
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The epigenetic landscape of a cell is a dynamic and complex system that plays a pivotal role in regulating gene expression. Among the various epigenetic modifications, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a key player, transitioning from being considered a mere intermediate in DNA demethylation to a stable and functionally significant epigenetic mark. This guide provides a comprehensive comparison of the correlation between global 5hmC levels and gene expression, supported by experimental data and detailed methodologies.
The Correlation: A Tale of Activation and Specificity
Generally, there is a positive correlation between the presence of 5hmC in gene bodies and promoter regions and the transcriptional activity of that gene. Unlike its precursor, 5-methylcytosine (B146107) (5mC), which is often associated with gene silencing, 5hmC is predominantly found in actively transcribed regions of the genome, suggesting its role in promoting a more open chromatin state that is permissive for transcription.
However, this relationship is not always linear and is highly dependent on the cellular context and tissue type. A gene with similar expression levels in different tissues can exhibit vastly different levels of 5hmC, highlighting the tissue-specific nature of this epigenetic regulation. In the context of disease, particularly cancer, a global reduction in 5hmC levels is a common observation and is often associated with tumorigenesis and poor prognosis. Concurrently, locus-specific gains of 5hmC can occur, leading to the aberrant expression of specific genes.
Quantitative Insights: A Comparative Overview
While a direct, universal quantitative correlation between global 5hmC levels and the expression of every gene is not established, studies have consistently shown a positive association in various models. The following table summarizes findings from representative studies, offering a comparative look at this relationship across different biological systems.
| Biological System | Key Findings | Supporting Evidence | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 5hmC is enriched in the gene bodies of actively transcribed genes. A positive correlation exists between gene body 5hmC levels and gene expression. | Whole-genome bisulfite sequencing (WGBS) and RNA-sequencing (RNA-seq) data show a clear positive trend between the number of 5hmC reads within a gene and its corresponding mRNA level. | |
| Adult Mouse Brain and Liver | Intragenic 5hmC enrichment is positively correlated with RNA expression intensity for many protein-coding genes. However, some highly transcribed housekeeping genes show low or no 5hmC enrichment. | Chemical capture-based 5hmC sequencing and RNA-seq revealed a strong positive correlation for a large subset of genes, with notable exceptions for mitochondrial and ribosomal protein-coding genes. | |
| Human Tissues | Gene body 5hmC levels show a stronger and more linear positive correlation with gene expression than gene body 5mC levels. This correlation is tissue-specific. | Base-resolution 5hmC and 5mC mapping across 19 human tissues demonstrated that 5hmC in gene bodies is a better predictor of gene expression than 5mC. | |
| Cancer Cell Lines (Breast Cancer) | A global reduction of 5hmC is observed compared to normal tissue. However, specific genes show a concordant increase in both 5hmC levels and mRNA expression upon antioxidant treatment, suggesting a role for 5hmC in redox-regulated gene expression. | Pvu-sequencing for 5hmC and RNA-sequencing on MDA-MB-468 triple-negative breast cancer cells treated with an antioxidant revealed a set of genes with correlated changes in 5hmC and expression. |
Experimental Protocols: A Guide to Measurement
Accurately quantifying global 5hmC levels and gene expression is crucial for establishing a meaningful correlation. Below are detailed methodologies for commonly used techniques.
Quantification of Global 5hmC Levels
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute quantification of global 5hmC due to its high accuracy and sensitivity.
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Quantify the DNA concentration using a spectrophotometer.
-
Enzymatically hydrolyze 1-2 µg of genomic DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5mdC), and 5-hydroxymethyl-2'-deoxycytidine (5hmdC) based on their unique mass-to-charge ratios.
-
Generate standard curves using known concentrations of dC, 5mdC, and 5hmdC to accurately quantify their amounts in the sample.
-
Calculate the global 5hmC level as the percentage of 5hmdC relative to the total cytosine content (%5hmC = [5hmdC / (dC + 5mdC + 5hmdC)] * 100).
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods offer a high-throughput and more accessible alternative for the relative quantification of global 5hmC.
-
DNA Binding:
-
Denature 100-200 ng of genomic DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Add the denatured DNA to a microplate well pre-coated with a DNA-binding solution and incubate to allow for DNA adsorption.
-
-
Immunodetection:
-
Wash the wells to remove unbound DNA.
-
Add a primary antibody specific to 5hmC and incubate.
-
Wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
-
Signal Detection:
-
Wash away the unbound secondary antibody.
-
Add a colorimetric substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of 5hmC in the sample.
-
Use a standard curve generated with DNA of known 5hmC percentages to determine the relative 5hmC level in the samples.
-
Quantification of Gene Expression
RNA Sequencing (RNA-Seq)
RNA-Seq has become the standard for comprehensive and accurate gene expression profiling.
-
RNA Extraction and Library Preparation:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a bioanalyzer and spectrophotometer.
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to a reference genome or transcriptome using aligners such as STAR or HISAT2.
-
Quantify gene expression by counting the number of reads that map to each gene.
-
Normalize the read counts to account for differences in library size and gene length (e.g., using TPM - Transcripts Per Million, or FPKM/RPKM - Fragments/Reads Per Kilobase of transcript per Million mapped reads).
-
Perform differential gene expression analysis between different conditions using statistical packages like DESeq2 or edgeR.
-
Visualizing the Connections
To better understand the processes discussed, the following diagrams illustrate the key pathways and workflows.
Conclusion
The relationship between global 5hmC levels and gene expression is a dynamic and context-dependent aspect of epigenetic regulation. While a general positive correlation exists, the nuances of tissue specificity and the influence of disease states underscore the complexity of this interaction. For researchers and drug development professionals, understanding this correlation is crucial for elucidating disease mechanisms and identifying potential therapeutic targets. The methodologies outlined in this guide provide a robust framework for investigating this intricate epigenetic dance. As research in this field continues to evolve, the integration of multi-omics data will undoubtedly provide a more comprehensive understanding of the role of 5hmC in shaping the transcriptome.
Safety Operating Guide
Proper Disposal and Handling of 5-Hydroxycytosine-13C,15N2
This guide provides essential safety, handling, and disposal procedures for 5-Hydroxycytosine-13C,15N2, a non-radioactive, stable isotope-labeled compound. As a chemical analog of a nucleic acid, it requires careful handling in a laboratory setting. Disposal is governed by its chemical properties and must comply with local, state, and federal regulations.
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area, preferably a laboratory fume hood, and are wearing appropriate Personal Protective Equipment (PPE).[1][2] This compound may be harmful if inhaled or swallowed and can cause skin and eye irritation.[2][3]
Key Safety Precautions:
-
Engineering Controls: Use in a well-ventilated area or under a laboratory fume hood to minimize exposure.[1][2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.[1][2] If working with the solid form where dust may be generated, a dust respirator is also necessary.[1]
-
Handling: Avoid creating dust.[2] Wash hands thoroughly after handling the substance.[3] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Disposal Decision Workflow
The proper disposal route for this compound depends on its form and whether it has been mixed with other materials. The following workflow provides a logical path to determine the correct disposal stream.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
Since this compound contains stable isotopes, it is not considered radioactive waste.[5] The disposal procedures are based on its chemical properties. Waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[3]
1. Pure Solid Waste (Unused Chemical):
-
Carefully sweep up any solid material, avoiding dust formation.[4]
-
Place the material into a suitable, clearly labeled, and tightly sealed container for disposal.[2]
-
Label the container as "Solid Chemical Waste" and include the full chemical name: "this compound".
-
Store the container in a designated chemical waste accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
2. Contaminated Laboratory Waste (Gloves, Pipette Tips, Tubes, etc.):
-
All disposable items that have come into direct contact with the chemical should be considered contaminated.
-
Collect this waste in a dedicated, puncture-resistant container lined with a plastic bag.[6]
-
Label the container as "Solid Chemical Waste" and list the chemical contaminant.
-
Do not mix this waste with general laboratory trash.[5]
3. Aqueous Solutions:
-
Do not dispose of solutions containing this chemical down the drain. [2]
-
Collect all liquid waste in a designated, leak-proof, and sealable container.
-
Label the container as "Aqueous Chemical Waste" and list all constituents, including "this compound" and the solvent (e.g., water).
-
Store the container in a secondary containment bin in a designated waste collection area.
4. Mixed Waste:
-
If the this compound waste is mixed with other types of hazardous materials (e.g., organic solvents, radioactive compounds, or biohazardous materials), it must be treated as mixed waste.
-
The disposal protocol must follow the regulations for the most hazardous component of the mixture.
-
Immediately consult your EHS department for specific guidance on handling and disposing of mixed waste. []
Safety and Disposal Data Summary
| Attribute | Specification | Citation |
| Primary Hazards | Skin/eye irritation; may be harmful if inhaled or ingested. | [2][3] |
| Radioactivity | None. Contains stable, non-radioactive isotopes. | [5] |
| Required PPE | Safety glasses, lab coat, gloves. Dust respirator for solids. | [1][2] |
| Handling Area | Well-ventilated area or laboratory fume hood. | [1][2] |
| Solid Waste Disposal | Collect in a sealed, labeled container for chemical waste. | [2][4] |
| Liquid Waste Disposal | Collect in a sealed, labeled container. Do not pour down the drain. | [2] |
| Regulatory Oversight | Disposal must comply with local, state, and federal regulations. | [3][4] |
Emergency Procedures
Personal Protective Equipment (PPE) Protocol
Caption: Required PPE for handling this compound.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]
-
After Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[2][3]
-
After Eye Contact: Rinse eyes cautiously with water for several minutes as a precaution.[2]
-
After Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek medical attention.[2][3]
Always consult your institution's specific safety and disposal protocols and contact your EHS department with any questions.
References
Essential Safety and Logistics for Handling 5-Hydroxycytosine-13C,15N2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 5-Hydroxycytosine-13C,15N2, a stable isotope-labeled compound. Adherence to these procedural steps is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The primary defense against potential exposure is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on a combination of specific safety data for a closely related compound and general guidelines for handling cytotoxic and isotopically labeled substances.[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[3][4] | Provides a robust barrier against chemical permeation. The outer glove can be removed inside a containment hood to prevent the spread of contamination.[4] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[1][2] | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.[4] |
| Body Protection | Disposable, impermeable gown with a closed front and long sleeves.[3] A standard lab coat may be sufficient for handling small quantities in a controlled setting.[1] | Prevents contamination of personal clothing and skin. Impermeable gowns are recommended for handling larger quantities or when there is a risk of splashing.[3] |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or chemical fume hood.[1] A NIOSH/MSHA-approved respirator may be necessary if there is a risk of aerosolization and engineering controls are insufficient.[6][7] | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks and ensures the integrity of the compound.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[1]
-
Assemble all necessary materials, including the compound, solvents, and equipment, within the designated area.
-
Ensure a cytotoxic spill kit is readily accessible before beginning work.[3]
-
-
Donning PPE :
-
Put on the inner pair of nitrile gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[3]
-
Wear safety goggles or a face shield.
-
-
Handling the Compound :
-
When weighing the solid compound, do so in a draft-shielded balance or within the fume hood to prevent aerosolization.[1]
-
Handle the compound with care to avoid creating dust or aerosols.
-
Use dedicated labware and equipment to prevent cross-contamination.
-
-
Post-Handling :
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the designated waste container while still in the handling area.
-
Remove the gown and then the inner pair of gloves, disposing of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable items that have come into contact with the compound (e.g., gloves, gowns, pipette tips, and containers) are considered chemical waste.
-
Waste Containers : Dispose of solid and liquid waste in clearly labeled, puncture-resistant, and leak-proof chemical waste containers.
-
Regulatory Compliance : As a stable isotope-labeled compound, the disposal procedures are generally the same as for the unlabeled chemical.[1] All waste must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.[2]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
